Technical Documentation Center

(2,4-diaminopteridin-6-yl)methanol Hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,4-diaminopteridin-6-yl)methanol Hydrobromide
  • CAS: 76145-91-0

Core Science & Biosynthesis

Foundational

Physicochemical Characterization & Synthetic Utility of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide

Executive Summary (2,4-Diaminopteridin-6-yl)methanol hydrobromide (often abbreviated as DAM-HBr or 2,4-diamino-6-hydroxymethylpteridine HBr) is a critical heterocyclic intermediate in the industrial synthesis of antifola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Diaminopteridin-6-yl)methanol hydrobromide (often abbreviated as DAM-HBr or 2,4-diamino-6-hydroxymethylpteridine HBr) is a critical heterocyclic intermediate in the industrial synthesis of antifolates, most notably Methotrexate (MTX) . Its isolation as the hydrobromide salt is a strategic checkpoint in the Piper-Montgomery process , designed to maximize isomeric purity by rejecting the unwanted 7-isomer prior to the sensitive bromination step.

This technical guide dissects the physicochemical properties, solid-state characteristics, and solution chemistry of this compound, providing researchers with the data needed to optimize its handling, storage, and conversion.

Molecular Identity & Structural Architecture

The compound consists of a pteridine bicyclic core substituted with two amino groups and a hydroxymethyl tail. The hydrobromide salt form is preferred for its superior crystallinity and stability compared to the free base.

Attribute Detail
IUPAC Name (2,4-Diaminopteridin-6-yl)methanol hydrobromide
Common Synonyms 2,4-Diamino-6-hydroxymethylpteridine HBr; Methotrexate Impurity A (HBr salt)
CAS Number 57963-59-4 (HBr salt); 945-24-4 (Free base)
Molecular Formula C₇H₈N₆O[1][2][3] · HBr
Molecular Weight 273.09 g/mol (Salt); 192.18 g/mol (Free Base)
Appearance Orange-yellow to brownish crystalline powder
Salt Stoichiometry Typically 1:1 (Pteridine : HBr). Often exists as a hydrate.
Structural Conformation

The pteridine ring is planar. In the HBr salt, protonation occurs primarily at the N-1 position of the pyrazine ring, which is the most basic site (pKa ~5.6). This protonation disrupts the electron delocalization slightly, shifting the UV absorption maximum compared to the free base.

Physicochemical Profile

Solubility & Solution Chemistry

The solubility profile of the HBr salt is distinct from the free base. While the free base is sparingly soluble in water, the ionic character of the HBr salt improves aqueous solubility, though it remains limited in neutral organic solvents.

Solvent Solubility Behavior Operational Note
Water Moderate (pH dependent)Solubility decreases significantly at pH > 6 as the salt dissociates to the free base.
DMSO / DMAc SolublePreferred solvents for subsequent bromination reactions.
Ethanol/Methanol Slightly SolubleSolubility increases with heating; often used for recrystallization.
Ether/Hexane InsolubleUsed as anti-solvents to precipitate the salt.
Acid-Base Dissociation (pKa)

Understanding the pKa is vital for pH control during extraction.

  • pKa₁ (Basic): ~5.6 (Protonation at N-1).

    • Implication: Below pH 5.0, the molecule exists predominantly as the cationic species (soluble). Above pH 6.0, it precipitates as the neutral free base.

  • pKa₂ (Acidic): ~12.0 (Deprotonation of -OH or amine).

    • Implication: Soluble in strong alkali (e.g., 0.1 N NaOH) due to anion formation.

Spectral Characteristics (UV-Vis)

Pteridines exhibit characteristic dual-band absorption due to


 transitions.
  • 
     (Acidic 0.1 N HCl):  ~260 nm and ~370 nm.
    
  • 
     (Basic 0.1 N NaOH):  ~258 nm and ~370 nm (Bathochromic shift may occur depending on substitution).
    
  • Fluorescence: Strong blue fluorescence (

    
    ) under UV light, often used for TLC visualization.
    

Synthetic Utility: The HBr Advantage

In the synthesis of Methotrexate, the purity of the 6-isomer is paramount. The formation of the HBr salt acts as a "chemical filter."

The Piper-Montgomery Process

The synthesis begins with 2,4,5,6-tetraaminopyrimidine. The reaction with dihydroxyacetone produces a mixture of the desired 6-isomer and the unwanted 7-isomer.

Why convert to HBr?

  • Isomeric Purification: The 6-isomer HBr salt crystallizes preferentially, leaving the 7-isomer in the mother liquor.

  • Reactivity Priming: The subsequent step involves converting the hydroxyl group to a bromomethyl group using triphenylphosphine dibromide (

    
    ). Using the HBr salt prevents the formation of mixed halide species (which would occur if the HCl salt were used).
    

SynthesisPath TAP Tetraaminopyrimidine HCl Mix Isomer Mixture (6- & 7-isomer) TAP->Mix Cyclization (pH 5.5, Air) DHA Dihydroxyacetone DHA->Mix HBr_Step HBr Treatment (Precipitation) Mix->HBr_Step Target (2,4-diaminopteridin-6-yl) methanol HBr (Pure 6-isomer) HBr_Step->Target Selective Crystallization FinalInt 6-Bromomethyl Derivative Target->FinalInt Bromination Bromination Ph3PBr2 / DMAc

Figure 1: Purification logic in the Piper-Montgomery synthesis, highlighting the HBr salt as the critical isolation point for isomeric purity.[3][4]

Stability & Degradation Pathways[7]

Photostability (Critical)

Like most pteridines, this compound is highly photosensitive . Exposure to UV or visible light in the presence of oxygen leads to photo-oxidation.

  • Degradation Product: 2,4-diaminopteridine-6-carboxylic acid.

  • Mechanism: Generation of singlet oxygen via the excited pteridine triplet state, attacking the hydroxymethyl group.

  • Protocol: Always handle under amber light or in foil-wrapped vessels.

Thermal Stability
  • Melting Point: The HBr salt typically decomposes without melting above 250°C .

  • Drying: Can be dried at 60-80°C under vacuum. Avoid temperatures >100°C for prolonged periods to prevent dehydration/charring.

Analytical Methods

To verify the identity and purity of the HBr salt, the following protocols are recommended:

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate buffer (pH 6.0).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 50% B over 20 mins.

  • Detection: UV at 260 nm.[5]

  • Retention: The 6-isomer typically elutes after the 7-isomer due to slight differences in polarity.

Proton NMR (DMSO-d6)
  • 
     4.6 ppm:  Singlet (2H) corresponding to the 
    
    
    
    methylene protons.
  • 
     8.8 ppm:  Singlet (1H) for the C-7 proton on the pteridine ring.
    
  • 
     ~9-10 ppm:  Broad signals for the amine protons (
    
    
    
    ) and the HBr proton (exchangeable).

References

  • Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds.[6] Journal of Organic Chemistry, 42(2), 208–211.

  • Ellard, J. A. (1981). Improved Synthesis of 2,4-Diamino-6-Hydroxymethylpteridine. U.S. Patent 4,224,446.

  • BenchChem. (2025).[7] (2,4-Diaminopteridin-6-yl)methanol hydrobromide Properties.

  • Manchester Organics. (2025). Product Data: (2,4-diaminopteridin-6-yl)methanol hydrobromide (CAS 57963-59-4).

  • Leito, I., et al. (2019). Experimental basicity data in non-aqueous media. University of Tartu.

Sources

Exploratory

Technical Whitepaper: Molecular Characterization and Synthetic Utility of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide

Executive Summary (2,4-Diaminopteridin-6-yl)methanol hydrobromide is a high-value heterocyclic intermediate critical to the synthesis of antifolate chemotherapeutics, most notably Methotrexate (MTX) and Aminopterin[1]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Diaminopteridin-6-yl)methanol hydrobromide is a high-value heterocyclic intermediate critical to the synthesis of antifolate chemotherapeutics, most notably Methotrexate (MTX) and Aminopterin[1]. While its free base form (CAS: 945-24-4) is widely recognized in pharmacopeial standards as Methotrexate EP Impurity A[2], the hydrobromide salt (CAS: 57963-59-4)[3] offers superior stability and reactivity profiles for downstream halogenation[4]. This whitepaper details the physicochemical properties, mechanistic utility, and validated synthetic protocols for this crucial compound, providing a comprehensive guide for medicinal chemists and process engineers.

Physicochemical Profiling & Molecular Identity

Accurate characterization of the hydrobromide salt is essential for batch-to-batch reproducibility in active pharmaceutical ingredient (API) manufacturing. The salt formation significantly alters the solubility and degradation kinetics compared to the free base[2],[5].

ParameterValue
Chemical Name (2,4-Diaminopteridin-6-yl)methanol hydrobromide[6]
Synonyms 2,4-Pteridinediamine-6-methanol hydrobromide[5]
Molecular Formula C₇H₉BrN₆O (or C₇H₈N₆O · HBr)[7],[5]
Molecular Weight 273.09 g/mol [5]
Free Base Molecular Weight 192.18 g/mol [2]
CAS Registry Number 57963-59-4 (Primary)[5], 76145-91-0[6]
Pharmacopeial Relevance Precursor / Salt form of Methotrexate EP Impurity A[2]
Appearance Light brown to dark yellow crystalline powder[2]
Storage Conditions 2–8°C, inert atmosphere, protected from light[2],[5]

Mechanistic Role in Antifolate Synthesis

The pteridine scaffold is the core pharmacophore responsible for competitive binding to dihydrofolate reductase (DHFR)[1]. In the de novo synthesis of Methotrexate, (2,4-diaminopteridin-6-yl)methanol serves as the primary structural anchor[8].

Causality of the Hydrobromide Salt: The free base, (2,4-diaminopteridin-6-yl)methanol, is notoriously difficult to handle due to its poor solubility in standard organic solvents and its susceptibility to oxidative degradation at the hydroxymethyl position[2]. Conversion to the hydrobromide salt serves a dual mechanistic purpose:

  • Electronic Stabilization: Protonation of the pteridine nitrogen atoms delocalizes electron density, reducing the nucleophilicity of the ring and preventing unwanted auto-condensation or oxidative side reactions.

  • Activation Readiness: The subsequent step in MTX synthesis requires converting the hydroxyl group to a leaving group (bromomethyl derivative)[4]. The presence of the hydrobromide counterion pre-conditions the microenvironment for Appel-type reactions (using CBr₄/PPh₃) or direct bromination, accelerating the substitution kinetics and minimizing thermal degradation of the pteridine core[9].

Experimental Methodologies: Synthesis and Activation

The following protocols outline the optimized Piper-Montgomery multi-step process[4], incorporating rigorous in-process controls to ensure self-validating workflows.

Protocol A: Synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide

Objective: Condense 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under strict kinetic control[4],[8].

  • Preparation: Dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride (1.0 eq) in deionized water[4].

  • pH Modulation (Critical Step): Adjust the solution to exactly pH 5.5 ± 0.2 using a calibrated sodium acetate/acetic acid buffer[4].

    • Causality: Thermodynamic modeling shows that pH > 5.7 favors the formation of the unwanted 7-hydroxymethyl isomer, while pH < 5.3 accelerates the formation of the 6-methylpteridine byproduct[4],[10]. Strict pH control at 5.5 is the kinetic sweet spot that maximizes the 6-hydroxymethyl yield[4].

  • Condensation: Add dihydroxyacetone (1.2 eq) dropwise over 30 minutes while maintaining the temperature at 40°C under an air sparge (to facilitate the necessary oxidative aromatization of the intermediate dihydropteridine)[4].

  • Isolation of Free Base: Cool the mixture to 5°C. Filter the resulting dark yellow precipitate and wash with cold ethanol[8].

  • Salt Formation: Suspend the crude free base in methanol and add 48% aqueous hydrobromic acid (HBr) dropwise until the suspension fully dissolves, then precipitates as the hydrobromide salt[4].

  • Self-Validation: Analyze the isolated crystals via HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient). The disappearance of the 7-hydroxymethyl peak confirms successful pH control during step 2.

Protocol B: Activation to 6-(Bromomethyl)pteridine-2,4-diamine

Objective: Convert the stabilized hydroxymethyl salt to the reactive bromomethyl intermediate[4].

  • Reagent Preparation: Suspend (2,4-diaminopteridin-6-yl)methanol hydrobromide in anhydrous dimethylacetamide (DMAc) under argon[4].

  • Bromination: Add triphenyldibromophosphorane (3.0 eq) at 10°C[4].

    • Causality: The excess phosphorane not only converts the hydroxymethyl group to a bromomethyl group but also transiently protects the exocyclic amine groups as phosphazines, preventing intramolecular cyclization or polymerization[4].

  • Workup: Precipitate the product by pouring the reaction mixture into cold diethyl ether. Filter and dry under vacuum.

Workflow and Pathway Visualizations

SynthesisWorkflow A 2,4,5,6-Tetraaminopyrimidine B Dihydroxyacetone (Condensation) A->B C pH 5.5 ± 0.2 Control (Isomer Suppression) B->C Strict pH monitoring D (2,4-Diaminopteridin-6-yl)methanol (Free Base) C->D Oxidative aromatization E Aqueous HBr / Methanol (Salt Formation) D->E Enhances stability F (2,4-Diaminopteridin-6-yl)methanol Hydrobromide E->F Final Isolation

Workflow for the controlled synthesis of (2,4-diaminopteridin-6-yl)methanol hydrobromide.

MTXPathway S1 Hydroxymethyl Precursor (HBr Salt) S2 Bromination (Activation) S1->S2 PBr3 or Appel Rxn S3 6-(Bromomethyl)pteridine S2->S3 Reactive Intermediate S4 Coupling with p-Aminobenzoyl-L-glutamate S3->S4 SN2 Substitution S5 Methotrexate (Antifolate) S4->S5 Final Drug API

Chemical pathway converting the hydroxymethyl precursor into the active antifolate Methotrexate.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 2773879, (2,4-Diaminopteridin-6-yl)methanol hydrobromide". Retrieved from:[Link]

  • Ellard, J. A. (Google Patents). "Synthesis of methotrexate." U.S. Patent 4,080,325A, issued March 21, 1978.
  • European Chemicals Agency (ECHA). "(2,4-diaminopteridin-6-yl)methanol hydrobromide - Substance Information". Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to (2,4-diaminopteridin-6-yl)methanol and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals Introduction (2,4-diaminopteridin-6-yl)methanol is a pivotal pteridine derivative of significant interest in medicinal chemistry and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diaminopteridin-6-yl)methanol is a pivotal pteridine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of several biologically active compounds, most notably the anticancer drug Methotrexate.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and biological significance, with a focus on its hydrobromide salt. It is intended to be a valuable resource for professionals working with antifolate agents and related heterocyclic compounds.

Part 1: Core Identifiers and Chemical Properties

(2,4-diaminopteridin-6-yl)methanol and its salts are foundational molecules in the synthesis of various pharmaceuticals. Accurate identification and understanding of their chemical properties are paramount for their effective use in research and development.

CAS Numbers and Key Identifiers

To ensure clarity and avoid ambiguity, it is crucial to distinguish between the free base and its common salt forms.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(2,4-diaminopteridin-6-yl)methanol (Free Base)945-24-4C₇H₈N₆O192.18
(2,4-diaminopteridin-6-yl)methanol Hydrobromide57963-59-4 C₇H₉BrN₆O273.09
(2,4-diaminopteridin-6-yl)methanol Hydrochloride73978-41-3C₇H₉ClN₆O228.64

Synonyms:

  • Free Base: 2,4-Diamino-6-pteridinemethanol; 2,4-Diamino-6-(hydroxymethyl)pteridine[1][2]

  • Hydrobromide Salt: 2,4-Pteridinediamine-6-methanol Hydrobromide

Physicochemical Properties

The physicochemical properties of (2,4-diaminopteridin-6-yl)methanol are essential for its handling, formulation, and use in synthetic chemistry.

PropertyValueSource
Appearance Light brown to dark yellow solid/powder[1]
Solubility Sparingly soluble in water. Slightly soluble in DMSO and heated Methanol.[1]
Melting Point >300°C (decomposes)[1]
Storage 2-8°C, in a dark place under an inert atmosphere.[1]

Part 2: Synthesis of (2,4-diaminopteridin-6-yl)methanol

The synthesis of (2,4-diaminopteridin-6-yl)methanol is a critical process, often serving as a key step in the manufacturing of more complex molecules like Methotrexate. The most common and well-documented method involves the condensation of a pyrimidine derivative with dihydroxyacetone.

Synthetic Workflow Diagram

Synthesis_of_2,4-diaminopteridin-6-yl_methanol Synthesis of (2,4-diaminopteridin-6-yl)methanol A Tetraaminopyrimidine Sulfate C Filtration to remove Barium Sulfate A->C B Barium Chloride B->C D Filtrate (Tetraaminopyrimidine solution) C->D F Condensation Reaction (24h, RT, open to air) D->F E Dihydroxyacetone & Cysteine Hydrochloride Monohydrate in Sodium Acetate Solution E->F G Crude (2,4-diaminopteridin-6-yl)methanol (Yellow Solid) F->G H Purification: Dissolution in 10% Acetic Acid + conc. HCl G->H I Decolorization with Activated Carbon H->I J Hot Filtration I->J K Neutralization with Ammonia J->K L Pure (2,4-diaminopteridin-6-yl)methanol K->L

Caption: Workflow for the synthesis of (2,4-diaminopteridin-6-yl)methanol.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis of (2,4-diaminopteridin-6-yl)methanol from tetraaminopyrimidine sulfate.[3]

Materials:

  • Tetraaminopyrimidine sulfate

  • Barium chloride

  • 4 M Sodium acetate solution

  • Dihydroxyacetone

  • Cysteine hydrochloride monohydrate

  • 10% Acetic acid

  • Concentrated hydrochloric acid

  • Activated carbon

  • Ammonia solution

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Tetraaminopyrimidine Solution:

    • To an aqueous suspension of tetraaminopyrimidine sulfate (e.g., 7.14 g, 30 mmol), add barium chloride (7.32 g, 30 mmol) rapidly.

    • Heat the mixture at 100°C for 10 minutes.

    • Cool the mixture to room temperature and remove the precipitated barium sulfate by filtration.

  • Condensation Reaction:

    • In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, prepare a solution of 4 M sodium acetate (450 mL) containing dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol).

    • Transfer the filtrate from the previous step to this flask.

    • Stir the reaction mixture at room temperature, open to the air, for 24 hours. A yellow solid will precipitate.[3]

  • Isolation of Crude Product:

    • Collect the precipitated yellow solid by filtration.

    • Wash the solid sequentially with water and ethanol.

    • Dry the crude product in a heated vacuum oven overnight. This yields crude (2,4-diaminopteridin-6-yl)methanol.[3]

  • Purification:

    • Dissolve the crude yellow solid in 10% acetic acid, adding a few drops of concentrated hydrochloric acid to aid dissolution.

    • Heat the solution to 75°C.

    • Add activated carbon to the heated solution for decolorization and filter the solution while hot.

    • Neutralize the filtrate with an ammonia solution until a bright yellow solid precipitates.

    • Collect the purified solid by filtration, wash sequentially with a water-ethanol mixture and then pure ethanol.

    • Dry the final product in a heated vacuum oven overnight.

Synthesis of the Hydrobromide Salt

The hydrobromide salt can be prepared from the free base. A general method involves suspending the free base in a suitable solvent and treating it with hydrobromic acid. The resulting salt can then be isolated by filtration and dried. The conversion of the free base to its hydrobromide salt is a key step in the synthesis of Methotrexate.[4]

Part 3: Biological Significance and Applications

(2,4-diaminopteridin-6-yl)methanol and its derivatives are of significant interest due to their biological activities, primarily as antifolates.

Role as a Methotrexate Precursor and Impurity

(2,4-diaminopteridin-6-yl)methanol is a critical starting material for the synthesis of Methotrexate, a widely used anticancer and antirheumatic drug.[1] In the pharmaceutical industry, it is also recognized as "Methotrexate EP Impurity A," making it an essential reference standard for quality control and analysis of the final drug product.[1][2]

Antimalarial Activity and Mechanism of Action

Derivatives of the 2,4-diaminopteridine scaffold have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[5][6] These compounds are believed to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of the parasite.[5][7]

The proposed mechanism of action for compounds like (2,4-diaminopteridin-6-yl)methanol involves its conversion within the parasite cell into more potent DHFR inhibitors, such as aminopterin.[8][9] This de novo synthesis of a toxic compound within the pathogen offers a selective therapeutic strategy, as the host human cells lack the complete folate synthesis pathway.[7][9]

Antimalarial_Mechanism_of_Action Proposed Antimalarial Mechanism of Action A (2,4-diaminopteridin-6-yl)methanol (DAP) B Parasite Dihydrofolate Synthase A->B Metabolized by H Synergistic Effect A->H C Aminopterin (Potent DHFR Inhibitor) B->C Synthesizes D Parasite Dihydrofolate Reductase (DHFR) C->D Inhibits E Inhibition of Folate Pathway D->E F Parasite Death E->F G Dapsone (Dihydropteroate Synthase Inhibitor) G->H Potentiates activity of A H->E Enhanced Inhibition

Caption: Proposed mechanism of antimalarial action and synergy with Dapsone.

The activity of these 2,4-diaminopteridine derivatives is often potentiated by dihydropteroate synthase inhibitors like dapsone, further supporting their role as folate pathway inhibitors.[5][9]

Part 4: Safety and Handling

Proper handling and storage of (2,4-diaminopteridin-6-yl)methanol and its salts are crucial to ensure laboratory safety.

Hazard Identification

The hydrochloride salt is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for the hydrochloride salt is "Warning".

Recommended Precautions
  • Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Accidental Release: In case of a spill, avoid dust formation. Evacuate personnel to a safe area and ensure adequate ventilation. Collect the spilled material for disposal in suitable, closed containers.[10]

References

  • Ommeh, S., Nduati, E., Mberu, E., Kokwaro, G., Marsh, K., Rosowsky, A., & Nzila, A. (2004). In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 48(10), 3711–3714. [Link]

  • Nzila, A., Mberu, E. K., Nduati, E., Ommeh, S., Kokwaro, G., & Marsh, K. (2005). 2,4-Diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials. Antimicrobial agents and chemotherapy, 49(9), 3652–3657. [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - ResearchGate. [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - ResearchGate. [Link]

  • Methotrexate - Impurity A (Freebase) | Chemical Name : (2,4-Diaminopteridin-6-yl)methanol. [Link]

  • Folic Acid Antimetabolites - Encyclopedia.pub. [Link]

  • A convenient synthesis of aminopterin and homologs via 6‐(bromomethyl)‐2,4‐diaminopteridine hydrobromide | Scilit. [Link]

  • Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - OSTI.GOV. [Link]

  • GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google P
  • US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google P
  • Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap. [Link]

  • SAFETY DATA SHEET - Castrol PDS & SDS. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/E6229A6C4954452180258A810057989C/ File/260849.pdf)

Sources

Exploratory

biological activity of 2,4-diamino-6-hydroxymethylpteridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-Hydroxymethylpteridine Derivatives Executive Summary The pteridine nucleus, a fused pyrazine and pyrimidine ring system, represents a "privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-Hydroxymethylpteridine Derivatives

Executive Summary

The pteridine nucleus, a fused pyrazine and pyrimidine ring system, represents a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically vital molecules and its capacity for diverse chemical modification.[1][2] This guide focuses specifically on derivatives of 2,4-diamino-6-hydroxymethylpteridine, a class of compounds demonstrating a remarkable breadth of biological activity. Historically recognized for their role as antifolates, these derivatives are potent inhibitors of dihydrofolate reductase (DHFR), a cornerstone mechanism for anticancer and antimicrobial therapies.[3][4] However, contemporary research has unveiled a more complex and versatile pharmacological profile. These molecules now show promise as multi-target agents, exhibiting potent anti-inflammatory, antioxidant, and kinase-inhibiting properties.[3][5] This document, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core biological activities, delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and discusses future therapeutic perspectives.

Chapter 1: The 2,4-Diaminopteridine Scaffold: A Foundation for Biological Activity

The Privileged Pteridine Nucleus

Pteridines are fundamental to life, forming the core of essential cofactors and signaling molecules.[1] The most notable example is folic acid (pteroyl-L-glutamic acid), a vitamin B9 derivative crucial for the synthesis, repair, and methylation of DNA.[5] Its pteridine ring is the key pharmacophore that interacts with enzymes in one-carbon metabolism. This inherent biological acceptance and low toxicity make the pteridine scaffold an ideal starting point for drug design.[5]

The 2,4-Diaminopteridine Pharmacophore: A Master Key for Enzyme Inhibition

The 2,4-diamino substitution pattern is critical for the most well-documented activity of this class: antifolate action. This arrangement structurally mimics the pterin portion of folic acid, allowing these molecules to act as competitive inhibitors for enzymes within the folate metabolic pathway.[4] The primary target of this mimicry is Dihydrofolate Reductase (DHFR), an enzyme essential for regenerating the active form of folate, tetrahydrofolate (THF). By blocking this enzyme, these derivatives trigger a cascade of events that halt cellular proliferation.[4]

Focus on 2,4-Diamino-6-hydroxymethylpteridine

2,4-Diamino-6-hydroxymethylpteridine (CAS 945-24-4) is a pivotal molecule in this class.[6][7] It serves not only as a biologically active compound in its own right but also as a crucial synthetic intermediate for creating more complex and potent derivatives.[7][8] The hydroxymethyl group at the C6 position provides a reactive handle for chemical modification, allowing for the generation of extensive compound libraries through techniques like solid-phase synthesis.[4] This versatility has been instrumental in exploring the vast structure-activity relationships (SAR) that govern the diverse biological effects of this family of compounds.

Chapter 2: Anticancer Activity: Mechanisms and Applications

The application of 2,4-diaminopteridine derivatives as anticancer agents is their most extensively studied therapeutic area. Their efficacy stems from the ability to disrupt multiple pathways essential for tumor growth and survival.

Primary Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

The central role of the folate pathway in providing the necessary building blocks for DNA synthesis makes it a prime target for chemotherapy. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway.

  • 2.1.1 The Folate Pathway and Cancer Proliferation : DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for thymidylate synthase, which produces thymidylate, a necessary precursor for DNA synthesis.[4] Inhibition of DHFR depletes the cellular THF pool, leading to an arrest of DNA synthesis, and ultimately, cell death.[4]

  • 2.1.2 Mechanism of DHFR Inhibition : 2,4-diaminopteridine derivatives, such as methotrexate, act as potent competitive inhibitors of DHFR.[4] Their structure allows them to bind to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, DHF. This blockade effectively shuts down the production of precursors needed for cell division.[3][4]

DHFR_Pathway_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS DNA DNA Synthesis & Cell Proliferation Pteridine 2,4-Diaminopteridine Derivative Pteridine->DHFR Inhibition DHFR->THF Product dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS dTMP->DNA Anti_Inflammatory_Action Pteridine 2,4-Diaminopteridine Derivative ROS Reactive Oxygen Species (ROS) Pteridine->ROS Inhibition (Radical Scavenging) LOX Lipoxygenase (LOX) Pteridine->LOX Inhibition Inflammation Inflammation & Oxidative Stress ROS->Inflammation LOX->Inflammation

Caption: Dual anti-inflammatory action of 2,4-diaminopteridine derivatives.

Chapter 4: Antimicrobial and Antiparasitic Potential

The same principle of targeting DHFR in cancer cells can be applied to microbial pathogens. Because the DHFR enzyme is essential for the survival of most prokaryotes and eukaryotes, it is a validated target for antimicrobial drug development. [9]

Targeting Microbial DHFR for Selective Toxicity

While the folate pathway is conserved, there are often sufficient structural differences between microbial and human DHFR enzymes to allow for the development of selective inhibitors. This selectivity is key to creating drugs that are toxic to the pathogen but safe for the host. The 2,4-diamino pyrimidine motif is a common feature in many non-classical antifolates designed for this purpose. [9][10]

Activity Against Drug-Resistant Bacteria

The rise of antibiotic resistance is a critical global health threat. [10][11]Pteridine-based DHFR inhibitors offer a potential avenue for developing new classes of antibiotics. Derivatives have shown activity against problematic pathogens like Staphylococcus aureus, including strains that may be resistant to other antibiotics. [10][12]

Antiprotozoal Applications

Parasitic protozoa also rely on the folate pathway for survival. Precursors of methotrexate, including 2,4-diamino-6-hydroxymethylpteridine itself, have been investigated for their ability to inhibit the DHFR-TS (dihydrofolate reductase-thymidylate synthase) enzyme in parasites like Babesia gibsoni. [13]Furthermore, some 2,4-diamino-6-arylaminomethylpteridines are potent inhibitors of parasitic pteridine reductases, highlighting their potential as antiparasitic agents. [5]

Chapter 5: Core Experimental Methodologies: A Practical Guide

Senior Application Scientist's Note: This chapter details self-validating protocols crucial for the reproducible assessment of pteridine derivatives. The rationale behind each experimental choice is provided to ensure the generation of robust and reliable data. Adherence to these standardized methods allows for meaningful comparison across different compound series and against established reference agents like Etoposide or Methotrexate.

Workflow for Evaluating Anticancer Activity

A systematic approach is essential for characterizing the anticancer potential of new derivatives. The workflow begins with broad screening for cytotoxicity and progresses to more detailed mechanistic studies.

Anticancer_Workflow Start Synthesized Pteridine Derivative Step1 Protocol 1: Cell Viability Assay (MTT) Determine IC50 Start->Step1 Step2 Protocol 2: Apoptosis Assay (Annexin V/PI) Confirm Apoptotic Induction Step1->Step2 Step3 Protocol 3: Cell Cycle Analysis (PI Staining) Identify Phase Arrest Step2->Step3 Step4 Protocol 4: Mechanism-Specific Assay (e.g., DHFR Inhibition) Step3->Step4 End Lead Compound Characterization Step4->End

Caption: Systematic workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Causality: This initial screening assay quantifies the dose-dependent effect of a compound on cell viability. The principle rests on the activity of mitochondrial dehydrogenases in living cells, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the IC50 value, a standard measure of a compound's potency. [14]* Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the pteridine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO). [14] 3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [14] 4. Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. [14] 5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. [14]

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
  • Causality: This flow cytometry-based assay provides a quantitative measure of apoptosis. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. [14]* Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the pteridine derivative at its IC50 concentration for 24-48 hours. [14] 2. Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer. [14] 3. Staining: Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark. [14] 4. Data Acquisition: Analyze the cells promptly using a flow cytometer, exciting at 488 nm and measuring emissions for FITC and PI.

    • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis
  • Causality: This assay determines if a compound's cytotoxic effect is linked to an arrest at a specific phase of the cell cycle. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. [14]* Methodology:

    • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a set time (e.g., 24 hours). [14] 2. Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells. [14] 3. Staining: Wash the fixed cells and resuspend in PBS containing RNase A (to eliminate RNA staining) and PI. [14] 4. Data Acquisition: Analyze the cells using a flow cytometer.

    • Analysis: Model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Chapter 6: Synthesis and Future Perspectives

Overview of Synthetic Routes

The synthesis of 2,4-diamino-6-hydroxymethylpteridine often begins with tetraaminopyrimidine sulfate. [15]This precursor is reacted with dihydroxyacetone in the presence of a reducing agent like cysteine hydrochloride. [15]The resulting hydroxymethylpteridine can then be purified. Further derivatization, for instance, converting the hydroxymethyl group to a bromomethyl group using NBS and triphenylphosphine, provides a key intermediate for further coupling reactions. [8]

The Role of Solid-Phase Synthesis

To efficiently explore the SAR of pteridine derivatives, solid-phase synthesis is a powerful tool. The reactive chloromethyl or bromomethyl group at the C6 position allows the pteridine scaffold to be immobilized on a solid support. [4]From this anchor point, a diverse range of building blocks can be added in a combinatorial fashion, enabling the rapid generation of large compound libraries for high-throughput screening. [4]

Future Directions

The field of 2,4-diamino-6-hydroxymethylpteridine derivatives continues to evolve. Key future directions include:

  • Overcoming Resistance: Designing novel derivatives that can evade common resistance mechanisms to antifolates, such as mutations in the DHFR enzyme or altered drug transport.

  • Enhancing Specificity: Improving the selectivity of kinase inhibitors to reduce off-target effects and associated toxicities.

  • Combination Therapies: Exploring the synergistic effects of pteridine derivatives with existing chemotherapeutic agents to enhance efficacy and lower required dosages.

  • New Therapeutic Areas: Expanding the investigation of their anti-inflammatory, immunosuppressive, and neuroprotective properties to address a wider range of human diseases.

References

  • Benchmarking New Pteridine Derivatives Against Etoposide in Cancer Cell Lines: A Comparative Guide - Benchchem.
  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC.
  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Int. J. Pharm. Sci. Rev. Res. 2022.
  • Application of 2,4-Diamino-6-chloromethylpteridine in Solid-Phase Synthesis: A Guide for Researchers - Benchchem.
  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. World Journal of Pharmacy and Pharmaceutical Sciences. 2022.
  • Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate.
  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Med Chem. 2015.
  • The chemical structures of the DHFR substrate, DHF (a), and the... ResearchGate.
  • 2,4-Diamino-6-(hydroxymethyl)pteridine. A2B Chem.
  • 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE 945-24-4 wiki - Guidechem.
  • Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. ResearchGate.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. J Med Chem. 1980.
  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Curr Drug Targets. 2024.
  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. 2023.
  • Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell. 2021.
  • Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors. Bentham Science Publisher. 2021.
  • 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - ChemicalBook.
  • The action of 2:4-diamino-6:7-dibenzylpteridine against antibiotic-resistant staphylococci. Br J Pharmacol Chemother. 1953.
  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. 2021.
  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6. Semantic Scholar. 2022.
  • Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC.
  • Preparation method of 2,4-diamino-6-bromomethyl pteridine. Patsnap. 2013.

Sources

Foundational

thermodynamic properties of pteridine hydrobromide salts

An In-depth Technical Guide to the Thermodynamic Properties of Pteridine Hydrobromide Salts Abstract Pteridine-based compounds represent a cornerstone in medicinal chemistry, with several derivatives approved as therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Pteridine Hydrobromide Salts

Abstract

Pteridine-based compounds represent a cornerstone in medicinal chemistry, with several derivatives approved as therapeutic agents.[1] The physicochemical properties of these molecules are paramount to their efficacy, and salt formation is a critical strategy for optimizing these characteristics. Hydrobromide salts, in particular, are frequently employed to enhance the solubility and stability of weakly basic active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, field-proven experimental methodologies, and an analysis of the implications for pharmaceutical development. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Strategic Importance of Pteridine Hydrobromide Salts

The pteridine nucleus, a fused pyrazine and pyrimidine ring system, is a privileged scaffold in numerous biologically active molecules, including essential enzyme cofactors and FDA-approved drugs like Methotrexate.[4][5] The inherent aromaticity and electron-deficient nature of the pteridine ring system often lead to poor aqueous solubility, a significant hurdle in drug development.[6]

Salt formation is a well-established technique to modulate the physicochemical properties of an API without altering its core pharmacophore.[7] For the pteridine core, which contains several basic nitrogen atoms, salt formation with a strong acid like hydrobromic acid (HBr) is an effective strategy. The resulting hydrobromide salt typically exhibits:

  • Enhanced Aqueous Solubility: The ionized form of the molecule interacts more favorably with polar solvents like water, which can significantly improve the dissolution rate and, consequently, bioavailability.[2]

  • Improved Stability: Salt formation can lock the molecule into a more stable crystalline lattice, protecting it from degradation pathways such as oxidation, to which reduced pteridines are particularly susceptible.[6][8]

  • Favorable Crystallinity: Salts often form well-defined, stable crystalline structures, which are essential for consistent manufacturing, formulation, and shelf-life.[7]

Understanding the thermodynamic landscape of these salts—encompassing their thermal stability, phase behavior, and dissolution energetics—is not merely an academic exercise. It is a fundamental requirement for rational drug design and formulation.

Theoretical Framework: Key Thermodynamic Principles

The behavior of a pharmaceutical salt is governed by the principles of thermodynamics. The key parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—dictate the spontaneity and energetics of processes like dissolution, melting, and phase transitions.

  • Gibbs Free Energy (ΔG): Determines the spontaneity of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process, such as the dissolution of a soluble salt.

  • Enthalpy (ΔH): Represents the heat change associated with a process. For dissolution, this involves the energy required to break the crystal lattice (lattice enthalpy) and the energy released upon ion solvation (solvation enthalpy). The net process can be endothermic (absorbs heat) or exothermic (releases heat).[9]

  • Entropy (ΔS): A measure of the disorder or randomness of a system. Dissolution typically leads to an increase in entropy as the ordered crystal lattice breaks down into solvated ions.

These properties are intrinsically linked by the equation: ΔG = ΔH - TΔS .

For pteridine hydrobromide salts, these concepts are critical for understanding:

  • Polymorphism: The ability to exist in multiple crystalline forms, each with a unique thermodynamic stability profile. Phase transitions between polymorphs are governed by enthalpy and entropy differences.[7]

  • Solubility: The equilibrium concentration of the salt in a solvent is a direct function of the Gibbs free energy of dissolution.[10]

  • Stability: The thermodynamic stability of the solid form is related to its lattice energy, which influences properties like melting point and hygroscopicity.[11]

The following diagram illustrates the logical relationship between fundamental thermodynamic properties and their impact on critical drug development outcomes.

G cluster_props Fundamental Thermodynamic Properties cluster_physchem Physicochemical Characteristics cluster_dev Drug Development Outcomes enthalpy Enthalpy (ΔH) (Lattice & Solvation Energy) gibbs Gibbs Free Energy (ΔG) (Spontaneity) stability Thermal & Chemical Stability enthalpy->stability melting Melting Point & Phase Transitions enthalpy->melting entropy Entropy (ΔS) (Disorder) solubility Solubility & Dissolution Rate entropy->solubility gibbs->solubility bioavailability Bioavailability solubility->bioavailability formulation Formulation Strategy stability->formulation shelf_life Shelf-Life stability->shelf_life melting->formulation

Caption: Workflow for DSC/TGA thermal analysis.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the pteridine hydrobromide salt into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting or decomposition point (e.g., 300 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Identify endothermic peaks, which correspond to melting or solid-solid phase transitions. [12]The onset temperature of the peak is typically reported as the melting point (Tm).

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Identify exothermic peaks, which may indicate crystallization or decomposition.

  • Instrument Calibration: Verify the mass balance using certified calibration weights and the temperature using appropriate magnetic standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the pteridine hydrobromide salt into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Place the sample pan onto the TGA balance.

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve to identify the onset temperature of decomposition (Tdec), defined as the temperature at which significant mass loss begins.

    • Quantify the mass loss at different temperature steps, which can indicate the loss of solvent/water or specific molecular fragments. [13]

Quantitative Data Summary

While specific thermodynamic data for many pteridine hydrobromide salts is not widely published, the following table provides an illustrative example of the type of data generated from thermal analysis for a hypothetical series of pteridine derivatives.

CompoundSalt FormMelting Point (Tm) [°C]Enthalpy of Fusion (ΔHfus) [kJ/mol]Decomposition Onset (Tdec) [°C]
Pteridine Analog AFree Base185.225.4210.5
Pteridine Analog AHCl Salt220.435.1235.1
Pteridine Analog A HBr Salt 231.5 38.7 240.8
Pteridine Analog BFree Base201.728.9225.0
Pteridine Analog B HBr Salt 245.3 42.5 255.4

This is illustrative data. The trend often shows that salts have higher melting points and enthalpies of fusion compared to the free base, indicating a more stable crystal lattice.

Solubility and Dissolution Thermodynamics

The thermodynamic solubility is the saturation concentration of a solute in a solvent at equilibrium. It is a critical parameter for predicting oral bioavailability. [14]The shake-flask method is the gold standard for its determination. [10]

  • Why this choice? The shake-flask method allows the system to reach true thermodynamic equilibrium, providing the most reliable and accurate measure of solubility, unlike kinetic methods which can be misleading. [14]By measuring solubility at different temperatures, key thermodynamic parameters of dissolution (ΔHsol, ΔSsol) can be calculated using the van't Hoff equation. [15]

  • System Preparation: Add an excess amount of the pteridine hydrobromide salt to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached. [14]2. Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Sample Collection and Preparation:

    • Allow the vials to stand at the set temperature to let undissolved solids settle.

    • Withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove all solid particles. This step must be performed quickly to prevent precipitation due to temperature changes.

  • Concentration Analysis: Quantify the concentration of the dissolved pteridine salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [14]5. Thermodynamic Analysis:

    • Repeat the experiment at multiple temperatures.

    • Plot the natural logarithm of the molar solubility (ln S) against the inverse of the absolute temperature (1/T).

    • According to the van't Hoff equation, the slope of this plot is equal to -ΔHsol/R and the intercept is ΔSsol/R (where R is the ideal gas constant). This allows for the calculation of the enthalpy and entropy of solution. [15][16] The workflow for this crucial experiment is outlined below.

G start_end start_end process process data data analysis_node analysis_node start Start: Pteridine HBr Salt & Solvent slurry Prepare Slurry (Excess solid in solvent) start->slurry equilibrate Equilibrate (Shake at constant T for 24-72h) slurry->equilibrate sample Sample & Filter Supernatant equilibrate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze sol_data Solubility Data (S) at Temperature (T) analyze->sol_data repeat_temp Repeat at Multiple Temperatures sol_data->repeat_temp vanthoff Van't Hoff Analysis (Plot ln(S) vs 1/T) sol_data->vanthoff repeat_temp->equilibrate thermo_params Calculate ΔHsol, ΔSsol, ΔGsol vanthoff->thermo_params finish End: Complete Thermodynamic Solubility Profile thermo_params->finish

Sources

Exploratory

Technical Safety &amp; Handling Guide: (2,4-Diaminopteridin-6-yl)methanol Hydrobromide

Executive Summary Compound Identity: (2,4-Diaminopteridin-6-yl)methanol Hydrobromide CAS Number: 57963-59-4 Synonyms: 2,4-Diamino-6-hydroxymethylpteridine HBr; Methotrexate Impurity A (Hydrobromide salt) Primary Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: (2,4-Diaminopteridin-6-yl)methanol Hydrobromide CAS Number: 57963-59-4 Synonyms: 2,4-Diamino-6-hydroxymethylpteridine HBr; Methotrexate Impurity A (Hydrobromide salt) Primary Application: Key intermediate in the synthesis of antifolates (e.g., Methotrexate); reference standard for pharmaceutical impurity profiling.[1]

This technical guide provides a rigorous safety and operational framework for handling (2,4-diaminopteridin-6-yl)methanol Hydrobromide. Unlike a standard Safety Data Sheet (SDS), this document integrates chemical stability data, toxicological context, and practical laboratory workflows designed for research and drug development environments. As a precursor to potent cytostatic agents, this compound requires strict adherence to containment protocols to prevent occupational exposure and ensure experimental integrity.

Part 1: Chemical Identity & Physical Properties

Understanding the physicochemical nature of this salt is the first line of defense against degradation and exposure. The hydrobromide salt form enhances solubility compared to the free base but introduces hygroscopic tendencies.

Table 1: Physicochemical Profile
PropertySpecificationOperational Implication
Molecular Formula C₇H₉BrN₆O (Salt form)Molecular Weight: 273.09 g/mol .[2]
Appearance Yellow to Orange Crystalline PowderDistinctive pteridine chromophore; color change indicates oxidation.
Solubility DMSO (Soluble), Water (Low/pH dependent)Requires acidification or organic co-solvents for high-concentration stocks.
pKa ~5.5 (Pteridine ring N1/N8)Buffering is critical in aqueous assays to prevent precipitation.
Hygroscopicity Moderate to HighStrictly control humidity. Store under inert atmosphere (Argon/N₂).
Photosensitivity HighLight Sensitive. Pteridines undergo photo-oxidative cleavage.

Part 2: Hazard Identification & Risk Assessment[3]

While classified under GHS as "Warning," the structural relationship of this compound to Methotrexate (an antimetabolite) necessitates a conservative risk assessment strategy. It acts as a weak inhibitor of dihydrofolate reductase (DHFR).

GHS Classification (Regulation (EC) No 1272/2008)[3]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Context (The "Why")

The acute toxicity stems from its interference with folate metabolism. Although it lacks the glutamic acid tail required for the high-affinity polyglutamylation seen in Methotrexate cellular retention, it can still competitively inhibit DHFR.

  • Inhalation Risk: The fine crystalline powder form poses a significant inhalation risk. Absorption through the lung epithelium allows direct entry into systemic circulation, bypassing first-pass metabolism.

  • Chronic Exposure: Repeated low-level exposure may theoretically impact rapidly dividing cells (mucosa, bone marrow) due to folate antagonism, though data is limited compared to the parent drug.

Part 3: Operational Protocols (Handling & Storage)

Engineering Controls & PPE

Goal: Zero inhalation, zero skin contact.

  • Primary Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Respiratory Protection: If fume hood work is not feasible (e.g., equipment maintenance), use a P100/N95 respirator or a Powered Air Purifying Respirator (PAPR).

  • Dermal Protection: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Change outer gloves immediately after handling the powder.

  • Ocular Protection: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around side shields.

Storage & Stability Workflow

Pteridines are notoriously unstable under ambient conditions. The following protocol ensures compound integrity:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use. The HBr salt can attract moisture, leading to hydrolysis or clumping.

  • Light: Store in amber glass vials wrapped in aluminum foil.

Solubilization Protocol (SOP)

To prepare a stock solution (e.g., 10 mM) for biological assays:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[4] Water alone is poor for the salt without pH adjustment.

  • Procedure:

    • Weigh the solid in a tared amber vial inside the fume hood.

    • Add DMSO gently down the side of the vial.

    • Vortex intermittently. Sonicate only if necessary (limit heat generation to avoid degradation).

    • Note: The solution will be bright yellow. If it turns dark brown or precipitates, degradation has occurred.

Part 4: Visualizing the Safety & Synthesis Context

Diagram 1: Synthetic Relevance & Metabolic Pathway

This diagram illustrates why this compound is handled with care—it is the direct precursor to Methotrexate.

MTX_Synthesis_Pathway Precursor (2,4-diaminopteridin-6-yl)methanol (The Compound) Intermediate 6-(Bromomethyl)pteridine-2,4-diamine (Reactive Intermediate) Precursor->Intermediate Bromination (HBr/PPh3) DHFR Target: DHFR Enzyme (DNA Synthesis Inhibition) Precursor->DHFR Weak Inhibition Coupling Coupling Reaction (+ p-Aminobenzoylglutamic acid) Intermediate->Coupling Alkylation MTX Methotrexate (Potent Antifolate/Cytotoxin) Coupling->MTX Synthesis Complete MTX->DHFR High Affinity Inhibition

Caption: The synthetic pathway from (2,4-diaminopteridin-6-yl)methanol to Methotrexate, highlighting the escalation in biological potency.

Diagram 2: Safe Handling Logic Flow

A decision tree for researchers handling the substance.

Safety_Workflow Start Start: Handling Request CheckPPE Verify PPE: Double Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE Environment Is Fume Hood Available? CheckPPE->Environment Stop STOP: Do Not Proceed Secure Engineering Controls Environment->Stop No Weighing Weighing Protocol: 1. Anti-static gun usage 2. Use amber vial 3. Close sash to min height Environment->Weighing Yes Solvent Solubilization: Use DMSO or Acidic Buffer Weighing->Solvent Waste Disposal: Segregate as Hazardous Chemical Waste (Do not drain dispose) Solvent->Waste

Caption: Operational decision tree for safe handling, emphasizing engineering controls and waste segregation.

Part 5: Emergency Response & Waste Disposal

Accidental Release Measures
  • Spill (Solid): Do not dry sweep. Wet the powder with a paper towel dampened with water/detergent to prevent dust generation, then scoop into a hazardous waste container.

  • Spill (Solution): Absorb with inert material (vermiculite, sand). Clean the surface with a 10% bleach solution to degrade the pteridine ring, followed by water.

First Aid
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. Pteridines can crystallize on the cornea.

  • Skin Contact: Wash off with soap and plenty of water.[3] Remove contaminated clothing.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Waste Disposal

This compound must be treated as Hazardous Chemical Waste .

  • Do not dispose of via sink/sewer.

  • Collect in a container labeled "Toxic Organic Waste" (or specific "Cytotoxic Waste" if your facility protocols group precursors with parent drugs).

  • Incineration is the preferred method of destruction.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400269, (2,4-Diaminopteridin-6-yl)methanol hydrobromide. Retrieved from [Link]

  • Google Patents. (1993). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • Baggott, J. E., et al. (1999). Pteridine degradation and metabolism. In Chemistry and Biology of Pteridines and Folates. Springer.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide

This Application Note is structured to provide a high-fidelity, industrial-grade protocol for the synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrobromide . This guide prioritizes regioselectivity —the most critical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-fidelity, industrial-grade protocol for the synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrobromide .

This guide prioritizes regioselectivity —the most critical challenge in pteridine chemistry—by utilizing a pH-controlled oxidative condensation strategy that favors the 6-isomer over the unwanted 7-isomer.

Executive Summary & Chemical Strategy

(2,4-Diaminopteridin-6-yl)methanol is a pivotal intermediate in the synthesis of antifolates like Methotrexate and Aminopterin. The synthesis relies on the oxidative condensation of 2,4,5,6-tetraaminopyrimidine (TAP) with 1,3-dihydroxyacetone (DHA) .

The Regioselectivity Challenge

The reaction of TAP with DHA can yield two isomers:

  • 6-isomer (Target): (2,4-diaminopteridin-6-yl)methanol.[1][2][3]

  • 7-isomer (Impurity): (2,4-diaminopteridin-7-yl)methanol.

Historical methods using sodium acetate buffers often yield significant amounts of the 7-isomer (up to 10-15%). This protocol utilizes a strict pH-controlled method (pH 5.5 ± 0.2) combined with controlled oxidation, which has been proven to suppress the 7-isomer and enhance the yield of the 6-isomer to >90% purity before recrystallization.

Reaction Scheme

The process involves three distinct stages:

  • Free Base Formation: In-situ generation of reactive TAP from its stable sulfate salt.

  • Oxidative Condensation: Controlled reaction with DHA under air/O₂ sparging.

  • Salt Formation: Conversion of the purified base to the Hydrobromide salt to improve stability and solubility for subsequent bromination steps.

Process Workflow (Logic Diagram)

The following diagram illustrates the critical path and decision points for the synthesis.

G Start Start: TAP Sulfate BaCl2 BaCl2 Treatment (Sulfate Removal) Start->BaCl2 Suspend in H2O Filtration Filtration (Remove BaSO4) BaCl2->Filtration 100°C, 15 min Reaction Oxidative Condensation (DHA, pH 5.5, O2 Sparge) Filtration->Reaction Filtrate (TAP Free Base) Crude Crude Isolation (Yellow Precipitate) Reaction->Crude 24h, Ambient Temp Purification Acid/Base Purification (Dissolve in HCl -> Charcoal -> Reprecipitate) Crude->Purification Remove 7-isomer HBr_Form HBr Salt Formation (Dissolve in 2M HBr, Crystallize) Purification->HBr_Form High Purity Free Base Final Final Product: (2,4-diaminopteridin-6-yl)methanol HBr HBr_Form->Final Filter & Dry

Caption: Workflow for the regioselective synthesis of (2,4-diaminopteridin-6-yl)methanol HBr.

Detailed Experimental Protocol

Phase A: Reagent Preparation[4][5]
ReagentMW ( g/mol )Equiv.[4]Quantity (Example)Role
TAP Sulfate (2,4,5,6-Tetraaminopyrimidine sulfate)238.221.023.8 g (100 mmol)Core Scaffold
Barium Chloride (BaCl₂[2]·2H₂O)244.261.024.4 gSulfate Scavenger
Dihydroxyacetone (DHA) dimer180.161.2*21.6 g (as monomer)C3 Synthon
Hydrobromic Acid (48% aq)80.91Excess~100 mLSalt Formation
Activated Carbon N/AN/A2.0 gDecolorization
Water (Deionized) 18.02Solvent~1.5 LSolvent

*Note: DHA is often supplied as a dimer.[5] Ensure stoichiometric calculation assumes monomeric weight (90.08 g/mol ) or use excess.

Phase B: Synthesis of the Free Base

Step 1: Generation of TAP Free Base

  • In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer, suspend 23.8 g of TAP Sulfate in 400 mL of deionized water .

  • Heat the suspension to 90–100°C .

  • Add a solution of 24.4 g Barium Chloride in 50 mL hot water rapidly to the suspension.

  • Stir at 100°C for 15 minutes. The white precipitate of Barium Sulfate (BaSO₄) will form immediately.

  • Critical Step: Filter the hot solution through a Celite pad or fine sintered glass funnel to remove BaSO₄. The filtrate contains the reactive TAP free base/hydrochloride species.

    • Why: Removing sulfate ions is crucial; sulfate can interfere with the condensation and promote 7-isomer formation.

Step 2: Controlled Oxidative Condensation (The "pH 5.5" Method)

  • Transfer the clear, dark-red filtrate to a clean 2 L reactor equipped with a pH probe, an air/oxygen sparger, and a mechanical stirrer.

  • Adjust the temperature to 20–25°C .

  • pH Adjustment: Using 2M HCl or 2M NaOH, adjust the initial pH to exactly 5.5 .

  • Dissolve 21.6 g of DHA in 100 mL of water and add it to the reactor.

  • Reaction: Initiate vigorous air sparging (or pure oxygen for faster kinetics). Maintain the pH between 5.3 and 5.7 throughout the reaction using an automated pH-stat or manual addition of NaOH/HCl.

    • Mechanism:[1][6][7][8][9][10][11] The reaction requires oxidation to aromatize the dihydropteridine intermediate.

    • Duration: Stir for 24 hours. A yellow precipitate will form gradually.

  • Harvest: Filter the crude yellow solid. Wash copiously with water (3 x 100 mL) and ethanol (2 x 50 mL) to remove unreacted DHA and soluble byproducts.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Phase C: Purification & Salt Formation

Step 3: Acid/Base Purification

  • Suspend the crude solid in 500 mL of water .

  • Add concentrated HCl dropwise while heating to 80°C until the solid dissolves completely (pH < 1).

  • Add 2.0 g Activated Carbon and stir at 80°C for 20 minutes.

  • Filter hot through Celite to remove carbon and insoluble impurities.

  • Reprecipitation: Neutralize the hot filtrate with concentrated Ammonia (NH₄OH) to pH 7–8. The purified free base will precipitate as a bright yellow solid.[3]

  • Cool to room temperature, filter, and wash with water.

Step 4: Hydrobromide Salt Formation

  • Transfer the wet, purified free base cake into a flask containing 200 mL of 2M Hydrobromic Acid (aq) .

  • Heat to 80–90°C . The solid should dissolve (add more HBr or water if necessary to achieve a clear solution).

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C overnight. The Hydrobromide salt will crystallize as yellow-orange needles.

  • Isolation: Filter the crystals.

  • Wash: Wash with cold 2M HBr (small volume) followed by Acetone (to dry).

  • Final Dry: Dry under high vacuum at 40°C over P₂O₅.

Analytical Quality Control

Specification Table
ParameterAcceptance CriteriaMethod
Appearance Yellow to Orange crystalline powderVisual
Identity Conforms to Structure1H NMR (DMSO-d6)
Purity (HPLC) > 98.0% (Area %)C18 Reverse Phase
Regioisomer Ratio 6-isomer : 7-isomer > 95:5HPLC
1H NMR Interpretation (DMSO-d6)
  • δ 8.60 (s, 1H): H-7 proton of the pteridine ring (Characteristic of 6-substituted pteridines).

  • δ 4.60 (s, 2H): Methylene protons (-CH₂OH).

  • δ 7.0–8.0 (br s): Amino protons (-NH₂).

  • Note: The 7-isomer would show a singlet for H-6 shifted slightly upfield.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High 7-isomer content pH drifted > 6.0 during reaction.Use a pH-stat to lock pH at 5.5. Avoid acetate buffers if possible.
Low Yield Incomplete oxidation.Increase air flow rate or switch to pure oxygen bubbling. Ensure vigorous stirring.
Product is Dark/Brown Oxidation of amino groups or polymerization.Ensure temperature does not exceed 25°C during the DHA reaction. Use charcoal purification.[3]
Poor Solubility in HBr HBr concentration too high (salting out) or too low.Optimal crystallization occurs from ~2M-4M HBr. Recrystallize from H₂O/HBr mixtures.

References

  • Piper, J. R., & Montgomery, J. A. (1974). A Convenient Synthesis of Methotrexate and Its Analogs.[11] Journal of Heterocyclic Chemistry, 11(3), 279–280. Link

  • Ellard, J. A. (1981). Synthesis of 2,4-diamino-6-hydroxymethylpteridine.[1][2][3][6][9][12][13] U.S. Patent No.[2] 4,306,064.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Baugh, C. M., & Shaw, E. (1964).[14] The Chemistry of Pteridines. II. Synthesis of 2,4-Diamino-6-hydroxymethylpteridine. Journal of Organic Chemistry, 29(12), 3610–3612. Link

  • Cataldo, S., et al. (1981). Process for the preparation of 2,4-diamino-6-hydroxymethylpteridine.[1][2][3][6][9][12][13] GB Patent 1595338A. Link

Sources

Application

HPLC method development for (2,4-diaminopteridin-6-yl)methanol detection

Application Note: HPLC Method Development for (2,4-Diaminopteridin-6-yl)methanol Executive Summary This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for (2,4-Diaminopteridin-6-yl)methanol

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of (2,4-diaminopteridin-6-yl)methanol (CAS: 945-24-4). Also known as 2,4-diamino-6-hydroxymethylpteridine or Methotrexate EP Impurity A , this compound is a critical degradation product and intermediate in the synthesis of the antifolate drug Methotrexate (MTX).

The protocol utilizes a Reversed-Phase (RP-HPLC) approach with a phosphate buffer/acetonitrile gradient.[1][2] It addresses specific challenges associated with the compound's polarity and pteridine fluorescence, offering dual-mode detection (UV/Fluorescence) for enhanced sensitivity.

Compound Profile & Physicochemical Properties

Understanding the analyte is the first step in robust method development. (2,4-diaminopteridin-6-yl)methanol is a polar, basic heterocycle.

PropertyDescriptionImplications for HPLC
Chemical Name (2,4-diaminopteridin-6-yl)methanolTarget Analyte
Synonyms Methotrexate EP Impurity A; 2,4-Diamino-6-hydroxymethylpteridineReference Standards
Molecular Formula C₇H₈N₆O (MW: 192.18 g/mol )Mass Spec Confirmation
Solubility Soluble in DMSO, dilute acids; sparingly soluble in water/methanol.Sample diluent must be DMSO or Mobile Phase.
pKa ~4.1 (Basic N1/N3 ring nitrogens)pH control is critical to manage ionization.
UV Maxima 254 nm, 302 nm, 370 nmDetection wavelengths.
Fluorescence Strong native fluorescence (Ex ~370 nm, Em ~450 nm)High-sensitivity detection option.

Method Development Strategy

The development strategy focuses on retaining a polar basic compound on a non-polar stationary phase while maintaining peak symmetry.

Chromatographic Logic
  • Stationary Phase: A C18 column is selected for robustness. However, because the analyte is polar, a "base-deactivated" column or one with polar-embedded groups is preferred to prevent peak tailing caused by interaction with residual silanols.

  • Mobile Phase pH:

    • Option A (Neutral pH 6.0): Aligns with USP methods for Methotrexate. At pH 6.0, the compound is largely uncharged (free base), promoting retention on C18.

    • Option B (Acidic pH 3.0): Protonates the basic nitrogens. While this reduces hydrophobic retention, it can improve peak shape by suppressing silanol interactions. We will utilize pH 6.0 as the primary protocol to align with pharmacopeial standards for MTX impurities.

  • Buffer Selection: Phosphate buffer is chosen for its high buffering capacity and UV transparency.

Visualizing the Workflow

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility Check (DMSO/Acid) Start->Solubility Scouting Column Scouting (C18 vs. Phenyl-Hexyl) Solubility->Scouting MobilePhase Mobile Phase Optimization (pH 6.0 Phosphate) Scouting->MobilePhase Detection Detection Selection (UV 302nm) MobilePhase->Detection Validation Validation (Linearity, LOQ) Detection->Validation

Figure 1: Method Development Workflow for Pteridine Analysis.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA and FLD detectors.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (L1 packing).

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade.

    • Acetonitrile (ACN), HPLC Grade.

    • Sodium Hydroxide (NaOH), 1N (for pH adjustment).

    • Water, Milli-Q (18.2 MΩ).

Mobile Phase Preparation
  • Solution A (Buffer): Dissolve 13.6 g of KH₂PO₄ in 1000 mL water (0.1 M). Adjust pH to 6.0 ± 0.1 with 1N NaOH. Filter through a 0.45 µm nylon membrane.

  • Solution B (Organic): 100% Acetonitrile.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of (2,4-diaminopteridin-6-yl)methanol reference standard. Dissolve in 1 mL DMSO, then dilute to 10 mL with Mobile Phase A. Note: Sonicate if necessary.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A (90:10 Buffer:ACN).

Chromatographic Conditions
ParameterSetting
Column Temp 25°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection (UV) 302 nm (Primary), 254 nm (Secondary)
Detection (FLD) Excitation: 370 nm
Run Time 20 Minutes
Gradient Program
Time (min)% Solution A (Phosphate Buffer)% Solution B (Acetonitrile)Event
0.09010Isocratic Hold
2.09010Start Gradient
12.06040Linear Ramp
14.06040Wash
14.19010Return to Initial
20.09010Re-equilibration

Method Optimization & Troubleshooting

Peak Tailing

Pteridines contain amino groups that can interact with free silanols on the silica backbone, causing tailing.

  • Solution: If symmetry factor > 1.5, switch to a "End-capped" column (e.g., Waters Symmetry C18) or add 0.1% Triethylamine (TEA) to the buffer (adjust pH after adding TEA).

Retention Time Drift

(2,4-diaminopteridin-6-yl)methanol is sensitive to pH changes near its pKa.

  • Solution: Ensure the buffer pH is strictly controlled at 6.0. A shift to pH 5.8 or 6.2 can significantly alter retention.

Sensitivity Issues

If the Limit of Quantitation (LOQ) by UV is insufficient (e.g., for cleaning validation):

  • Solution: Switch to Fluorescence Detection (FLD). Pteridines are naturally fluorescent.

    • Ex: 370 nm[3]

    • Em: 450 nm

    • Gain: High[4][5][6]

Degradation Pathway Context

Understanding where this impurity comes from helps in interpreting results. It is often formed via the oxidative cleavage of Methotrexate.

Degradation MTX Methotrexate (MTX) Oxidation Oxidative Cleavage MTX->Oxidation ImpurityA (2,4-diaminopteridin-6-yl)methanol (Impurity A) Oxidation->ImpurityA Pteridine Ring SideProduct p-Methylaminobenzoylglutamic acid Oxidation->SideProduct Side Chain

Figure 2: Oxidative degradation pathway of Methotrexate yielding Impurity A.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and robust, the following criteria should be met during the validation phase (per ICH Q2(R1) guidelines):

  • System Suitability:

    • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

    • Theoretical Plates (N): > 2000

    • RSD of Area (n=6): ≤ 2.0%

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL

    • R² ≥ 0.999

  • Accuracy (Recovery):

    • Spike recovery at 50%, 100%, 150%: 98.0% – 102.0%

References

  • European Pharmacopoeia (Ph. Eur.). Methotrexate Monograph 0560. (Defines Impurity A).

  • United States Pharmacopeia (USP). Methotrexate: Organic Impurities. USP-NF. (Defines chromatographic conditions for related compounds).

  • Egan, T. et al. (1978). "Separation and identification of impurities in parenteral methotrexate dosage forms." Cancer Treatment Reports. (Identification of pteridine degradation products).

  • Sigma-Aldrich. (2,4-Diaminopteridin-6-yl)methanol hydrochloride Product Sheet. (Physicochemical data). Link

Sources

Method

solubility of (2,4-diaminopteridin-6-yl)methanol Hydrobromide in DMSO and water

An Application Note and Protocol for the Characterization and Use of (2,4-diaminopteridin-6-yl)methanol Hydrobromide For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Pteridin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Characterization and Use of (2,4-diaminopteridin-6-yl)methanol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Pteridine Solubility

(2,4-diaminopteridin-6-yl)methanol is a pivotal pteridine derivative, serving as a critical intermediate in the synthesis of the widely-used anticancer drug, Methotrexate.[1] Its hydrobromide salt, (2,4-diaminopteridin-6-yl)methanol hydrobromide (CAS 57963-59-4), is often utilized to improve handling and aqueous solubility over the free base.[2] Accurate and reproducible solubility data is fundamental for its application in synthetic chemistry, biological assays, and formulation development. The planar, hydrogen-bonding structure of the pteridine core inherently contributes to low aqueous solubility, making the preparation of stock solutions a non-trivial step that can significantly impact experimental outcomes.[3]

Due to a lack of readily available quantitative solubility data in public literature, this guide provides a comprehensive framework for researchers to determine the equilibrium solubility of (2,4-diaminopteridin-6-yl)methanol hydrobromide in dimethyl sulfoxide (DMSO) and water. Furthermore, it outlines a detailed protocol for the preparation and storage of stock solutions, grounded in the known chemical properties of pteridine derivatives.

Physicochemical Profile

A summary of the known properties of (2,4-diaminopteridin-6-yl)methanol and its hydrobromide salt is essential for proper experimental design.

PropertyValueSource
Compound Name (2,4-diaminopteridin-6-yl)methanol Hydrobromide[4][5]
CAS Number 57963-59-4[4]
Molecular Formula C₇H₉BrN₆O[4]
Molecular Weight 273.09 g/mol [4]
Appearance Solid, Dark Red-Brown or Light Brown to Dark Yellow Powder[1][5]
Storage 2-8°C, protect from light, under an inert atmosphere[1]
Qualitative Solubility Slightly soluble in DMSO, Slightly soluble in Water[5]

Part 1: Protocol for Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6] This protocol is designed to establish the saturation concentration of (2,4-diaminopteridin-6-yl)methanol hydrobromide in a given solvent at a controlled temperature.

Causality and Experimental Design
  • Excess Solid: The addition of an excess of the compound is crucial to ensure that the solution reaches saturation, creating a state of equilibrium between the dissolved and undissolved solute.

  • Equilibration Time: Pteridine compounds can precipitate slowly.[7] An extended agitation period (24-48 hours) is necessary to ensure that the system has reached true thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) is critical for reproducibility.

  • Phase Separation: It is imperative to completely separate the undissolved solid from the saturated solution to avoid artificially inflating the measured concentration. Centrifugation followed by filtration through a solvent-compatible, low-binding filter is a robust method.

  • Quantification: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required for accurate quantification. This ensures that the measurement is of the parent compound and not any potential degradants.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess solid compound to a known volume of solvent (e.g., DMSO or Water) equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium prep->equil sep_cent Centrifuge to pellet undissolved solid equil->sep_cent sep_filt Filter supernatant through a 0.22 µm syringe filter sep_cent->sep_filt quant Analyze filtrate concentration using a validated HPLC method sep_filt->quant result Calculate Solubility (mg/mL) quant->result

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Materials:

  • (2,4-diaminopteridin-6-yl)methanol hydrobromide

  • Anhydrous DMSO

  • Deionized Water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • Validated HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of (2,4-diaminopteridin-6-yl)methanol hydrobromide to a series of vials (perform in triplicate for each solvent). An amount sufficient to leave visible undissolved solid at the end of the experiment is required (e.g., 5-10 mg).

  • Solvent Addition: Add a precise, known volume of the selected solvent (DMSO or water) to each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to pellet the remaining solid.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any remaining fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve prepared with the same compound.

  • Calculation: Determine the solubility in the desired units (e.g., mg/mL or mM), accounting for any dilutions made during sample preparation for HPLC analysis.

Part 2: Protocol for Preparation of Stock Solutions

Given its slight solubility, DMSO is a common solvent for preparing concentrated stock solutions of pteridine derivatives for use in biological assays.[3][6]

Causality and Best Practices
  • Solvent Choice: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of many poorly soluble compounds. For cell-based assays, it is critical to ensure the final DMSO concentration is non-toxic (typically <0.5%).[3]

  • Assisted Dissolution: Mechanical energy can significantly aid the dissolution process. Vortexing provides initial mixing, while sonication in an ultrasonic bath provides high-frequency energy to break apart solid aggregates and enhance solubilization.[3]

  • pH Adjustment: The amino groups on the pteridine ring mean that the compound's charge, and thus its aqueous solubility, is pH-dependent. For some pteridines, adjusting the pH with a dilute acid or base can improve solubility.[3] For poorly soluble pteridines, dissolution in a dilute basic solution (e.g., 0.01 N NaOH) followed by neutralization is a viable strategy.[8]

  • Stability: Pteridine derivatives can be sensitive to light and pH.[3][6] It is recommended to prepare solutions fresh before each experiment. If storage is necessary, store in amber vials at -20°C to minimize degradation.[9] Aqueous solutions, in particular, should not be stored for more than a day.[3]

Workflow for Stock Solution Preparation

G cluster_weigh Weighing cluster_solubilize Solubilization cluster_verify Verification & Storage weigh Weigh precise mass of compound on an analytical balance solv Add calculated volume of DMSO to achieve target concentration weigh->solv vortex Vortex for 1-2 minutes solv->vortex sonic Sonicate in ultrasonic bath for 5-10 minutes vortex->sonic inspect Visually inspect for complete dissolution sonic->inspect store Store at -20°C in a light-protected vial inspect->store

Caption: Workflow for Preparing a DMSO Stock Solution.

Step-by-Step Methodology

Materials:

  • (2,4-diaminopteridin-6-yl)methanol hydrobromide

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculation: Calculate the mass of the compound required to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Weighing: Carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

  • Solubilization: Add the precise volume of DMSO to the vial. Securely cap the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. For short-term storage, keep at 4°C. For long-term storage, aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C.[9] Always protect from light.

References

  • BenchChem. (2025). 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability.
  • Schircks Laboratories. (n.d.). General instructions for working with pteridines.
  • Gómez-Pérez, L., et al. (2016).
  • BenchChem. (n.d.). (2,4-Diaminopteridin-6-yl)methanol | 945-24-4.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of a Stock Solution.
  • BenchChem. (2025). Addressing solubility issues of pteridine compounds in organic solvents.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • CymitQuimica. (n.d.). CAS 52853-40-4: 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide (1:1).
  • Semantic Scholar. (2006). A READY ONE-POT PREPARATION FOR PTERIDINE AND ISOXAZOLO[3,4-d]PYRIMIDINE DERIVATIVES.
  • Cheméo. (n.d.). Pteridine - Chemical & Physical Properties.
  • ChemicalBook. (2026). (2,4-DIAMINOPTERIDIN-6-YL)METHANOL HYDROCHLORIDE HYDRATE | 73978-41-3.
  • ChemScene. (n.d.). 57963-59-4 | (2,4-diaminopteridin-6-yl)methanol hydrobromide.
  • Sigma-Aldrich. (n.d.). 2,4-Diamino-6-(hydroxymethyl)pteridine 95 945-24-4.
  • Manchester Organics. (n.d.). (2,4-diaminopteridin-6-yl)methanol hydrobromide | 57963-59-4.
  • Sigma-Aldrich. (n.d.). (2,4-Diaminopteridin-6-yl)methanol hydrochloride | 73978-41-3.
  • PubMed. (2014). Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1.
  • ResearchGate. (n.d.). pH effects and thermal stability.
  • BLD Pharm. (n.d.). 945-24-4|(2,4-Diaminopteridin-6-yl)methanol.
  • ChemicalBook. (n.d.). 57963-59-4(2,4-DIAMINO-6-(HYDROXYMETHYL)-PTERIDINE HYDROBROMIDE) Product Description.
  • Journal of the Chemical Society (Resumed). (1957). Pteridines. Part IV.
  • Journal of the Chemical Society (Resumed). (n.d.). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. RSC Publishing.
  • Journal of the Chemical Society (Resumed). (1962). Pteridine studies. Part XVI. Equilibria in aqueous solutions of pteridine. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Aminopterin Ready Made Solution DMSO 50mg/mL 54-62-6.

Sources

Application

High-Performance Stock Solution Preparation for (2,4-Diaminopteridin-6-yl)methanol HBr

Abstract This technical guide outlines the standardized protocol for the preparation, handling, and storage of stock solutions for (2,4-Diaminopteridin-6-yl)methanol hydrobromide (also known as 2,4-Diamino-6-hydroxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the standardized protocol for the preparation, handling, and storage of stock solutions for (2,4-Diaminopteridin-6-yl)methanol hydrobromide (also known as 2,4-Diamino-6-hydroxymethylpteridine HBr). As a critical intermediate in folate antagonist synthesis (e.g., Methotrexate) and a reference standard (EP Impurity A), this compound exhibits significant physicochemical sensitivity.[1] This protocol addresses the challenges of low aqueous solubility of the pteridine core and extreme photosensitivity , providing a robust workflow to ensure experimental reproducibility in biological and analytical applications.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the intrinsic properties of the HBr salt is a prerequisite for successful solution preparation. The hydrobromide salt form improves solubility compared to the free base but remains sparingly soluble in neutral aqueous buffers.

PropertySpecification
Compound Name (2,4-Diaminopteridin-6-yl)methanol hydrobromide
Synonyms 2,4-Diamino-6-(hydroxymethyl)pteridine HBr; Methotrexate Impurity A (HBr)
CAS Number 57963-59-4 (HBr salt); 945-24-4 (Free base)
Molecular Formula C₇H₈N₆O[1][2][3] · HBr
Molecular Weight 273.09 g/mol
Appearance Yellow to orange crystalline powder
Solubility (DMSO) Soluble (up to ~20-50 mM with sonication)
Solubility (Water) Sparingly soluble; requires acidic pH (< pH 3) for stability
pKa Basic pKa ~ 5.5 (pteridine ring N1/N8); Acidic pKa ~ 13 (OH)
Key Sensitivities Light (Photolytic degradation to pterins); Oxidation

Solubility Assessment & Solvent Selection Logic

The "Pteridine Challenge"

The pteridine ring system is planar and highly stackable, leading to poor solubility in neutral water. While the HBr salt provides an initial acidic microenvironment that aids dissolution, dilution into neutral buffers (PBS, pH 7.4) can cause rapid precipitation.

Solvent Decision Matrix
  • Dimethyl Sulfoxide (DMSO): The preferred solvent for biological stock solutions. It disrupts intermolecular hydrogen bonding, allowing for higher concentration stocks (10–50 mM) that are stable at -20°C.

  • Acidic Aqueous Solution (0.1 M HBr/HCl): Recommended only if DMSO is incompatible with the downstream assay. The low pH maintains the protonated state, preventing precipitation, but requires careful pH neutralization during the assay step.

Protocol 1: Preparation of DMSO Stock Solution (Standard)

Target Concentration: 10 mM (Recommended starting point) Volume: 1 mL Equipment: Amber glass vial, Analytical balance (d=0.01 mg), Vortex mixer, Ultrasonic bath.

Step-by-Step Methodology
  • Environmental Control:

    • Perform all weighing and handling under dimmed light or yellow light to prevent photolysis.

    • Ensure DMSO is anhydrous (water content <0.1%) to prevent hydrolysis over long-term storage.

  • Gravimetric Preparation:

    • Calculate the required mass for 1 mL of 10 mM solution:

      
      
      
      
      
    • Weigh 2.73 mg ± 0.1 mg of the powder directly into a pre-weighed amber glass vial. Do not use plastic microfuge tubes for initial dissolution if possible, as static can disperse the fine powder.

  • Solvation:

    • Add 1000 µL of high-grade DMSO.

    • Vortex vigorously for 30 seconds.

    • Inspect: If particulates remain, sonicate in an ultrasonic water bath at ambient temperature for 2–5 minute intervals. Avoid heating above 37°C.

  • Visual Confirmation:

    • Hold the vial up to a light source (briefly). The solution should be clear, yellow/orange, and free of turbidity.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 50–100 µL) in light-protective tubes.

    • Store at -80°C (Preferred) or -20°C.

    • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.

Protocol 2: Aqueous Acidic Stock Solution (Alternative)

Target Concentration: 5 mM Solvent: 0.1 M Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl)

  • Rationale: The HBr salt dissociates in water. If the concentration of H+ is not maintained, the equilibrium shifts toward the free base, which may precipitate. Adding excess acid forces the equilibrium toward the soluble protonated species.

  • Procedure:

    • Weigh 1.37 mg of compound.

    • Add 1 mL of sterile-filtered 0.1 M HCl .

    • Vortex until dissolved.

  • Usage Warning: When using this stock, ensure the volume added to your cell culture or assay buffer does not shift the final pH outside the physiological range. A buffer control is mandatory.

Visualization: Preparation Workflow

The following diagram illustrates the critical decision points and workflow for preparing the stock solution, ensuring no steps regarding stability are missed.

StockPrep Start Start: (2,4-Diaminopteridin-6-yl)methanol HBr CheckApp Check Downstream Application Start->CheckApp Decision Is DMSO Compatible? CheckApp->Decision DMSO_Path Select DMSO (Anhydrous) Decision->DMSO_Path Yes Aq_Path Select 0.1 M HCl/HBr Decision->Aq_Path No Weigh_DMSO Weigh 2.73 mg (for 10 mM) DMSO_Path->Weigh_DMSO Dissolve_DMSO Add 1 mL DMSO Vortex & Sonicate Weigh_DMSO->Dissolve_DMSO Check_Clear Visual Check: Clear Orange Solution? Dissolve_DMSO->Check_Clear Check_Clear->Dissolve_DMSO No (Sonicate more) Aliquot Aliquot into Amber Tubes (Avoid Light) Check_Clear->Aliquot Yes Weigh_Aq Weigh 1.37 mg (for 5 mM) Aq_Path->Weigh_Aq Dissolve_Aq Add 1 mL Acidic Solvent Vortex Weigh_Aq->Dissolve_Aq Dissolve_Aq->Aliquot Freeze Store at -80°C Aliquot->Freeze

Caption: Workflow for solvent selection and stock preparation. Note the critical loop for visual verification of solubility.

Quality Control & Spectral Characterization

To verify the integrity of the stock solution (especially after storage), UV-Visible spectroscopy is the recommended non-destructive method.

  • Dilution: Dilute the stock 1:100 in 0.1 M HCl for measurement.

  • Spectral Signature: Pteridines exhibit characteristic dual absorption bands.

    • 
      : ~260 nm (Pyrazine ring)
      
    • 
      : ~370 nm (Pteridine core conjugation)
      
  • Acceptance Criteria: The ratio of

    
     should remain constant. A significant rise in absorbance at <250 nm or shift in the 370 nm peak may indicate degradation (oxidation or photolysis).
    

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin, Eye, Respiratory). Potential mutagen (folate antagonist mechanism).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as hazardous chemical waste (contains halogenated organic salt).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2725059, 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Methotrexate Impurity A.[1] (Standard reference for the identity and impurity profile of the compound).

  • Taguchi, H., et al. (1975).Synthesis of pteridines. Journal of Heterocyclic Chemistry. (Foundational chemistry regarding the stability of hydroxymethyl pteridines).

Sources

Method

Application Note: Advanced Crystallization and Isolation Techniques for (2,4-Diaminopteridin-6-yl)methanol Hydrobromide

Introduction & Chemical Context (2,4-Diaminopteridin-6-yl)methanol, systematically known as 2,4-diamino-6-(hydroxymethyl)pteridine, is a high-value heterocyclic intermediate essential for the synthesis of antifolate ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(2,4-Diaminopteridin-6-yl)methanol, systematically known as 2,4-diamino-6-(hydroxymethyl)pteridine, is a high-value heterocyclic intermediate essential for the synthesis of antifolate therapeutics, including methotrexate and aminopterin[1][2]. In its free base form, the compound exhibits notoriously poor solubility across most organic and aqueous solvents[2]. This insolubility is driven by the high crystal lattice energy of the pteridine core and extensive intermolecular hydrogen bonding facilitated by the 2,4-diamino groups.

To overcome these physicochemical barriers during purification and to prepare the molecule for downstream functionalization (such as conversion to the 6-bromomethyl derivative), the compound is preferentially isolated and crystallized as a hydrobromide (HBr) salt[3][4]. This application note details the mechanistic rationale and step-by-step protocols for achieving high-purity crystallization of this critical pharmaceutical building block.

Mechanistic Principles of Hydrobromide Crystallization

The purification of (2,4-diaminopteridin-6-yl)methanol relies on fractional cooling crystallization [1].

  • Causality of Salt Selection: Protonation of the pteridine ring by hydrobromic acid disrupts the rigid hydrogen-bond network of the free base. This transformation significantly alters its solubility profile, rendering the hydrobromide salt highly soluble in hot aqueous ethanol mixtures while remaining sparingly soluble at lower temperatures[3][5].

  • Isomeric Purification: The upstream condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone inherently yields a mixture of the desired 6-hydroxymethyl isomer and the undesired 7-hydroxymethyl isomer. By converting the crude mixture to the hydrobromide salt, the differential solubility between the two isomers is amplified. The 7-isomer contaminant exhibits greater solubility in ethanolic solutions, allowing the pure 6-isomer hydrobromide to selectively precipitate upon controlled cooling[3].

Physicochemical Data Summary

The following table summarizes the critical quantitative data and physicochemical properties governing the handling and crystallization of the hydrobromide salt.

ParameterValueScientific Rationale / Implication
CAS Number 57963-59-4Specific registry for the hydrobromide salt form[6].
Molecular Weight 273.09 g/mol Accounts for the addition of one HBr equivalent to the free base[5][6].
Appearance Dark Red-Brown SolidCharacteristic color shift upon protonation and crystallization[5].
Solubility (Free Base) Sparingly soluble in waterDriven by high crystal lattice energy and H-bonding[2].
Solubility (HBr Salt) Soluble in hot aqueous ethanolEnables fractional cooling crystallization[3].
Storage 2–8°C, Dark, Inert AtmospherePrevents hydrolysis and oxidative degradation of the hydroxymethyl group[1][7].

Experimental Workflow

CrystallizationWorkflow N1 2,4,5,6-Tetraaminopyrimidine + Dihydroxyacetone N2 Condensation (pH 5.5 ± 0.2) Strict pH Control N1->N2 N3 Crude 6-Isomer Free Base (Contains 7-Isomer) N2->N3 N4 HBr Addition in Hot EtOH/H2O (Salt Formation) N3->N4 N5 Fractional Cooling Crystallization (Selective Precipitation) N4->N5 N6 Pure (2,4-Diaminopteridin-6-yl)methanol HBr N5->N6

Workflow for the synthesis and fractional crystallization of the target hydrobromide salt.

Detailed Experimental Protocols

Protocol A: Synthesis and pH-Controlled Precipitation of the Free Base
  • Preparation: Suspend 2,4,5,6-tetraaminopyrimidine hydrochloride in deionized water.

  • Condensation: Add dihydroxyacetone to the suspension. Critical Step: Adjust and maintain the reaction pH strictly at 5.5 ± 0.2[4].

    • Causality: The regioselectivity of the pteridine ring closure is highly pH-dependent. Deviations of even 0.5 pH units significantly increase the formation of the undesired 7-isomer and other polymeric side products[4].

  • Aeration: Stir the reaction mixture vigorously, leaving it open to the air for 12–24 hours at room temperature to facilitate the necessary oxidative steps[1][4].

  • Isolation: Collect the crude yellow precipitate (free base) via vacuum filtration and wash sequentially with water and cold ethanol[1].

Protocol B: Fractional Crystallization of the Hydrobromide Salt
  • Dissolution & Salt Formation: Suspend the crude free base in a solvent system of ethanol and water. Begin heating the suspension to 75°C. Add concentrated hydrobromic acid (HBr) dropwise until complete dissolution is achieved[1][3].

    • Causality: The elevated temperature and protonation overcome the lattice energy of the free base. Ethanol acts as an antisolvent for the target 6-isomer salt but remains a competent solvent for the 7-isomer impurities[3].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric pteridine byproducts.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours without agitation. Once at room temperature, transfer the flask to an ice bath (2–8°C) for an additional 1–2 hours[7].

    • Causality: Slow cooling promotes the thermodynamic growth of larger, purer crystals and prevents the kinetic trapping of the 7-isomer within the precipitating crystal lattice.

  • Washing and Drying: Collect the resulting dark red-brown crystals via vacuum filtration[5]. Wash the filter cake thoroughly with cold ethanol to flush out residual soluble contaminants[3]. Dry the final product under vacuum at 60°C to a constant weight[7].

Self-Validating Systems (Trustworthiness)

To ensure the integrity of the crystallization process, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (IPC) via pH Monitoring: Continuous pH monitoring during Protocol A serves as a real-time validation tool. If the pH drifts beyond the 5.3–5.7 window, the operator can immediately deduce that the batch regiospecificity is compromised, predicting a higher impurity load for the crystallization step[4].

  • Spectroscopic Validation: The success of the fractional crystallization can be validated by comparing the UV-Vis absorption spectrum of the isolated hydrobromide salt in ethanol against an authentic standard. The absence of specific absorption shoulders associated with the 7-hydroxymethyl isomer confirms that the ethanolic mother liquor successfully retained the contaminants[3].

  • Chromatographic Peak Ratios: Final isomeric purity must be validated by HPLC. The ratio of the 6-isomer to the 7-isomer peaks provides a definitive, quantitative measure of crystallization efficacy[4].

References

  • Google Patents. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide.
  • Google Patents. CA1077477A - Synthesis of methotrexate.

Sources

Application

Application Note: High-Resolution UV-Vis Spectroscopic Characterization of Pteridine Methanol Derivatives

Executive Summary Pteridine methanol derivatives, such as 2,4-diamino-6-pteridinemethanol, are critical synthetic intermediates in the development of antifolate chemotherapeutics, including methotrexate and aminopterin[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pteridine methanol derivatives, such as 2,4-diamino-6-pteridinemethanol, are critical synthetic intermediates in the development of antifolate chemotherapeutics, including methotrexate and aminopterin[1]. Accurate characterization of these bicyclic heteroaromatic systems is essential for quality control, structural validation, and downstream synthesis. This application note provides a comprehensive, self-validating protocol for the UV-Vis spectroscopic analysis of pteridine methanol derivatives, detailing the mechanistic rationale behind solvent selection, pH dependency, and spectral interpretation.

Mechanistic Background & Photophysics

The pteridine ring system consists of fused pyrimidine and pyrazine rings, resulting in a highly conjugated, electron-deficient aromatic structure[2]. The UV-Vis absorption profile of pteridine derivatives is primarily governed by two electronic transitions:

  • π → π* Transitions: Occurring in the deeper UV region (typically 230–280 nm), representing the excitation of the conjugated aromatic system.

  • n → π* Transitions: Occurring in the near-UV/visible region (typically 320–380 nm), originating from the non-bonding electrons of the nitrogen heteroatoms.

Causality of pH and Solvent Effects: Pteridines exhibit complex acid-base equilibria. The protonation of ring nitrogens at low pH or the deprotonation of hydroxyl/amino groups at high pH significantly alters the electron density of the chromophore. This tautomerization induces distinct bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. Consequently, spectral analysis must be conducted in strictly pH-controlled buffers or highly pure aprotic solvents like Dimethyl Sulfoxide (DMSO) to ensure reproducible molar absorptivity (


) values[2].

PteridinePH Acidic Acidic Environment (Protonated N-atoms) Shift1 Bathochromic Shift Acidic->Shift1 pH Increase Neutral Neutral Environment (Stable Tautomer) Shift2 Hypsochromic Shift Neutral->Shift2 pH Increase Basic Basic Environment (Deprotonated State) Shift1->Neutral Shift2->Basic

Causality of pH on pteridine protonation states and resulting spectral shifts.

Experimental Design & Rationale

Materials and Reagents
  • Analyte: 2,4-diamino-6-pteridinemethanol (or related derivative).

  • Solvents: Spectroscopic grade DMSO[2]; 0.05 M Potassium Phosphate buffer (pH 7.0).

  • Equipment: Double-beam UV-Vis spectrophotometer (e.g., Cary 14 or Cary 60)[1][2], matched quartz cuvettes (10 mm path length).

Self-Validating Protocol Steps

This step-by-step methodology ensures that the analytical system validates its own accuracy before data collection.

  • Instrument Initialization & Baseline Correction:

    • Action: Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to stabilize for 30 minutes.

    • Validation: Perform a zero-absorbance baseline scan (200–800 nm) using matched quartz cuvettes filled with the chosen solvent (e.g., DMSO)[2]. The baseline must not deviate by more than ±0.005 Abs units.

  • Stock Solution Preparation:

    • Action: Accurately weigh 1.0 mg of the pteridine methanol derivative and dissolve it in 10 mL of DMSO to create a 100 µg/mL stock. Sonicate for 5 minutes.

    • Causality: Pteridines are notoriously insoluble in many organic solvents and water at neutral pH. Utilizing 100% DMSO ensures complete solvation, preventing micro-particulate scattering that artificially inflates absorbance readings[2].

  • Working Solution Dilution:

    • Action: Dilute the stock solution with the respective solvent to a working concentration range of 5–20 µg/mL.

    • Validation: Prepare at least three distinct concentration levels to confirm adherence to the Beer-Lambert Law (verifying a linear relationship between absorbance and concentration).

  • Spectral Acquisition:

    • Action: Scan the samples from 200 nm to 600 nm at a scan rate of 300 nm/min with a spectral bandwidth of 1 nm.

    • Causality: A narrow 1 nm bandwidth provides optimal optical resolution for the closely spaced vibrational fine structures often observed in the 350–360 nm region of pterin derivatives[3].

UVVisWorkflow S1 1. Sample Solvation (DMSO or pH 7.0 Buffer) S2 2. Baseline Validation (Matched Quartz Cuvettes) S1->S2 S3 3. Spectral Acquisition (200-600 nm Scan) S2->S3 S4 4. Beer-Lambert Linearity Check S3->S4 S5 5. Peak Identification (π→π* and n→π*) S4->S5

Analytical workflow for UV-Vis spectroscopy of pteridine derivatives.

Data Interpretation and Quantitative Analysis

The absorption spectra of pteridine methanol derivatives typically exhibit two primary absorption bands. In neutral aqueous environments or aprotic solvents like DMSO, distinct peaks emerge around 254 nm and 350–360 nm[3].

Table 1: Characteristic UV-Vis Absorption Maxima of Pteridine Derivatives

Compound / DerivativeSolvent / ConditionPeak 1 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Peak 2 (

)
Reference
Pterin standard pH 7.0 Buffer~254 nm~350 nm[3]
Biopterin pH 7.0 Buffer~254 nm~360 nm[3]
2,4-diamino-6-pteridinemethanol DMSO / Acidic~250–260 nm~360–370 nm[2]

Note: The exact molar extinction coefficient (


) must be determined empirically for the specific substituted derivative, but it typically ranges from 15,000 to 25,000 M⁻¹cm⁻¹ for the primary UV peak.

Troubleshooting & Quality Control

  • High Background Scattering (Rayleigh Scattering): If the baseline elevates exponentially towards the deep UV, the pteridine derivative may be precipitating out of solution. Solution: Ensure the use of 100% DMSO[2] or adjust the aqueous buffer pH to >8.0 (if the derivative's stability permits) to increase solubility.

  • Peak Broadening or Shouldering: Indicates potential degradation or a mixture of tautomeric states. Solution: Verify the pH stability of the buffer and protect the stock solutions from prolonged light exposure, as many pteridines are highly photolabile.

References

Sources

Method

Application Note: Handling and Stabilization of Light-Sensitive Pteridine Hydrobromide Compounds

Abstract Pteridine derivatives, particularly reduced forms such as tetrahydrobiopterin (BH4) and their hydrobromide salts, exhibit extreme sensitivity to photo-oxidation and auto-oxidation. Exposure to UV/Blue light (300...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pteridine derivatives, particularly reduced forms such as tetrahydrobiopterin (BH4) and their hydrobromide salts, exhibit extreme sensitivity to photo-oxidation and auto-oxidation. Exposure to UV/Blue light (300–500 nm) accelerates the degradation of the tetrahydropterin core into dihydro- and fully oxidized species (biopterin/pterin), compromising experimental validity in enzymatic assays and therapeutic monitoring. This guide defines a "Dark/Inert" protocol for handling these compounds, detailing the mechanistic causality of degradation, facility requirements, and self-validating analytical workflows using HPLC-ECD/FLD.

The Photochemical Hazard: Mechanism of Degradation

To handle pteridines effectively, one must understand the "enemy": the synergistic action of light and oxygen.

The Physics of Loss

Pteridines possess a conjugated


-electron system that absorbs strongly in the UV-A and blue visible spectrum.
  • Photo-excitation: Upon absorbing photons (approx. 300–420 nm), the pteridine molecule enters an excited singlet state (

    
    ).
    
  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a triplet state (

    
    ).
    
  • ROS Generation (Type I & II):

    • Type I: Electron transfer to molecular oxygen (

      
      ), generating superoxide anions (
      
      
      
      ).
    • Type II: Energy transfer to

      
      , generating highly reactive singlet oxygen (
      
      
      
      ).
  • Chemical Collapse: These Reactive Oxygen Species (ROS) attack the pteridine ring (specifically the 5,6,7,8-tetrahydro positions in BH4), causing dehydrogenation to quinonoid-dihydrobiopterin (q-BH2), which rearranges to 7,8-dihydrobiopterin (BH2) and eventually fully oxidized biopterin [1][2].

Critical Implication: The hydrobromide (HBr) counterion aids solubility but does not protect the pteridine ring from this photonic attack.

Visualization of the Degradation Pathway

PteridineDegradation BH4 Tetrahydrobiopterin (BH4) Active/Reduced Excited Excited State (UV/Blue Light) BH4->Excited hv (300-420nm) qBH2 Quinonoid-BH2 (Unstable Intermediate) BH4->qBH2 Oxidation via ROS ROS Singlet Oxygen / Superoxide Excited->ROS Energy Transfer BH2 7,8-Dihydrobiopterin (BH2) qBH2->BH2 Rearrangement Biopterin Biopterin (Fully Oxidized) Fluorescent BH2->Biopterin Further Oxidation

Figure 1: The cascade of photo-oxidation. Note that while BH4 is non-fluorescent, the oxidized Biopterin is highly fluorescent, a property used for detection but indicating sample destruction.

Facility & Equipment Setup

Standard laboratory lighting (fluorescent tubes) emits significant UV and blue light. The following environmental controls are mandatory before opening any pteridine HBr vial.

The "Dark Protocol" Environment
ParameterRequirementRationale
Lighting Red/Gold Filters (>550 nm cutoff)Pteridines have minimal absorption in the red spectrum. Use photographic darkroom lights or wrap bulbs in Kapton tape.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is the co-reactant. Sparging solvents is critical. Argon is preferred as it is heavier than air and blankets the solution.
Labware Amber Silanized Glass Amber glass blocks UV. Silanization prevents adsorption of the cationic pteridine salt to the glass surface.
Temperature -20°C to -80°C Thermal energy accelerates auto-oxidation. Keep stock solutions on ice during active use.

Protocol: Preparation of Stock Solutions

Objective: Solubilize Pteridine HBr without inducing degradation. Reagents:

  • Pteridine HBr solid (Store at -20°C, desiccated).

  • Degassed Milli-Q water (Sparged with Argon for 15 mins).

  • Antioxidant: Dithiothreitol (DTT) or Dithioerythritol (DTE).

  • Acidifier: 0.1M HCl (if not already acidic).

Step-by-Step Methodology
  • Equilibration: Allow the sealed vial of Pteridine HBr to reach room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture, causing hydrolysis and hygroscopic clumping.

  • Solvent Preparation:

    • Prepare a solution of 10 mM DTT (or 1 mg/mL Ascorbic Acid) in degassed water.

    • Note: Pteridines are most stable at pH < 3 . The HBr salt is naturally acidic, but verify pH. If neutral buffer is required, use immediately; do not store.

  • Weighing (Low Light):

    • Perform weighing under red light or in a darkened room.

    • Work quickly to minimize oxygen exposure.

  • Dissolution:

    • Add the antioxidant solvent to the powder.

    • Vortex gently under an Argon stream.

    • Target Concentration: 1 mM to 10 mM (Higher concentrations are generally more stable than dilute ones due to self-shielding) [3].

  • Aliquot & Freeze:

    • Aliquot immediately into black or amber microcentrifuge tubes.

    • Flash freeze in liquid nitrogen.

    • Store at -80°C. Do not refreeze thawed aliquots.

Protocol: Analytical Quantification (HPLC)

Quantifying pteridines requires choosing between measuring the intact molecule (ECD) or its oxidized product (FLD).

Method A: HPLC-ECD (Electrochemical Detection)

Best for: Direct measurement of reduced forms (BH4) in biological samples.

  • Principle: BH4 is electrochemically active and oxidizes at low potentials.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase: 50 mM Phosphate Buffer (pH 2.5–3.0) + 0.1 mM EDTA + 0.1 mM DTT.

    • Expert Tip: EDTA chelates metal ions that catalyze oxidation; DTT stabilizes the analyte on-column.

  • Detection: Coulometric or Amperometric detector at +250 mV to +400 mV [4].

Method B: HPLC-FLD (Fluorescence Detection)

Best for: Total biopterin or oxidized species.

  • Principle: BH4 is non-fluorescent. It must be oxidized to biopterin (highly fluorescent) using Iodine (acidic) or Manganese Dioxide.

  • Differential Oxidation (The "Fukushima-Nixon" Method):

    • Acidic Oxidation (I2/H+): Converts both BH4 and BH2 to Biopterin.

    • Alkaline Oxidation (I2/OH-): Converts only BH2 to Biopterin (BH4 is cleaved to pterin).

    • Calculation: BH4 = (Acidic Result) - (Alkaline Result).

  • Excitation/Emission: 350 nm / 450 nm.

Analytical Workflow Diagram

HPLCWorkflow Sample Sample (Tissue/Solvent) Prep Add Antioxidant (DTT/DTE) + Acid Precipitate Protein Sample->Prep Split Select Method Prep->Split ECD_Path Direct Injection (Keep Cold/Dark) Split->ECD_Path Reduced Form (BH4) FLD_Path Derivatization (Iodine Oxidation) Split->FLD_Path Total Pteridines ECD_Det HPLC-ECD Detects BH4 directly ECD_Path->ECD_Det FLD_Det HPLC-FLD Detects Biopterin FLD_Path->FLD_Det

Figure 2: Decision tree for analytical quantification based on the oxidation state of interest.

Troubleshooting & Self-Validation (QC)

A robust protocol must include "sanity checks" to ensure the compound hasn't degraded during handling.[1]

ObservationDiagnosisCorrective Action
Yellowing of Solution Oxidation to BH2/BiopterinDiscard solution. Pure BH4/HBr solutions should be clear/colorless. Yellow indicates >5% degradation.
High Baseline (ECD) Contaminated Mobile PhaseDTT in mobile phase can oxidize over time. Prepare mobile phase fresh daily.
Inconsistent HPLC Area Autosampler TemperatureEnsure autosampler is set to 4°C and vials are amber.
Shift in Retention Time pH driftPteridines are zwitterionic; retention is highly pH-dependent. Verify mobile phase pH ±0.05 units.

Validation Step: Run a "System Suitability Standard" of Biopterin (oxidized) vs. BH4 (reduced). If the BH4 peak appears in the Biopterin channel (FLD) without oxidation steps, your stock is compromised.

References

  • Schircks Laboratories. (n.d.).[2] Data Sheet: Tetrahydrobiopterin Dihydrochloride / Hydrobromide Handling. Retrieved from [Link]

  • Arpa, E. M., & Corral, I. (2023).[3][4] Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal, 29(29).[5] [Link][5][6]

  • Werner, E. R., et al. (2011). Tetrahydrobiopterin: Biochemistry and Pathophysiology. Experimental Biology and Medicine. [Link]

  • Howells, D. W., & Hyland, K. (1987). Direct analysis of tetrahydrobiopterin in cerebrospinal fluid by high-performance liquid chromatography with electrochemical detection. Clinica Chimica Acta. [Link]

  • Fukushima, T., & Nixon, J. C. (1980). Analysis of reduced forms of biopterin in biological tissues and fluids. Analytical Biochemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2,4-Diaminopteridin-6-yl)methanol Hydrobromide Synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: PTER-SYN-001 Lead Scientist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Yield Trap" The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: PTER-SYN-001 Lead Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Yield Trap"

The synthesis of (2,4-diaminopteridin-6-yl)methanol (also known as 2,4-diamino-6-hydroxymethylpteridine) is the critical bottleneck in the production of antifolates like Methotrexate.[1]

The core challenge is Regioselectivity .[1] The condensation of 2,4,5,6-tetraaminopyrimidine (TAP) with 1,3-dihydroxyacetone (DHA) produces two isomers:

  • 6-Isomer (Target): Biologically active, desired precursor.[1]

  • 7-Isomer (Impurity): Thermodynamic byproduct, difficult to separate.[1]

The Golden Rule: Regioselectivity is strictly pH-dependent.[1]

  • pH > 5.5: Favors the 7-isomer .[1]

  • pH < 4.0: Favors the 6-isomer (Target).[1][2][3]

  • The Trap: Lowering pH favors the 6-isomer but slows the oxidation step, leading to the "6-methyl" reduction byproduct unless pure oxygen and specific catalysts (Cysteine) are used.[1]

Troubleshooting Guide (Q&A)

Phase 1: Reaction Conditions & Starting Materials

Q: I am getting a 50:50 mix of 6- and 7-isomers. What is wrong? A: Your reaction pH is likely too high (neutral or basic). The condensation mechanism involves the formation of a Schiff base. At neutral pH, the reaction kinetics favor the formation of the 7-isomer.[1]

  • Fix: Maintain the reaction pH strictly between 3.0 and 3.5 . In this window, the ratio of 6-isomer to 7-isomer improves to approximately 20:1 .[1][2][3]

Q: I lowered the pH to 3.0, but now I see a large impurity at roughly the same retention time as the product, and yield is low. What is it? A: This is likely 2,4-diamino-6-methylpteridine .[1]

  • The Cause: At low pH, the oxidation of the intermediate dihydropteridine is slow. If the oxidation is slower than the dehydration, you get the reduced "methyl" species instead of the "hydroxymethyl" target.

  • The Fix: You must increase the oxidation potential.[1]

    • Replace air bubbling with Pure Oxygen (O₂) .

    • Add L-Cysteine (0.1 - 0.5 eq) as a catalyst.[1] It facilitates the electron transfer and rapid formation of the aromatic pteridine ring.

Q: My starting material (Tetraaminopyrimidine sulfate) is dark/black. Can I use it? A: No. TAP is extremely prone to air oxidation.[1] Dark material indicates the presence of oxidation products that act as radical scavengers, killing your yield.

  • The Fix: Recrystallize TAP sulfate from boiling water with activated charcoal/sodium dithionite before use, or generate the free base in situ from fresh TAP salts under inert gas before adding the DHA.

Phase 2: Work-up & Salt Formation[1]

Q: The product precipitates as a slime/gel rather than a filterable solid. A: This usually indicates the presence of polymeric byproducts or incomplete cyclization.

  • The Fix: Ensure the reaction is heated (often 30-40°C) after the initial addition to drive cyclization to completion.[1] When cooling for precipitation, adjust pH to exactly 7.0–7.5 (isoelectric point) to crash out the free base efficiently before converting to HBr.

Q: How do I maximize the yield of the Hydrobromide (HBr) salt specifically? A: Do not attempt to form the salt directly in the reaction pot. Isolate the crude free base first.[1]

  • Protocol: Dissolve the crude free base in hot (70°C) 2M HBr. Add activated carbon to remove tars.[1] Filter hot. Allow to cool slowly to 4°C. The HBr salt crystallizes much cleaner than the free base precipitates.[1]

Visualized Logic Pathways

Diagram 1: Reaction Pathway & Regioselectivity Control

This diagram illustrates how pH steers the reaction toward the desired 6-isomer or the unwanted 7-isomer.[1]

ReactionPathway Start Tetraaminopyrimidine + Dihydroxyacetone Intermediate Dihydropteridine Intermediate Start->Intermediate PathHighPH High pH (>5.5) Thermodynamic Control Intermediate->PathHighPH PathLowPH Low pH (3.0-3.5) Kinetic Control Intermediate->PathLowPH Product7 7-Isomer (Major Impurity) PathHighPH->Product7 Favored Product6 6-Isomer (Target) PathLowPH->Product6 Favored (20:1) SideReaction Slow Oxidation (Air instead of O2) PathLowPH->SideReaction If Oxidant Low ByproductMethyl 6-Methylpteridine (Dead End) SideReaction->ByproductMethyl

Caption: Regioselectivity is controlled by pH. Low pH favors the target 6-isomer but requires strong oxidation (O2) to prevent reduction to the 6-methyl byproduct.[1]

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Low Yield / Impurity CheckIsomer Isomer Ratio (6 vs 7) Poor? Start->CheckIsomer CheckByproduct High 6-Methyl Impurity? CheckIsomer->CheckByproduct No (Ratio OK) ActionPH Adjust pH to 3.0-3.5 Strict Control CheckIsomer->ActionPH Yes (High 7-isomer) CheckColor Dark/Tarry Product? CheckByproduct->CheckColor No ActionOxidant Switch to Pure O2 Add Cysteine Cat. CheckByproduct->ActionOxidant Yes ActionTemp Lower Temp to 10-15°C Check TAP Purity CheckColor->ActionTemp Yes

Caption: Diagnostic flow for identifying the root cause of yield loss based on impurity profile.

Optimized Experimental Protocol

Objective: Synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrobromide with >90% purity and minimized 7-isomer content.

Reagents:
  • 2,4,5,6-Tetraaminopyrimidine Sulfate (TAP[4]·H₂SO₄)[5][6]

  • 1,3-Dihydroxyacetone (DHA) dimer[1]

  • L-Cysteine Hydrochloride (Catalyst)[1]

  • Barium Chloride (if removing sulfate) or NaOH (for pH adjustment)

  • Oxygen Source (O₂ tank with bubbler)

  • Hydrobromic Acid (48%)

Step-by-Step Methodology:
  • Preparation of TAP Free Base (In Situ):

    • Suspend 100 mmol TAP·H₂SO₄ in water (degassed).[5]

    • Add 100 mmol BaCl₂ (dissolved in water) at 80°C to precipitate BaSO₄.

    • Filter hot to remove BaSO₄.[1] The filtrate contains TAP[1]·2HCl.[1]

    • Alternatively: Suspend TAP sulfate and adjust pH to 3.0 using NaOH, but BaCl₂ removal is cleaner.

  • Condensation (The Critical Step):

    • Transfer the TAP filtrate to a reactor fitted with a mechanical stirrer, pH probe, and O₂ sparger .

    • Adjust pH to 3.0 ± 0.2 .

    • Add L-Cysteine HCl (5 mmol, 0.05 eq). This is crucial for rate enhancement.

    • Cool to 10–15°C .

    • Begin vigorous Oxygen bubbling .[1]

    • Add DHA (120 mmol, 1.2 eq) as a solution in water slowly over 2-3 hours.

    • Reasoning: Slow addition prevents DHA self-polymerization.[1] Low pH/Temp favors the 6-isomer.[1] Oxygen prevents 6-methyl formation.[1]

  • Reaction Monitoring:

    • Maintain pH at 3.0–3.5 using dilute NaOH or HCl.[1]

    • Stir under O₂ for 12–24 hours.

    • Monitor by HPLC.[1][7][8] Target: <5% 7-isomer.

  • Isolation of Crude Free Base:

    • Adjust pH to 7.0 with NH₄OH.[1] The bright yellow product precipitates.[1][9][10]

    • Filter and wash with water, then ethanol.[8][9][10]

  • Conversion to Hydrobromide Salt (Purification):

    • Suspend the crude wet cake in 2M HBr (approx 10 mL per gram of solid).

    • Heat to 70–80°C . The solid should dissolve (a small amount of dark insoluble matter is normal).

    • Add Activated Carbon (5% w/w) and stir for 15 mins.

    • Hot Filtration: Filter through Celite to remove carbon/insolubles.[1]

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Collect the orange-yellow needles of (2,4-diaminopteridin-6-yl)methanol hydrobromide .

    • Wash with cold acetone and dry under vacuum.[1]

FAQs

Q: Can I use air instead of oxygen? A: You can, but you must accept a lower yield (approx. 10-15% drop) and higher "6-methyl" impurity.[1] If using air, you must increase the airflow significantly and perhaps run the reaction slightly warmer (20-25°C), which risks increasing the 7-isomer.[1]

Q: Why is Cysteine used? A: Cysteine acts as a nucleophilic catalyst that reversibly reacts with DHA and facilitates the attack of the pyrimidine amine, while also maintaining a reducing environment that paradoxically assists in the correct oxidative cyclization pathway by preventing random radical polymerization.

Q: What is the expected yield? A:

  • Literature Standard: 30-40%[1]

  • Optimized Protocol (above): 60-75% (Free base), with ~85% recovery in the HBr salt formation step.

References

  • Piper, J. R., & Montgomery, J. A. (1974).[6] Synthesis of 2,4-diamino-6-hydroxymethylpteridine. Journal of Heterocyclic Chemistry. Link

  • Ellard, J. A. (1978).[6] Synthesis of 2,4-diamino-6-hydroxymethylpteridine. US Patent 4,080,325.[1] Link

  • Cataldo, et al. (1981). Synthesis of 2,4-diamino-6-hydroxymethylpteridine. US Patent 4,306,064.[1] Link

  • Baugh, C. M., & Shaw, E. (1964).[6] The Synthesis of 6-Hydroxymethylpteridines. Journal of Organic Chemistry. Link

  • Tagawa, H., et al. (1998). Process for the preparation of 2,4-diamino-6-hydroxymethylpteridine. WO Patent 98/24789.[1][11] Link

Sources

Optimization

Technical Support Center: Stabilizing (2,4-diaminopteridin-6-yl)methanol in Solution

Welcome to the technical support center for (2,4-diaminopteridin-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical pteridine derivative in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2,4-diaminopteridin-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical pteridine derivative in their work. As a key intermediate in the synthesis of antifolates like Methotrexate and a building block for novel therapeutics, maintaining its integrity in solution is paramount for reproducible and accurate experimental outcomes.[1]

The pteridine ring system is notoriously susceptible to oxidation, which can lead to sample degradation, loss of biological activity, and the appearance of confounding artifacts in analytical data.[2][3] This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate these challenges effectively.

Section 1: Understanding the Instability - Why Pteridines Degrade

Before troubleshooting, it is crucial to understand the underlying chemical principles. The pteridine core, a fusion of pyrimidine and pyrazine rings, possesses four nitrogen atoms.[2][4] This high nitrogen content diminishes the ring's aromaticity, making it vulnerable to oxidative degradation, especially in solution where it is exposed to dissolved oxygen, light, and trace metal ions.[2][3][5]

FAQ: Why is my yellow (2,4-diaminopteridin-6-yl)methanol solution changing color or showing precipitates?

A change in color (e.g., to a brownish hue) or the formation of precipitates are classic indicators of degradation.[6][7] This is often due to oxidation of the pteridine ring system. The fully oxidized state is the most stable aromatic form, but intermediates and degradation byproducts can be less soluble, causing them to precipitate out of solution.[3][6]

FAQ: What are the primary drivers of oxidation for this compound?

Several factors can initiate or accelerate the oxidation of (2,4-diaminopteridin-6-yl)methanol:

  • Dissolved Oxygen: This is the most common culprit. Pteridines are sensitive to oxygen, and even ambient levels in solvents can cause degradation over time.[5]

  • Trace Metal Ions: Transition metals (e.g., Fe²⁺, Cu²⁺) present as impurities in reagents or leached from glassware can catalyze oxidative reactions, promoting the formation of free radicals.

  • Light Exposure: Pteridine systems can be photosensitive. Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation pathways.[3][6]

  • pH Extremes: While pteridines have high thermal stability, they can be unstable in hot solutions or at extreme pH values, which may lead to ring cleavage.[8]

  • Enzymatic Action: In biological systems, enzymes like xanthine oxidase or aldehyde oxidase can directly catalyze the oxidation of pteridine derivatives.[9]

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: "My analytical standard of (2,4-diaminopteridin-6-yl)methanol shows multiple peaks on HPLC, even when freshly prepared."

  • Likely Cause: Rapid oxidation is occurring during sample preparation or in the HPLC mobile phase. The appearance of new, often more polar peaks is a strong indicator of degradation.[5][7]

  • Causality: Standard aqueous buffers and organic solvents like methanol contain dissolved oxygen. Without preventative measures, the compound can oxidize in the vial before it is even injected.

  • Solutions & Protocol:

    • Solvent Preparation: Use deoxygenated solvents. Prepare mobile phases and diluents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.[10][11] For long-term storage of solvents, use a Schlenk line or store in a glove box.[12]

    • Antioxidant Addition: If compatible with your detection method, add a small amount of an antioxidant like dithiothreitol (DTT) to your sample diluent.[5] This can help scavenge dissolved oxygen and prevent immediate degradation.

    • pH Control: Pteridine solubility can be pH-dependent.[6] While extreme pH can cause hydrolysis[8], dissolving poorly soluble pteridines in a weak base like 0.01N NaOH can sometimes improve stability for analysis.[5] Always verify that pH adjustments do not interfere with your chromatography.

    • QC Injection: To confirm if new peaks are from oxidation, re-inject the same sample after an hour. An increase in the size of the impurity peaks strongly suggests on-going degradation.[5]

Problem 2: "I'm observing a rapid loss of compound potency in my cell-based assay."

  • Likely Cause: Components in the cell culture medium are accelerating the oxidation of your compound.

  • Causality: Cell culture media are complex aqueous solutions rich in potential oxidants, including riboflavin (which is photosensitive) and trace metal ions. These components, combined with the standard incubation conditions (37°C, ambient oxygen), create a highly oxidative environment.

  • Solutions & Protocol:

    • Prepare Fresh Stock Solutions: Due to stability issues, it is strongly recommended to prepare solutions fresh before each experiment.[6] Aqueous solutions of many pteridines are not suitable for storage for more than a day.[6]

    • Use High-Purity Water: Prepare all media and buffers with high-purity, Type I water to minimize trace metal contamination.

    • Inert Atmosphere Storage: The solid compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light in a dark place.[1]

    • Consider Antioxidants: If the experimental design allows, co-incubation with a biocompatible antioxidant like N-acetylcysteine (NAC) may offer some protection. However, this must be carefully controlled as it can affect cellular redox states.

Problem 3: "My compound degrades during workup and purification steps after a synthesis reaction."

  • Likely Cause: Exposure to air and incompatible solvents or chromatography media during the purification process.

  • Causality: Many pteridines are generated in their reduced or semi-reduced forms during synthesis, which are even more susceptible to air oxidation than the fully aromatic form.[2][3] Standard purification techniques like silica gel column chromatography can be problematic due to the acidic nature of silica and prolonged exposure to air.

  • Solutions & Protocol:

    • Inert Atmosphere Workup: Perform all workup and transfer steps under a blanket of inert gas (N₂ or Ar). Use Schlenk techniques or a glove box for maximum protection.[12]

    • Deoxygenated Solvents: Ensure all solvents used for extraction, washing, and chromatography have been thoroughly deoxygenated.[10]

    • Alternative Purification: If possible, purify the compound via crystallization under an inert atmosphere to minimize contact time with chromatographic media.

    • Solubility-Driven Synthesis: Some modern synthetic approaches use protective groups to enhance solubility in organic solvents, allowing for easier purification away from aqueous, oxygen-rich environments.[13]

Section 3: Proactive Prevention - Best Practice Protocols

Adhering to strict handling and storage protocols is the most effective way to prevent oxidation.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution with enhanced stability for short-term use.

Stock_Solution_Workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_storage Storage Phase weigh 1. Weigh Solid (2,4-diaminopteridin-6-yl)methanol add_solvent 2. Add Degassed Solvent (e.g., DMSO, 0.01N NaOH) weigh->add_solvent In amber vial dissolve 3. Dissolve Completely (Vortex/Sonication) add_solvent->dissolve purge 4. Purge Headspace (with Argon/Nitrogen) dissolve->purge seal 5. Seal Tightly (PTFE-lined cap) purge->seal store 6. Store Appropriately seal->store Protect from light store_details Storage Conditions: - Short-term: 2-8°C - Long-term: -20°C or -80°C - Prepare fresh daily if possible store->store_details

Caption: Workflow for preparing a stabilized stock solution.

Table 1: Recommended Solvents and Storage Conditions
ConditionSolid CompoundStock Solution (DMSO)Aqueous Solution
Solvent N/AAnhydrous, HPLC-grade DMSODeoxygenated, Type I H₂O with appropriate buffer
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas HeadspacePrepare and use immediately
Temperature 2-8°C[1]-20°C (short-term) or -80°C (long-term)Use fresh, do not store[6]
Container Amber glass vialAmber glass vial with PTFE-lined capUse immediately from preparation vessel
Light Protect from light[6]Protect from lightProtect from light
Protocol 2: Deoxygenation of Solvents via Inert Gas Sparging
  • Setup: Place the solvent in a suitable container (e.g., a media bottle or flask) with a cap that can accommodate an inlet and an outlet needle.

  • Inlet: Insert a long needle or sparging tube connected to a regulated source of high-purity nitrogen or argon. Ensure the tip is submerged below the solvent surface.

  • Outlet: Insert a second, shorter needle through the cap to act as a vent for the displaced gas.

  • Sparging: Begin a gentle but steady flow of the inert gas to create fine bubbles throughout the solvent. Avoid vigorous bubbling that could cause solvent evaporation.

  • Duration: Sparge for a minimum of 15-30 minutes for most common volumes (100-1000 mL).

  • Storage: Once deoxygenated, remove the needles and seal the container tightly. For best results, use the solvent immediately.

Troubleshooting_Flowchart start Experiencing Compound Degradation? check_oxygen Is the solution exposed to air? start->check_oxygen check_light Is the solution protected from light? check_oxygen->check_light No sol_oxygen Implement Inert Atmosphere: - Degas solvents[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGV0CsE4iXtn3E6oJVWsfZVkdVKk34VEr0cVKjOMJ46wbsaLRF0cb5j_UIvq8Ekk08R65ZHge1jDp6lDAABTp4TXVwBkifhDhev0Pta9zTL8m-jTjH4p1WFur-UP5IflKGsc8mFhXiy2unyok5WKnaKhAQB-UV8NsJDGzOjRkAR7hHQAiopNUDx_So%3D)] - Purge headspace - Use Schlenk/glove box[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEt8uKnCMPpG-VxYrP2SGnB9wD3dpV4vmrntXs4Yzb4aUSTc3dTCAIMZrnzhk45bPNNSteWCOQDd2FDH3Pr9UeX0_QLuuLcszfd3OUHjVynIzNNBiG22ASJOxEK-slyXXjc-Md58Ve6cg896KtT2AEirGCUn1IhmA%3D%3D)] check_oxygen->sol_oxygen Yes check_metals Are reagents & glassware high purity? check_light->check_metals Yes sol_light Use Amber Vials or protect from light[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3HD1E458_5p4wVl2is6_TlVRjcBic_lROeBIbBpaAl2uUO-YW3Ksa54AtKdRx3jy-nNWuDOLbmAQm4dQxQ_Vyk4fCUf4kq8uVKbGIJtGgEtBwR9QOY8fTe0R5EyQpIBHgaWbcBiEHC5jROhZxybtaV-XjNBXSUd-DhG8Y3TSbFvJ8KGJNj9viSBv3WOVQyDfv6MSfqb100j-GzESfaSkbEUQ%3D)] check_light->sol_light No sol_metals Use High-Purity Water & Acid-Washed Glassware check_metals->sol_metals No sol_antioxidant Consider adding an antioxidant (e.g., DTT)[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYSshlfcIhNtu2VRaVQFe7Kcbxbc10hFz-epivnnXeI2ohHVlMaBBac1EqtYpflBA7PRHtpvLfkP4idx7l8PO-CdoUJ2u5XhP6pajIqDOkwW6H9R5md_KjEZ4JiVfNk_QsdQ0wTmbkMLFLwyYoKku0lVe30UopfBfX-zZlQ3LrkCDhRgDpLyUq8dBmvXwEwR6mzzUxhtdpueQHYUzKVUUVKCW8iKHUeFE3Gojgcs2KMP37iwt1ZiZkxN5zL8o%3D)] check_metals->sol_antioxidant Yes

Sources

Troubleshooting

Technical Support Center: (2,4-diaminopteridin-6-yl)methanol Hydrobromide

Welcome to the technical support resource for (2,4-diaminopteridin-6-yl)methanol hydrobromide (CAS: 57963-59-4), a key intermediate in pharmaceutical research and a member of the pteridine class of compounds. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (2,4-diaminopteridin-6-yl)methanol hydrobromide (CAS: 57963-59-4), a key intermediate in pharmaceutical research and a member of the pteridine class of compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Pteridines are notoriously sensitive to environmental conditions, and understanding their degradation pathways is crucial for obtaining reliable and reproducible experimental results.[1]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter during your experiments, focusing on identifying degradation and its root causes.

Question 1: I'm observing new, unexpected peaks in my HPLC chromatogram after storing my stock solution for a few days. What are they?

Answer: This is a classic sign of chemical degradation. (2,4-diaminopteridin-6-yl)methanol is susceptible to oxidation, particularly at the methanol group and the pterin ring. The most likely degradation products you are observing are the corresponding aldehyde and carboxylic acid.

  • Primary Degradation Product: (2,4-diaminopteridin-6-yl)carbaldehyde. The primary alcohol group (-CH₂OH) is readily oxidized to an aldehyde (-CHO). This is often the first and most prominent degradation peak you will see. This species is also known as 6-Formylpterin.[2][3]

  • Secondary Degradation Product: 2,4-diaminopteridine-6-carboxylic acid. Further oxidation of the aldehyde leads to the formation of a carboxylic acid (-COOH).[3][4][5] This product is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

Causality: The pterin ring system is electron-rich and can be oxidized, a process often accelerated by exposure to oxygen, light, and trace metal ions.[6][7][8] The hydrobromide salt form enhances stability, but in solution, especially at neutral or alkaline pH, the compound becomes more reactive.

Recommended Actions:

  • Confirm Identity: If you have access to LC-MS, analyze the new peaks to confirm their mass. The aldehyde will have a mass difference of -2 Da from the parent compound, and the carboxylic acid will have a mass difference of +14 Da ([-CH₂OH] to [-COOH]).

  • Review Storage Conditions: Immediately assess your storage protocol. Stock solutions should be stored at -20°C or below, protected from light (using amber vials), and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1][9][10]

  • pH Control: Pterin stability is highly pH-dependent.[1][11] Avoid neutral or alkaline conditions for long-term storage. Acidic conditions (pH 3-5) generally improve the stability of pteridine solutions.

Question 2: My cell-based assay results are inconsistent. Could degradation of (2,4-diaminopteridin-6-yl)methanol be the cause?

Answer: Absolutely. The degradation of your compound not only decreases its effective concentration but also introduces new chemical entities with potentially different biological activities.

Causality:

  • Concentration Mismatch: If your compound degrades in the stock solution or in the cell culture media, the actual concentration being delivered to the cells will be lower than intended, leading to a diminished or variable biological response.

  • Bioactive Degradants: The aldehyde (6-formylpterin) and carboxylic acid degradants may have their own biological effects, which could be agonistic, antagonistic, or cytotoxic, confounding your results.[2] For example, some pterin derivatives are known to generate reactive oxygen species (ROS) upon photo-excitation, which can induce oxidative stress in cell cultures.[12][13]

  • Instability in Media: Cell culture media is typically buffered at a physiological pH (~7.4), contains dissolved oxygen, and is exposed to light in the incubator. These are all conditions that can accelerate the degradation of sensitive pteridine compounds.[1]

Recommended Actions:

  • Prepare Fresh Solutions: Always prepare working solutions of (2,4-diaminopteridin-6-yl)methanol immediately before use from a freshly thawed or newly prepared stock.

  • Perform a Stability Test: Conduct a short-term stability study in your specific cell culture medium. Incubate the compound in the medium under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the rate of degradation.

  • Minimize Light Exposure: Protect your plates and media containing the compound from ambient light as much as possible. Pterins are known to be photosensitive.[1][3]

Question 3: The color of my solid (2,4-diaminopteridin-6-yl)methanol hydrobromide powder has darkened from light yellow to a brownish color. Is it still usable?

Answer: A color change in the solid material is a strong indicator of degradation, likely due to oxidation and/or photodegradation. While some level of activity might remain, using the material is not recommended for quantitative or sensitive applications as the purity is compromised.

Causality: Solid-state degradation can occur over time, especially with improper storage. Exposure to air (oxygen), humidity, elevated temperatures, and light can initiate and propagate degradation even without a solvent.[14][15] The pterin ring system is chromophoric, and changes in its oxidation state or structure will alter its light absorption properties, leading to a visible color change.

Recommended Actions:

  • Purity Check: If you must consider using the material, you must first re-qualify it. Dissolve a small amount and analyze it by HPLC-UV to determine the purity percentage. Compare the chromatogram to that of a known fresh, high-purity standard.

  • Procure New Material: For all critical experiments, it is highly advisable to discard the discolored powder and obtain a fresh batch from a reputable supplier.

  • Implement Proper Storage: Ensure all future batches are stored under recommended conditions: tightly sealed, in the dark, at 2-8°C or below, and preferably under an inert atmosphere.[9][10]

Visualizing the Degradation Pathway

The primary degradation pathway involves the sequential oxidation of the 6-methanol group.

DegradationPathway Parent (2,4-diaminopteridin-6-yl)methanol (Parent Compound) Aldehyde (2,4-diaminopteridin-6-yl)carbaldehyde (6-Formylpterin) Parent->Aldehyde Oxidation [O] (Light, O₂, Metal Ions) CarboxylicAcid 2,4-diaminopteridine-6-carboxylic acid (Pterin-6-carboxylic acid) Aldehyde->CarboxylicAcid Further Oxidation [O]

Caption: Primary oxidative degradation pathway of the topic compound.

Frequently Asked Questions (FAQs)

  • Q: What solvent should I use to prepare my stock solution?

    • A: (2,4-Diaminopteridin-6-yl)methanol is sparingly soluble in water but soluble in DMSO.[9] For most applications, preparing a high-concentration stock solution in DMSO (e.g., 10-50 mM) is recommended. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q: How can I monitor the degradation of my compound?

    • A: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. Pterins have strong UV absorbance. A stability-indicating method should be developed that can separate the parent compound from its primary degradation products (the aldehyde and carboxylic acid).[6][16][17]

  • Q: Are there any additives I can use to improve the stability of my solutions?

    • A: In some pterin-related research, antioxidants such as dithiothreitol (DTT) or ascorbic acid are added to solutions to prevent oxidation, particularly of reduced pterins.[1][6] However, you must first confirm that these additives do not interfere with your specific experimental assay. For most applications involving the fully oxidized parent compound, strict control of storage conditions (low temperature, no light, inert atmosphere) is the preferred method.

  • Q: Is the hydrobromide salt significant?

    • A: Yes. The hydrobromide (HBr) or hydrochloride (HCl) salt forms are used to increase the solubility and solid-state stability of the compound compared to the free base.[18][19] The acidic nature of the salt contributes to its stability.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a starting point for a stability-indicating HPLC-UV method.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 280 nm and 365 nm
Injection Vol. 10 µL

Procedure:

  • Prepare mobile phases using HPLC-grade solvents.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Prepare samples by diluting stock solutions in Mobile Phase A to a final concentration of ~10-20 µg/mL.

  • Inject standards, controls, and stressed samples.

  • Integrate the peak areas for the parent compound and any observed degradation products. The relative stability can be calculated as the percentage of the parent peak area remaining relative to the time-zero sample.

Workflow for Troubleshooting Inconsistent Results

This diagram outlines a logical flow for diagnosing issues that may be related to compound degradation.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckPurity Analyze Current Stock Solution by HPLC Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK Degraded Degradation Products Detected PurityOK->Degraded No CheckMediaStability Test Compound Stability in Assay Medium PurityOK->CheckMediaStability Yes ReviewStorage Review Solid & Solution Storage Conditions (Temp, Light, Atmosphere) Degraded->ReviewStorage PrepareFresh Prepare Fresh Stock from New Solid Rerun Repeat Experiment with Fresh Stock PrepareFresh->Rerun ReviewStorage->PrepareFresh ProblemSolved Problem Resolved Rerun->ProblemSolved Stable Stable for Assay Duration? CheckMediaStability->Stable Unstable Significant Degradation Occurs CheckMediaStability->Unstable No Stable->Rerun OtherFactors Investigate Other Experimental Factors Stable->OtherFactors Yes ModifyProtocol Modify Protocol: - Prepare solutions just before use - Minimize light exposure Unstable->ModifyProtocol ModifyProtocol->Rerun

Caption: A logical workflow for troubleshooting experimental inconsistencies.

References

  • Benchchem. (n.d.). Pterin Analysis Technical Support Center: Troubleshooting Guides & FAQs.
  • d'Almeida, O., et al. (n.d.). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC.
  • Basu, P., & Burgmayer, S. J. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC.
  • Basu, P., & Burgmayer, S. J. (n.d.). Pterin are redox active compounds with stable oxidation states. ResearchGate.
  • McKenzie, L. K., & Kvasnica, M. (n.d.). Pterin compounds: from butterflies to biochemistry. Chemistry in New Zealand.
  • Knyazeva, E. A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI.
  • Viñas, P., et al. (n.d.). Analysis of pteridines and creatinine in urine by HPLC with serial fluorimetric and photometric detectors. ResearchGate.
  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing.
  • Benchchem. (n.d.). Application Note: HPLC Method for the Quantitative Analysis of 6-Formylpterin.
  • ChemScene. (n.d.). (2,4-diaminopteridin-6-yl)methanol hydrobromide.
  • Viñas, P., et al. (n.d.). Analysis of pterins in urine by HILIC. ResearchGate.
  • Arpa, E. M., & Corral, I. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal.
  • Echemi. (n.d.). 2,4-Diamino-6-hydroxymethylpteridine SDS, 945-24-4 Safety Data Sheets.
  • Benchchem. (n.d.). (2,4-Diaminopteridin-6-yl)methanol | 945-24-4.
  • Sigma-Aldrich. (n.d.). (2,4-Diaminopteridin-6-yl)methanol hydrochloride | 73978-41-3.
  • Van Daele, J., et al. (n.d.). Degradation and Interconversion of Plant Pteridines during Sample Preparation and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.
  • BLD Pharm. (n.d.). 945-24-4|(2,4-Diaminopteridin-6-yl)methanol.
  • PubChem. (n.d.). Pterin-6-Carboxylic Acid.
  • Baur, R., et al. (n.d.). pH-dependence of the Structure and Degradation of 8-alkyl-substituted Pterins. PubMed.
  • ChemicalBook. (n.d.). Pterin-6-carboxylic acid | 948-60-7.
  • The Good Scents Company. (n.d.). pterin-6-carboxylic acid, 948-60-7.
  • Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. PubMed.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (2,4-Diaminopteridin-6-yl)methanol

Welcome to the Technical Support Center for the synthesis and purification of (2,4-diaminopteridin-6-yl)methanol (CAS: 945-24-4). Widely recognized in pharmaceutical quality control as Methotrexate EP Impurity A [1], thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (2,4-diaminopteridin-6-yl)methanol (CAS: 945-24-4). Widely recognized in pharmaceutical quality control as Methotrexate EP Impurity A [1], this compound is a critical building block in the synthesis of antifolate therapeutics.

Pteridine chemistry is notoriously challenging. The high reactivity of the intermediates often leads to positional isomers, over-oxidation products, and polymeric impurities. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity product recovery.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: High levels of the 7-isomer impurity (2,4-diamino-7-hydroxymethylpteridine)

Symptom: HPLC or NMR analysis of the crude product reveals a high concentration of the unwanted 7-positional isomer. Causality: The condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone can yield both the 6-substituted and 7-substituted pteridine rings. Operating at an incorrect pH or using inadequate aeration shifts the regioselectivity unfavorably. Solution: Ensure the reaction pH is strictly controlled between 3.0 and 5.4 (optimally ~3.0)[2]. Furthermore, substituting ambient air with pure molecular oxygen as the reaction atmosphere acts as a specific oxidant that heavily favors the 6-isomer, achieving an optimal 20:1 ratio of the 6-isomer to the 7-isomer[2].

Issue 2: Contamination with 2,4-diamino-6-methylpteridine

Symptom: Presence of the 6-methylpteridine derivative in the crude mixture. Causality: This is a classic symptom of incomplete oxidation during the condensation phase. It is often exacerbated by using ambient air instead of pure oxygen at a low pH (e.g., 3.5)[3]. Solution: Maintain a continuous sparge of molecular oxygen rather than relying on passive air diffusion during the ring-closure step to ensure the hydroxymethyl group is fully retained without reductive degradation[3].

Issue 3: Dark brown discoloration and insoluble polymeric sludge

Symptom: The crude product is dark brown instead of bright yellow and contains insoluble matter. Causality: Pteridines are highly susceptible to oxidative polymerization and degradation when exposed to light and air for prolonged periods, especially in neutral to basic aqueous environments. Solution: Implement the acid-base reprecipitation workflow combined with activated carbon treatment detailed in the SOP below. The highly conjugated polymeric impurities strongly adsorb to the porous carbon matrix, while the protonated target molecule remains in solution[4].

Part 2: Standard Operating Procedure (SOP)

Acid-Base Reprecipitation & Carbon Clearance

This self-validating protocol exploits the amphoteric nature of the pteridine ring. By protonating the basic amino groups, the target molecule becomes soluble, allowing for the physical filtration of non-basic or highly polymeric impurities.

Step-by-Step Methodology:

  • Acidic Dissolution: Suspend the crude yellow solid in a 10% aqueous acetic acid solution. Add concentrated hydrochloric acid (HCl) dropwise until the solid is completely dissolved[4]. Mechanistic Insight: The HCl ensures complete protonation of the N1 and N3 pyrimidine nitrogens, maximizing aqueous solubility.

  • Thermal Activation: Heat the acidic solution to 75°C under continuous mechanical stirring[4].

  • Carbon Adsorption: Add activated carbon (typically 10-20% w/w relative to the crude mass) to the hot solution. Stir for 15-20 minutes. Mechanistic Insight: The high surface area of the carbon selectively traps high-molecular-weight colored polymers.

  • Thermal Filtration: Rapidly filter the hot suspension through a Celite (diatomaceous earth) pad to remove the activated carbon and any insoluble unreacted starting materials[4].

  • Neutralization & Precipitation: Cool the filtrate to room temperature. Slowly add aqueous ammonia (NH₄OH) dropwise until the solution reaches a neutral pH (~7.0)[4]. A bright yellow precipitate will form immediately. Mechanistic Insight: Deprotonation restores the neutral pteridine, which has very low solubility in water, driving crystallization.

  • Washing & Drying: Collect the solid by vacuum filtration. Wash sequentially with cold water, a water-ethanol mixture, and absolute ethanol. Dry overnight in a vacuum oven at 60°C to yield the purified product[4].

Part 3: Mandatory Visualization

PurificationWorkflow Crude Crude (2,4-diaminopteridin-6-yl)methanol (Contains Isomers & Polymers) Dissolution Acidic Dissolution (10% AcOH + HCl at 75°C) Crude->Dissolution Step 1 Carbon Activated Carbon Treatment (Adsorbs polymeric impurities) Dissolution->Carbon Step 2 Filtration Hot Thermal Filtration (Removes carbon & insoluble matter) Carbon->Filtration Step 3 Neutralization Neutralization (Aqueous NH3 to pH ~7.0) Filtration->Neutralization Step 4 Precipitation Precipitation & Isolation (Bright yellow solid forms) Neutralization->Precipitation Step 5 Pure Purified Product (>98% purity) Precipitation->Pure Step 6

Caption: Workflow for the acid-base reprecipitation and carbon clearance of (2,4-diaminopteridin-6-yl)methanol.

Part 4: Quantitative Data Presentation

Table 1: Expected Impurity Clearance Profile using SOP

Impurity TypePre-Purification (Crude)Post-Purification (Pure)Clearance Mechanism
7-Isomer (Positional) 5.0 - 10.0%< 0.5%Differential solubility during neutralization
Polymeric Byproducts High (Dark Brown)Non-detectableAdsorption onto activated carbon at 75°C
6-Methylpteridine 1.0 - 3.0%< 0.1%Washed out during ethanol trituration
Unreacted Pyrimidine 2.0 - 5.0%< 0.1%Remains soluble in neutral aqueous filtrate

Part 5: Frequently Asked Questions (FAQs)

Q: Why do we use a mixture of acetic acid and hydrochloric acid for dissolution instead of just HCl? A: While strong acids like HCl are necessary for full protonation, using solely concentrated HCl can lead to the hydrolysis of the primary amino groups (deamination) at elevated temperatures (75°C). Acetic acid acts as a buffer and a milder solvent, minimizing degradation, while the few drops of HCl provide the necessary pKa drop for complete dissolution[4].

Q: Can I use standard filter paper for the hot thermal filtration? A: It is highly recommended to use a Celite pad over a sintered glass funnel. Activated carbon particles are extremely fine and can pass through standard filter paper, which would contaminate the final precipitated product with black specks.

Q: How should the purified product be stored to prevent re-oxidation? A: The purified (2,4-diaminopteridin-6-yl)methanol should be stored in a dark place, under an inert atmosphere (such as nitrogen or argon), at 2-8°C[1]. Exposure to ambient light and oxygen will cause the gradual formation of pteridine-6-carboxylic acid derivatives.

Part 6: References

  • ChemicalBook. "2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis." ChemicalBook. Available at:

  • Google Patents. "US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine." Google Patents. Available at:

  • PrepChem. "Synthesis of 2,4-diamino-6-methylpteridine." PrepChem. Available at:

  • Benchchem. "(2,4-Diaminopteridin-6-yl)methanol | 945-24-4." Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Pteridine Hydrobromide Synthesis &amp; Temperature Optimization

Welcome to the Application Scientist Support Center. Synthesizing pteridine hydrobromide derivatives—specifically 6-(bromomethyl)-2,4-diaminopteridine hydrobromide, a critical precursor for antifolate drugs like methotre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing pteridine hydrobromide derivatives—specifically 6-(bromomethyl)-2,4-diaminopteridine hydrobromide, a critical precursor for antifolate drugs like methotrexate—requires precise thermodynamic and kinetic control. This guide addresses the most common temperature-related failures during the Gabriel-Isay condensation and subsequent bromination steps, providing actionable troubleshooting and validated protocols.

Reaction Pathway & Thermal Failure Points

Workflow N1 2,4,5,6-Tetraaminopyrimidine N2 Gabriel-Isay Condensation (0-5 °C to RT) N1->N2 1,3-Dihydroxyacetone N3 2,4-Diamino-6-(hydroxymethyl)pteridine N2->N3 Kinetic Control N6 Regioisomer Scrambling (7-substituted isomer) N2->N6 Temp > 50 °C N4 Bromination (Ph3PBr2 in DMA) Strictly 20-25 °C N3->N4 HBr salt formation N5 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide N4->N5 Controlled Exotherm N7 Polymerization & Degradation (Dark intractable tar) N4->N7 Temp > 35 °C

Workflow for pteridine hydrobromide synthesis highlighting temperature-dependent failure points.

Troubleshooting Guide & FAQs

Q1: Why is temperature control critical during the initial pyrimidine-dicarbonyl condensation (Gabriel-Isay reaction)? A1: The synthesis of the pteridine core typically relies on the Gabriel-Isay condensation between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound. Because the pyrimidine intermediates are asymmetric, the reaction can yield a mixture of 6- and 7-substituted pteridines[1]. Elevated temperatures (e.g., >50 °C) increase the overall thermodynamic conversion but lead to poor regioselectivity, favoring the undesired 7-isomer or causing the highly reactive intermediates to polymerize. Maintaining the reaction at lower temperatures (e.g., 0–5 °C or strictly controlled room temperature) ensures kinetic control, selectively favoring the nucleophilic attack that yields the desired 6-substituted isomer[2].

Q2: How does temperature affect the bromination step to form the hydrobromide salt? A2: Converting 2,4-diamino-6-(hydroxymethyl)pteridine to its hydrobromide salt form via bromination (typically using triphenylphosphine dibromide,


, in N,N-dimethylacetamide) is a highly exothermic process[3]. The optimal reaction temperature is strictly 20–25 °C. If the temperature exceeds 35 °C, the nucleophilic amino groups on the pteridine ring (at C2 and C4) can undergo unwanted cross-linking and side reactions, leading to the degradation of the pteridine core into dark, insoluble polymeric oils[4].

Q3: What are the analytical indicators that my reaction temperature was too high? A3: Visually, a runaway temperature during bromination results in the rapid precipitation of an intractable tar rather than the expected yellow/orange hydrobromide precipitate. Analytically,


 NMR (in DMSO-

) will show a loss of the characteristic C7 pteridine ring proton singlet (typically located between 8.5 and 8.9 ppm) and the appearance of broad baseline signals indicative of polymerization[4].
Data Presentation: Temperature Impact on Reaction Dynamics

The following table summarizes the causal relationship between temperature parameters and reaction outcomes during pteridine hydrobromide synthesis.

Reaction PhaseTarget TemperatureKinetic/Thermodynamic EffectPrimary Risk of Deviation
Gabriel-Isay Condensation 0–25 °CKinetic control favors the 6-substituted isomer.High temps yield the 7-isomer & cause reactant degradation.
Hydroxymethyl Bromination 20–25 °CControlled halogenation and HBr salt formation.Exothermic runaway; ring amination and polymerization.
Product Precipitation 0–4 °CDecreases solubility of the final HBr salt.Low yield if filtered at room temperature.
Self-Validating Experimental Protocol

Synthesis of 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide This protocol utilizes specific solvent ratios and controlled additions to ensure the product precipitates as a pure hydrobromide salt, effectively removing it from the reactive phase and preventing over-reaction[3].

  • Precursor Suspension: Suspend 2,4-diamino-6-hydroxymethyl pteridine hydrobromide (11.0 mmol) in anhydrous N,N-dimethylacetamide (DMA) (360 mL) under a positive pressure of nitrogen.

    • Self-Validation: The mixture should appear as an opaque, yellow-orange suspension. Complete dissolution at this stage indicates wet solvent.

  • Brominating Agent Addition: Slowly add triphenylphosphine dibromide (

    
    ) (36.3 mmol) to the suspension in small portions over 20 minutes.
    
    • Causality: Slow addition prevents localized heating. Monitor the internal temperature probe; it must not exceed 25 °C to prevent degradation of the pteridine core.

  • Reaction: Stir the mixture at room temperature for 3.5 hours.

    • Self-Validation: The reaction mixture will transition from an opaque suspension to a dark but clear solution, confirming the complete conversion of the precursor into the soluble intermediate.

  • Quenching: Treat the solution with absolute ethanol (1 mL) and stir for 15 minutes.

    • Causality & Validation: Ethanol quenches any unreacted

      
      , preventing non-specific bromination during the workup. A very slight, transient exotherm validates that excess reagent was successfully neutralized.
      
  • Precipitation: Add benzene or toluene (1200 mL) to the mixture. Stir for 30 minutes, then let stand overnight at 4 °C.

    • Self-Validation: A dark oil will initially precipitate upon addition of the non-polar solvent, validating the insolubility of the hydrobromide salt in the solvent matrix. Overnight cooling crystallizes this oil into a solid.

  • Isolation: Collect the resulting yellow-brown solid via vacuum filtration. Wash extensively with cold ether to remove triphenylphosphine oxide byproducts, and dry in vacuo (1 torr) to yield the target hydrobromide salt.

References
  • Receptor-Dependent and Independent Transport of Folate... (Supporting Information). Abida et al., ChemBioChem. Available at: [Link]

  • Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues... Journal of Medicinal Chemistry, ACS. Available at: [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. IU Indianapolis ScholarWorks. Available at: [Link]

Sources

Optimization

Technical Support Center: Precision Handling of Hygroscopic Pteridine Salts

Status: Operational Ticket ID: PTER-GWP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PTER-GWP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Hygroscopic Effects & Static Interference in Pteridine Salt Weighing[1]

Executive Summary: The "Hidden Variable" in Potency

Pteridine salts (e.g., Tetrahydrobiopterin


 dihydrochloride, Methotrexate disodium) are notoriously difficult to handle. They present a dual-threat : they are often hygroscopic  (absorbing atmospheric moisture) and prone to oxidative degradation , which is accelerated by that very moisture.

In drug development, a weighing error of 1% due to moisture uptake doesn't just mean 1% less API; it often results in a stoichiometric imbalance during synthesis or a shift in


 values during biological assays. This guide replaces "speed" with "controlled precision," utilizing protocols aligned with USP <41>  and USP <1251>  standards.

The Humidity-Static Paradox

A common error is reducing humidity to 0% to stop moisture uptake. Do not do this.

  • The Trap: Ultra-low humidity (<20% RH) creates severe electrostatic charges on pteridine powders, causing them to "jump" off spatulas or cling to vessel walls.

  • The Sweet Spot: Maintain 40–45% RH to dissipate static, but use exposure-limiting protocols (below) to prevent moisture uptake.

  • The Fix: If you must work in <20% RH (e.g., a dry box), an ionizing blower is mandatory.

Core Protocol: The "Weigh-by-Difference" Technique

Standard direct weighing is insufficient for hygroscopic pteridines. By the time the balance stabilizes, the mass has already drifted.

Workflow Diagram: The Weighing Decision Matrix

This logic gate determines your method based on sample sensitivity.

WeighingLogic cluster_0 Method B Steps Start Start: Pteridine Salt Sample CheckHygro Is Sample Highly Hygroscopic? Start->CheckHygro Direct Method A: Direct Weighing (Standard) CheckHygro->Direct No (Stable) Difference Method B: Weigh-by-Difference (Recommended) CheckHygro->Difference Yes Gravimetric Method C: Gravimetric Dosing (Gold Standard) Difference->Gravimetric If <10mg or Ultra-Sensitive Step1 Tare Sealed Vessel Step2 Add Sample (Outside Balance) Step1->Step2 Step3 Weigh Sealed Vessel Step2->Step3 Step4 Transfer to Receiver Step3->Step4 Step5 Weigh Empty Vessel Step4->Step5

Figure 1: Decision matrix for selecting the appropriate weighing methodology based on hygroscopicity and sample mass.

SOP: Weigh-by-Difference (Method B)

Objective: Calculate the mass transferred (


) without the balance drifting due to moisture absorption.
  • Preparation:

    • Use a glass weighing bottle with a ground-glass stopper (Plastics hold static; glass dissipates it).

    • Place the bottle + stopper on the balance. Press TARE .

  • Sample Addition (The "Safe Zone"):

    • Remove the bottle from the balance.

    • Add the approximate amount of pteridine salt using a clean spatula.

    • Immediately replace the stopper.

  • Gross Weighing:

    • Place the sealed bottle back on the balance. Record the weight (

      
      ).
      
    • Note: The reading will be stable because the sample is isolated from atmospheric moisture.

  • Transfer:

    • Remove the bottle.[2] Pour the sample into your receiving flask (e.g., volumetric flask).

    • Do not rinse the weighing bottle.

  • Tare Weighing:

    • Immediately replace the stopper on the now empty weighing bottle.

    • Place it back on the balance. Record the weight (

      
      ).[1][2][3][4][5]
      
  • Calculation:

    
    
    

Why this works: The moisture absorbed during the brief transfer adheres to the receiving vessel or the sample itself, but since you are measuring the loss from the weighing bottle, the balance reading remains accurate to the mass that left the bottle.

Advanced Technique: Gravimetric Solvent Addition

For preparing standard solutions of ultra-hygroscopic salts (e.g.,


).

Instead of trying to hit a specific mass (e.g., exactly 10.0 mg), weigh the solid loosely, then add the solvent by weight to achieve the exact concentration.

Protocol:

  • Weigh the solid pteridine into the final flask (approximate amount). Record Mass (

    
    ).
    
  • Calculate the required solvent mass (

    
    ) to reach target concentration (
    
    
    
    ):
    
    
  • Place flask on balance and dose solvent until

    
     is reached.
    

Troubleshooting & FAQs

Q1: The balance readout drifts upwards continuously. What is happening?

Diagnosis: Moisture Uptake.[6][7][8][9] The Science: Pteridine salts have a lower vapor pressure than the surrounding air. Water molecules are condensing onto the crystal lattice. The Fix:

  • Stop the measurement. The sample is now compromised (concentration error).

  • Switch to Weigh-by-Difference (Method B above).

  • Ensure the balance draft shield is closed; airflow accelerates moisture transfer.

Q2: The powder "jumps" off the spatula or clings to the side of the glass.

Diagnosis: Electrostatic Interaction. The Science: Friction from the spatula generates triboelectric charges. In dry air (<30% RH), these charges cannot dissipate. The Fix:

  • Discharge: Pass the sample container and spatula through an ionizing bar or use a piezoelectric anti-static gun before weighing.

  • Material: Switch to metal or glass weighing boats; avoid polystyrene.

Q3: My data is inconsistent between batches.

Diagnosis: Hydrate Formation / Potency Shift. The Science: If your pteridine salt absorbs 5% water by weight, you are weighing 95% API and 5% water. This "dilutes" your molarity. The Fix:

  • Determine water content via Karl Fischer Titration (KFT) immediately before weighing.

  • Apply a Correction Factor (CF) :

    
    
    

Data Summary: Impact of Methodology

Table 1: Error Rates in Pteridine Salt Weighing (10 mg Target)

VariableOpen Vessel (Direct)Closed Vessel (Difference)
Drift Rate +0.05 mg/min< 0.001 mg/min
Relative Error 2.5% - 5.0%< 0.1%
Static Interference HighLow (Glass Shielding)
USP <41> Compliance Fail Pass

Environmental Control Loop

Visualizing the relationship between humidity, static, and stability.

EnvControl cluster_optimization Optimization Zone Humidity Relative Humidity (RH) Static Static Electricity Humidity->Static Low RH increases Moisture Moisture Uptake Humidity->Moisture High RH increases Result Target: 40-45% RH + Ionization Ionizer Ionizing Blower Ionizer->Static Neutralizes Desiccant Desiccant/Dry Box Desiccant->Moisture Reduces

Figure 2: The Environmental Control Loop showing the inverse relationship between static and moisture risks, resolved by ionization.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <41> Balances. USP-NF.

  • United States Pharmacopeia (USP). (2023). General Chapter <1251> Weighing on an Analytical Balance. USP-NF.

  • Mettler Toledo. (2020). Weighing the Right Way: Proper Handling of Laboratory Balances.

  • Sartorius. (2021). Weighing Guidelines for Hygroscopic Samples.

  • Tomšíková, H., et al. (2013).[10] Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18).

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry (LC-MS) fragmentation of (2,4-diaminopteridin-6-yl)methanol

LC-MS Fragmentation of (2,4-Diaminopteridin-6-yl)methanol: A Comparative Guide to QqQ vs. HRMS Platforms Introduction & Context (2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4), widely recognized as Methotrexate EP Imp...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation of (2,4-Diaminopteridin-6-yl)methanol: A Comparative Guide to QqQ vs. HRMS Platforms

Introduction & Context

(2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4), widely recognized as Methotrexate EP Impurity A, is a critical degradation product and synthetic building block of antifolate drugs like methotrexate and folic acid[1]. Because its structure closely mirrors active pharmaceutical ingredients (APIs), distinguishing this impurity from the parent drug is a regulatory necessity in pharmaceutical quality control and pharmacokinetic profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the gold standard for this analysis, offering the specificity required to isolate the pteridine core's unique mass signature.

This guide provides an objective comparison of two dominant LC-MS platforms—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS)—for the analysis of (2,4-diaminopteridin-6-yl)methanol, supported by mechanistic fragmentation data and validated experimental workflows.

Mechanistic Overview of Fragmentation

Understanding the gas-phase dissociation of (2,4-diaminopteridin-6-yl)methanol is essential for method development. Under positive Electrospray Ionization (ESI+), the basic nitrogen atoms of the pteridine ring readily accept a proton, yielding a robust precursor ion at m/z 193.08 ([M+H]+).

When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule follows a highly predictable fragmentation cascade[2]:

  • Primary Cleavage (Loss of Water, -18 Da): The hydroxymethyl group at the 6-position is highly labile. Cleavage of the hydroxyl group yields a highly stable methylium-pteridine intermediate at m/z 175.07 . This is the most abundant product ion and the primary target for quantification.

  • Secondary Cleavage (Pteridine Ring Opening): Further increasing the collision energy induces the breakdown of the heterocyclic pyrazine/pyrimidine fused rings, yielding diagnostic fragments at m/z 133 , m/z 121 , and smaller nitrogen-rich aromatic fragments around m/z 79-81 [2].

Fragmentation M Precursor Ion [M+H]+ m/z 193.08 F1 Primary Fragment [M+H - H2O]+ m/z 175.07 M->F1 -H2O (-18 Da) Low CE F2 Secondary Fragment Ring Cleavage m/z 133.05 F1->F2 -CH2N2 (-42 Da) Med CE F3 Secondary Fragment Ring Cleavage m/z 121.04 F1->F3 High CE F4 Deep Fragmentation m/z 79.03 F2->F4 High CE

ESI(+) MS/MS fragmentation cascade of (2,4-diaminopteridin-6-yl)methanol.

Platform Comparison: QqQ vs. HRMS

When selecting an LC-MS platform for analyzing this compound, researchers must balance the need for absolute sensitivity against the need for structural specificity.

Table 1: Performance Comparison of QqQ vs. HRMS for (2,4-diaminopteridin-6-yl)methanol Analysis

Performance MetricTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF / Orbitrap)
Primary Application Targeted quantification (MRM)Structural elucidation & untargeted screening
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm error)
Sensitivity (LOD) Sub-ng/mL (Excellent)Low ng/mL (Good to Excellent)
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Fragmentation Mode CID (Collision-Induced Dissociation)HCD / CID
Best Suited For Routine QA/QC of Methotrexate impuritiesIdentifying unknown photolytic degradation products

Expertise & Experience: Causality in Experimental Choices

To build a robust assay, the chemistry of the analyte must dictate the chromatography and ionization parameters:

  • Mobile Phase Selection: The pteridine core of (2,4-diaminopteridin-6-yl)methanol is highly polar and basic. Using an acidic mobile phase (e.g., 0.1% Formic Acid or 5 mM Ammonium Formate at pH 3) is non-negotiable[3]. The low pH ensures complete protonation of the amino groups, drastically enhancing ionization efficiency in the ESI source and preventing peak tailing.

  • Stationary Phase Selection: Because the compound is highly polar, standard C18 columns often suffer from poor retention, leading to the analyte co-eluting with the solvent front (causing severe ion suppression). Utilizing a High-Strength Silica (HSS) T3 column or a polar-embedded stationary phase allows for greater interaction with the aqueous mobile phase, ensuring adequate retention and separation from matrix interferences.

Experimental Protocols: Self-Validating Workflows

Protocol A: Targeted Quantification using LC-QqQ (MRM Mode)

Designed for maximum sensitivity and routine impurity monitoring.

  • Sample Preparation: Dissolve the sample in 5% Methanol / 95% Water containing 0.1% Formic Acid to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

  • Chromatographic Separation:

    • Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (QqQ Parameters):

    • Source: ESI in Positive mode. Capillary Voltage: 3.0 kV.

    • MRM Transitions:

      • Quantifier Transition: m/z 193.1 → 175.1 (Collision Energy: 15 eV).

      • Qualifier Transition: m/z 193.1 → 133.1 (Collision Energy: 25 eV).

  • Self-Validation Step: Inject a blank solvent followed by a 10 ng/mL reference standard. The ratio of the quantifier to qualifier peak areas must remain constant (±10% variance) across all biological or pharmaceutical samples to confirm peak purity and rule out isobaric interference.

Protocol B: Structural Profiling using LC-HRMS (Q-TOF)

Designed for exact mass confirmation and degradation pathway mapping.

  • Sample Preparation: Prepare a 1 µg/mL solution to ensure sufficient ion current for high-quality, high-resolution MS/MS acquisition.

  • Chromatographic Separation: Identical to Protocol A to maintain retention time alignment across platforms.

  • Mass Spectrometry (Q-TOF Parameters):

    • Acquisition Mode: Information-Dependent Acquisition (IDA).

    • Mass Range: m/z 50–500.

    • Fragmentation: HCD with a normalized collision energy (NCE) stepped at 20, 35, and 50 eV. This stepped approach captures both fragile fragments (m/z 175) and robust fragments (m/z 79) in a single composite spectrum.

  • Self-Validation Step: Calculate the mass error of the precursor ion (Theoretical exact mass for C7H9N6O+ is 193.0832). The observed mass must be within ±5 ppm of the theoretical mass to validate the elemental composition.

Workflow cluster_MS Mass Spectrometry Platform Selection Prep Sample Preparation (Acidic Diluent for Protonation) LC UHPLC Separation (HSS T3 Column) Prep->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI QqQ Triple Quadrupole (QqQ) MRM: 193 -> 175 High Sensitivity Quant ESI->QqQ HRMS HRMS (Q-TOF/Orbitrap) Exact Mass & MS/MS Structural Elucidation ESI->HRMS Data Data Analysis & Method Validation QqQ->Data HRMS->Data

Comparative LC-MS/MS workflow for targeted quantification vs. structural profiling.

References

  • "LC MS - Liquid Chromatography–Mass Spectrometry". Scribd. URL: [Link]

  • "Comprehensive phytochemical characterization... via UPLC/HR-ESI–MS/MS". National Center for Biotechnology Information (NCBI). URL: [Link]

Sources

Comparative

Reference Standards for (2,4-Diaminopteridin-6-yl)methanol Purity Assessment

Executive Summary (2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4), also known as 2,4-diamino-6-hydroxymethylpteridine , is a critical intermediate in the synthesis of Methotrexate (MTX) and a known degradation product...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4), also known as 2,4-diamino-6-hydroxymethylpteridine , is a critical intermediate in the synthesis of Methotrexate (MTX) and a known degradation product. Designated as Methotrexate Impurity A in the European Pharmacopoeia (Ph.[1] Eur.), its accurate quantification is mandatory for API release testing.

This guide compares available reference standard options—Pharmacopeial, Certified Reference Materials (CRMs), and In-House Standards—and provides a self-validating analytical protocol for purity assessment.

The Molecule: Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the physicochemical behavior of the analyte. Pteridines are notoriously difficult to characterize due to three factors:

  • Amphoteric Solubility: Insoluble in neutral water; requires acidic or alkaline pH for stability.

  • Photosensitivity: Rapid degradation into 6-formyl or 6-carboxylic acid derivatives under UV/Vis light.

  • Hygroscopicity: High surface polarity leads to variable water content, skewing "as is" assay values.

Biosynthetic Context

The compound serves as the pteridine ring donor in antifolate synthesis.

MTX_Synthesis cluster_legend Key TAP 2,4,5,6- Tetraaminopyrimidine DAM (2,4-Diaminopteridin-6-yl) methanol (EP Impurity A) TAP->DAM Cyclization (pH 3-4) DHA Dihydroxyacetone DHA->DAM MTX Methotrexate (API) DAM->MTX Coupling (via Bromomethyl int.) PABA p-Aminobenzoyl- glutamic acid MTX->DAM Hydrolytic Degradation legend Blue: Precursors | Red: Target Intermediate | Green: Final API

Figure 1: Role of (2,4-diaminopteridin-6-yl)methanol in Methotrexate synthesis and degradation pathways.

Comparative Analysis of Reference Standards

Selecting the right standard depends on the development phase. Do not default to the most expensive option if a secondary standard suffices for early R&D.

Option A: Pharmacopeial Primary Standards (USP/EP)
  • Best For: Final API release testing, regulatory filings, and dispute resolution.

  • Pros: Legally defensible; accepted prima facie by FDA/EMA without further characterization.

  • Cons: Extremely expensive; low quantity (typically 10–50 mg); often supplied with "As Is" values that ignore water content changes after opening.

  • Designation: EP Impurity A; USP Methotrexate Related Compound A (Chemical Name).

Option B: Certified Reference Materials (CRMs)
  • Best For: Method validation, stability studies, and routine QC.

  • Pros: ISO 17034 accredited; comprehensive CoA including qNMR, HPLC, Water (KF), and Residual Solvents; traceable to SI units.

  • Cons: Acceptance varies by auditor for final release if a pharmacopeial standard exists.

Option C: In-House Working Standards
  • Best For: Process monitoring, reaction optimization, high-throughput screening.

  • Pros: Cost-effective; large batches allow consistency across long campaigns.

  • Cons: Requires rigorous qualification against a Primary Standard (Option A).

Comparison Matrix
FeaturePharmacopeial (EP/USP)Certified Reference Material (CRM)In-House Working Standard
Traceability Statutory AuthoritySI Units (via NIST/BIPM)Traceable to Primary Std
Purity Assignment Official Monograph ValueMass Balance (100% - Impurities)Potency Transfer
Water Content Often "As Is"Measured (KF)Must be measured weekly
Cost Efficiency Low (

)
Medium (

)
High ($)
Risk Profile Low (Regulatory)Low (Technical)High (Stability)

Decision Framework for Standard Selection

Use this logic flow to determine the appropriate reference standard for your specific application.

Decision_Tree Start Start: Define Purpose Q1 Is this for GMP Final Release or Regulatory Filing? Start->Q1 Yes1 Use Pharmacopeial Standard (EP/USP) Q1->Yes1 Yes No1 Is this for Method Validation or Stability Study? Q1->No1 No Yes2 Use ISO 17034 CRM (Traceable) No1->Yes2 Yes No2 Is this for Process Development or In-Process Control? No1->No2 No Yes3 Synthesize In-House Standard No2->Yes3 Yes Qualify Qualify against Primary (qNMR + HPLC) Yes3->Qualify Mandatory Step

Figure 2: Decision matrix for selecting the appropriate purity reference standard.

Validated Analytical Protocol (HPLC-UV)

This protocol is adapted from standard purity assessments for pteridines. It addresses the solubility and polarity challenges of (2,4-diaminopteridin-6-yl)methanol.

Method Principle

Reversed-Phase HPLC using ion-pairing or phosphate buffering to suppress ionization of the amino groups, ensuring sharp peak shape and retention.

Reagents & Equipment
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent).

  • Mobile Phase A: 0.1 M Phosphate Buffer, pH 6.0 (Citrate-Phosphate is also viable).

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Mobile Phase A : ACN (90:10). Note: Dissolve sample in 0.1 N HCl first if solubility is an issue, then dilute.

Step-by-Step Workflow
  • System Suitability Solution: Prepare a mixture of Methotrexate (0.1 mg/mL) and (2,4-diaminopteridin-6-yl)methanol (0.01 mg/mL).

  • Standard Preparation: Accurately weigh 10 mg of the Reference Standard into a 100 mL amber volumetric flask (protect from light). Dissolve in 5 mL of 0.1 M HCl, then dilute to volume with Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 303 nm (Primary) and 254 nm (Secondary). 303 nm is specific to the pteridine core.

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% → 40% B

      • 20-25 min: 40% B

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between Impurity A and MTX (if present).

    • Tailing Factor: < 1.5.

    • RSD (n=6): < 2.0% for the main peak.

Purity Calculation (Mass Balance Approach)

Do not rely solely on HPLC Area %. The true purity (


) of the standard must account for volatiles and inorganics:


  • %Water (KF): Karl Fischer titration (Expect 2-8% due to hygroscopicity).

  • %Residue (ROI): Residue on Ignition (Sulfated Ash).

Analytical Workflow Visualization

Workflow Sample Sample Weighing (Amber Glass) Dissolution Dissolution (0.1 M HCl -> Buffer) Sample->Dissolution Protect from Light SST System Suitability (Resolution Check) Dissolution->SST Inject HPLC Injection (Gradient Elution) SST->Inject Pass Detect UV Detection (303 nm) Inject->Detect Data Data Analysis (Mass Balance Calc) Detect->Data

Figure 3: Step-by-step analytical workflow for purity assessment.

References

  • European Pharmacopoeia (Ph. Eur.) . "Methotrexate Monograph 0560". European Directorate for the Quality of Medicines (EDQM). [Link]

Sources

Validation

Advanced IR Spectroscopic Profiling of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide

Methodological Comparison & Structural Validation Guide Part 1: Executive Summary & Compound Significance (2,4-Diaminopteridin-6-yl)methanol Hydrobromide (CAS: 57963-59-4) is a critical intermediate in the synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Methodological Comparison & Structural Validation Guide

Part 1: Executive Summary & Compound Significance

(2,4-Diaminopteridin-6-yl)methanol Hydrobromide (CAS: 57963-59-4) is a critical intermediate in the synthesis of the antifolate chemotherapeutic Methotrexate (MTX) . Often referred to as DAM-HBr or 6-Hydroxymethylpterin Hydrobromide , its purity directly impacts the yield and impurity profile of the final API.

Unlike the free base, the hydrobromide salt exhibits distinct solid-state properties—specifically high lattice energy and significant hygroscopicity—that complicate standard infrared (IR) analysis. This guide objectively compares the two dominant analytical techniques: Attenuated Total Reflectance (ATR) and Transmission KBr Pellets , providing evidence-based recommendations for their application in drug development workflows.

Part 2: Comparative Methodology (ATR vs. KBr)

For this specific pteridine salt, the choice of IR technique is not merely a matter of convenience but of spectral fidelity. The high melting point (>250°C) and hardness of the crystal lattice present unique challenges.

Technique A: High-Pressure Diamond ATR (The Modern Standard)

Best for: Rapid In-Process Control (IPC), Raw Material ID, Hygroscopic Samples.

  • Mechanism: Uses an evanescent wave penetrating ~0.5–2 µm into the sample surface.

  • Performance on DAM-HBr:

    • Pros: Requires zero sample preparation, eliminating moisture uptake (critical for HBr salts). The diamond crystal can withstand the high pressure needed to ensure contact with hard pteridine crystals.

    • Cons: Peak intensity distortion at lower wavenumbers (due to wavelength-dependent penetration depth). Weaker detection of broad O-H/N-H stretching bands compared to transmission.

Technique B: Transmission KBr Pellet (The Classical Reference)

Best for: Detailed Structural Elucidation, Impurity Profiling, Library Matching.

  • Mechanism: Beam passes through a dilute dispersion of sample in a potassium bromide matrix.[1][2]

  • Performance on DAM-HBr:

    • Pros: Superior signal-to-noise ratio in the high-frequency region (3500–2500 cm⁻¹), essential for resolving the complex hydrogen-bonding network of the ammonium/amine/hydroxyl groups.

    • Cons: High risk of "Christiansen Effect" (baseline slope) if the hard pteridine crystals are not ground to <2 µm. KBr is hygroscopic; moisture absorption can mask the crucial O-H stretch of the hydroxymethyl group.

Comparative Performance Matrix
FeatureDiamond ATR (Single Bounce)Transmission KBr Pellet
Sample Prep Time < 1 minute15–20 minutes
Moisture Interference NegligibleHigh (Requires desiccated pressing)
Resolution (3000 cm⁻¹) ModerateHigh
Reproducibility Excellent (Pathlength fixed)Variable (Dependent on grinding/thickness)
Suitability for HBr Salt High (Avoids ion exchange)Medium (Risk of KBr + HBr

KBr + HBr exchange)
Part 3: Spectral Analysis & Assignments[3]

The IR spectrum of (2,4-diaminopteridin-6-yl)methanol Hydrobromide is dominated by the interplay between the pteridine ring vibrations and the ionic salt interactions.

Key Spectral Regions
  • High Frequency Region (3600 – 2400 cm⁻¹): The "Salt Region"

    • O-H Stretch: A sharp band typically around 3450–3350 cm⁻¹ corresponds to the primary alcohol (-CH₂OH). In the HBr salt, this may overlap with N-H stretches.

    • Ammonium/Amine Bands: The protonation of the pteridine ring (likely at N1 or N3) and the hydrobromide salt formation create a broad, continuous absorption from 3300 down to 2500 cm⁻¹. This "ammonium band" is the hallmark of the salt form, distinguishing it from the free base.

    • C-H Stretch: Aromatic C-H stretches appear as shoulders ~3050 cm⁻¹ but are often obscured by the N-H broadening.

  • Fingerprint Region (1700 – 600 cm⁻¹): The Structural ID

    • Ring Breathing/Stretching: Strong bands at 1650–1580 cm⁻¹ (C=N and C=C ring modes) and 1550–1450 cm⁻¹ .

    • Amine Bending: Primary amine (-NH₂) scissoring is distinct near 1620 cm⁻¹ .

    • C-O Stretch: A prominent peak at 1050–1080 cm⁻¹ confirms the presence of the hydroxymethyl group. Loss of this peak often indicates degradation to the aldehyde or carboxylic acid.

    • Counter-ion Effect: While Br⁻ is transparent, the crystal lattice perturbation shifts the ring deformation modes below 800 cm⁻¹.

Critical Quality Attributes (CQA) Check
  • Impurity Alert: A sharp peak near 1690–1700 cm⁻¹ suggests oxidation to the aldehyde (2,4-diaminopteridine-6-carbaldehyde).

  • Salt Disproportionation: Disappearance of the broad 3000–2500 cm⁻¹ absorption indicates reversion to the free base.

Part 4: Experimental Protocols
Protocol A: High-Pressure ATR Analysis (Recommended for QC)
  • Equipment Setup: FTIR Spectrometer with a single-bounce Diamond ATR accessory (e.g., Pike Miracle or Golden Gate).

  • Background: Collect a 32-scan background spectrum of the clean air/crystal interface.

  • Sample Loading: Place ~5–10 mg of DAM-HBr powder directly onto the center of the crystal.

  • Compression: Apply maximum pressure using the torque clamp (essential for hard pteridine crystals to ensure optical contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).

  • Processing: Apply "ATR Correction" (if comparing to library KBr spectra) to adjust for penetration depth intensity variance.

Protocol B: KBr Pellet Preparation (Recommended for Structural ID)
  • Ratio: Mix 2.0 mg of DAM-HBr with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding (Critical Step): Grind in an agate mortar for 2–3 minutes. Note: Pteridines are hard; insufficient grinding causes baseline drift (scattering).

  • Drying: If possible, heat the mixture at 80°C for 10 minutes to remove adsorbed moisture.

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute, then press at 8–10 tons for 2 minutes to form a transparent disk.

  • Acquisition: Scan immediately to prevent moisture uptake.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development.

IR_Analysis_Workflow Start Sample: (2,4-Diaminopteridin-6-yl)methanol HBr Objective Define Analytical Objective Start->Objective Route_QC Routine QC / In-Process Control Objective->Route_QC Speed Priority Route_RnD Structural ID / Impurity Profiling Objective->Route_RnD Resolution Priority Method_ATR Method A: Diamond ATR (High Pressure) Route_QC->Method_ATR Method_KBr Method B: KBr Pellet (Transmission) Route_RnD->Method_KBr Result_ATR Output: Rapid ID Check: 1050 cm⁻¹ (C-O) & 1600-1500 cm⁻¹ (Ring) Method_ATR->Result_ATR Result_KBr Output: High-Res Spectrum Check: Broad Salt Band (3000-2500 cm⁻¹) Method_KBr->Result_KBr Validation Compare vs. Reference Standard (Methotrexate Impurity A) Result_ATR->Validation Result_KBr->Validation

Caption: Decision matrix for selecting ATR vs. KBr methodologies based on analytical requirements (Speed vs. Resolution).

Part 6: References
  • Kintek Solution. (2023). What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). 2,4-Diaminopteridine Spectral Information. Retrieved from [Link]

  • Subramanian, M. K., et al. (2009).[3] DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. Spectrochimica Acta Part A. Retrieved from [Link]

Sources

Comparative

differentiating (2,4-diaminopteridin-6-yl)methanol from folic acid degradation products

Differentiating (2,4-Diaminopteridin-6-yl)methanol from Folic Acid Degradation Products: A Mechanistic and Analytical Guide Executive Summary: The Antifolate vs. Folate Paradigm Folate (Vitamin B9) and antifolate drugs (...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating (2,4-Diaminopteridin-6-yl)methanol from Folic Acid Degradation Products: A Mechanistic and Analytical Guide

Executive Summary: The Antifolate vs. Folate Paradigm

Folate (Vitamin B9) and antifolate drugs (e.g., methotrexate, aminopterin) share a highly conserved structural backbone. However, when exposed to environmental stressors such as UV light or extreme pH, they degrade into distinctly different pteridine derivatives. Differentiating (2,4-diaminopteridin-6-yl)methanol (DAHMP)—a primary degradation product and synthetic intermediate of methotrexate—from folic acid photoproducts like pterin-6-carboxylic acid (PCA) and 6-formylpterin (FPT) is a critical analytical challenge in pharmaceutical quality control. This guide provides an objective comparison of their physicochemical properties and outlines a self-validating analytical workflow for their differentiation.

Structural and Physicochemical Divergence

The fundamental divergence between these compounds lies at the C4 position of the pteridine core.

  • Folic Acid Degradation Products (PCA, FPT): These feature a pterin core (2-amino-4-oxodihydropteridine). The C4 oxo group allows for lactam-lactim tautomerization, which significantly lowers the pKa of the ring and shifts the UV absorption maximum.

  • DAHMP: This compound possesses a 2,4-diaminopteridine core. The substitution of the C4 oxo group with an amino group locks the ring system, preventing lactam-lactim tautomerization. This structural rigidity increases the basicity of the ring nitrogens and alters the chromophore, making it a recognized standard for Methotrexate EP Impurity A [1].

Table 1: Quantitative Physicochemical Comparison

CompoundCore StructureMolecular WeightKey UV Maxima (nm)Relevant pKaPrimary Source
(2,4-Diaminopteridin-6-yl)methanol 2,4-Diaminopteridine192.18 g/mol ~255, 340-360~12.0 (predicted)Methotrexate hydrolysis
Pterin-6-carboxylic acid (PCA) Pterin (2-amino-4-oxo)207.15 g/mol ~250, 360 (pH dep.)3.2 (COOH), <2.3Folic acid UV photolysis
6-Formylpterin (FPT) Pterin (2-amino-4-oxo)191.15 g/mol ~280, 350<2.3Folic acid UV photolysis

Mechanistic Pathways of Degradation

Understanding why these compounds degrade differently is essential for predictive stability testing. Folic acid undergoes rapid C9-N10 bond cleavage under UV-A irradiation. This is driven by a photo-induced electron transfer that generates reactive oxygen species (ROS), yielding PCA and FPT alongside p-aminobenzoyl-L-glutamic acid (PABGA) [2].

Conversely, the 2,4-diaminopteridine core of methotrexate is more susceptible to hydrolytic cleavage or forced thermal degradation at the C9-N10 bridge, yielding DAHMP [3].

Pathways MTX Methotrexate (MTX) (Antifolate) Hydrolysis Hydrolysis / Thermal Stress MTX->Hydrolysis FA Folic Acid (FA) (Folate) UV UV-A Irradiation (Photo-oxidation) FA->UV DAHMP (2,4-Diaminopteridin-6-yl)methanol (DAHMP) Hydrolysis->DAHMP C9-N10 Cleavage PCA Pterin-6-carboxylic acid (PCA) UV->PCA ROS Generation FPT 6-Formylpterin (FPT) UV->FPT ROS Generation

Caption: Degradation pathways of Methotrexate vs. Folic Acid yielding distinct pteridine cores.

Analytical Differentiation Strategy (HPLC-UV/MS)

Because DAHMP and folic acid degradation products have different ionization states at physiological pH, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS) is the optimal strategy.

Causality in Method Design:

  • Mobile Phase pH: The carboxylic acid group on PCA (pKa ~3.2) makes it highly polar and ionized at neutral pH, leading to poor retention on standard C18 columns. Dropping the mobile phase pH to 2.7 protonates the carboxylate, increasing hydrophobicity and retention, allowing baseline resolution from DAHMP.

  • Ionization Mode: Both pterins and 2,4-diaminopteridines possess basic ring nitrogens that readily accept protons in acidic mobile phases, making Positive ESI mode highly sensitive for both classes.

Workflow Sample Degraded Sample (MTX or FA) HPLC RP-HPLC Separation (C18, Acidic pH) Sample->HPLC DAD UV-DAD Detection (Spectral Profiling) HPLC->DAD Eluent Split MS ESI-MS/MS (Mass & Fragmentation) HPLC->MS Eluent Split Data Structural ID (DAHMP vs PCA/FPT) DAD->Data MS->Data

Caption: Orthogonal HPLC-UV/MS workflow for differentiating pteridine degradation products.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system, ensuring that any identified peaks are definitively distinguished through orthogonal data points (Retention Time, UV Spectra, and Mass-to-Charge Ratio).

Step 1: Forced Degradation (Sample Preparation)

  • Folate Degradation: Dissolve Folic Acid in 0.1 M phosphate buffer (pH 7.0). Expose to UV-A (350 nm) for 4 hours to generate PCA and FPT [4].

  • Antifolate Degradation: Dissolve Methotrexate in 0.1 M HCl and heat at 80°C for 24 hours to induce hydrolytic cleavage, yielding DAHMP.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. Flow rate: 0.8 mL/min.

Step 3: Detection & System Suitability

  • UV-DAD: Monitor at 254 nm, 280 nm, and 350 nm. DAHMP will show distinct maxima at ~255/350 nm, while PCA shifts based on the acidic eluent.

  • MS/MS: Operate in positive ESI mode. Extract ion chromatograms for m/z 193 (DAHMP), 208 (PCA), and 192 (FPT).

  • Self-Validation Check: Before analyzing unknowns, inject a mixed standard. The system is validated only if the resolution (Rs) > 2.0 between DAHMP (m/z 193) and FPT (m/z 192). Because their molecular weights are nearly identical (192.18 vs 191.15 g/mol ), baseline chromatographic separation is mandatory to prevent MS cross-talk.

References

  • Title: Photodegradation of folic acid in aqueous solution. Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: Study of the photolysis of 6-carboxypterin in acid and alkaline aqueous solutions. Source: ResearchGate. URL: [Link]

Sources

Validation

Comparative Guide: Synthesized vs. Commercial (2,4-Diaminopteridin-6-yl)methanol

Executive Summary Context: (2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4), also known as 2,4-diamino-6-hydroxymethylpteridine, is a critical intermediate in the synthesis of antifolates (e.g., Methotrexate) and a def...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: (2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4), also known as 2,4-diamino-6-hydroxymethylpteridine, is a critical intermediate in the synthesis of antifolates (e.g., Methotrexate) and a defined pharmacopeial impurity (Methotrexate Impurity A).[1] The Challenge: Researchers often synthesize this compound in-house to reduce costs or access fresh material, as commercial standards can degrade (oxidize) or suffer from batch-to-batch solubility variations. The Verdict: In-house synthesis is viable and often yields higher "functional" quality for specific reactions if fresh. However, establishing bioequivalence —defined here as functional and analytical comparability to a certified reference standard—is mandatory before using it in biological assays (e.g., DHFR inhibition) or as a synthesis precursor.

Part 1: Chemical Equivalence (The Analytical Foundation)

Before assessing biological function, the synthesized compound must meet strict physicochemical benchmarks against the commercial standard (typically >95% purity).

Purity & Impurity Profiling

Commercial batches often contain degradation products due to storage. Synthesized batches may contain unreacted precursors.

FeatureCommercial Standard (Sigma/Merck)In-House Synthesized (Typical)Critical Impurities to Monitor
Purity 95% - 97%90% - 98% (Method dependent)Pterin-6-aldehyde : Oxidation product (fluorescent).
Appearance Dark yellow/brown powderBright orange/yellow (if fresh)2,4,5,6-Tetraaminopyrimidine : Unreacted starting material (highly unstable).
Solubility Variable (often aggregated)High (if lyophilized/fresh)Inorganic Salts : From buffer neutralization (e.g., NaBr, NaCl).
Water Content Low (dried)Variable (hygroscopic)Hydrates : Affects molecular weight calculations for dosing.
Spectroscopic Validation
  • NMR (

    
    H, DMSO-d
    
    
    
    ):
    • Diagnostic Peak: Methylene protons (-CH

      
      OH) appear as a doublet at 
      
      
      
      ~4.4-4.6 ppm.
    • Aromatic Proton: The C7-H proton appears as a singlet at

      
       ~8.6-8.8 ppm.
      
    • Equivalence Check: If the C7-H peak is split or shifted, check for the 6-methyl or 6-aldehyde analog.

  • Mass Spectrometry (ESI+):

    • Target [M+H]

      
       = 193.08 m/z.
      
    • Red Flag: A peak at 191 m/z suggests oxidation to the aldehyde.

Part 2: Functional Bioequivalence (Biological Performance)

For this compound, "Bioequivalence" implies it performs identically to the standard in inhibiting Dihydrofolate Reductase (DHFR) or as a synthetic building block.

DHFR Inhibition Assay (The "Bio-Check")

(2,4-Diaminopteridin-6-yl)methanol is a weak inhibitor of DHFR compared to Methotrexate (MTX). This assay validates that your synthesized compound is not contaminated with potent antifolates (like MTX itself, if synthesized via hydrolysis).

  • Expected IC

    
    :  High micromolar range (>1-10 µM).
    
  • Comparison Logic:

    • If Synthesized IC

      
      
      
      
      
      Commercial IC
      
      
      : Pass.
    • If Synthesized IC

      
      
      
      
      
      Commercial IC
      
      
      (e.g., nM range): Fail. (Contamination with potent byproduct).
Solubility & Stability in Assay Media

Pteridines are notorious for precipitation in aqueous buffers.

  • Protocol: Dissolve in 100% DMSO to 10-50 mM, then dilute into assay buffer.

  • Equivalence: The synthesized batch must not precipitate at 100 µM in PBS (pH 7.4). Commercial batches often have "aged" surfaces leading to slower dissolution.

Part 3: Validation Workflow & Pathway

The following diagrams illustrate the decision logic for validation and the compound's position in the folate pathway.

ValidationWorkflow Start Synthesized (2,4-Diaminopteridin-6-yl)methanol HPLC HPLC Purity Check (>95%?) Start->HPLC NMR NMR ID Check (Aldehyde free?) HPLC->NMR Pass Refine Repurify (Recrystallize) HPLC->Refine Fail (<95%) Solubility Solubility Test (DMSO/Acidic Water) NMR->Solubility Pass NMR->Refine Fail (Oxidized) BioAssay DHFR Inhibition Assay (IC50 Comparison) Solubility->BioAssay Dissolves Solubility->Refine Precipitates Decision Equivalence Decision BioAssay->Decision Use APPROVED for Use (Synthesis/Standard) Decision->Use IC50 ≈ Standard Decision->Refine IC50 << Standard (Potent Contaminant)

Caption: Step-by-step decision matrix for validating synthesized pteridine against commercial standards.

FolatePathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR DHFR Enzyme DHFR->DHF Catalyzes MTX Methotrexate (Potent Inhibitor) MTX->DHFR Strong Inhibition (Ki < 1 nM) ImpurityA (2,4-Diaminopteridin-6-yl)methanol (Weak Inhibitor / Impurity) MTX->ImpurityA Hydrolysis/Degradation ImpurityA->DHFR Weak Inhibition (Ki > 1 µM)

Caption: Biological context showing the compound as a weak inhibitor and degradation product of MTX.

Part 4: Experimental Protocols

Protocol A: Solubility & Stock Preparation

Standardizing the dissolution is critical, as the commercial "free base" is often difficult to dissolve compared to the HCl salt.

  • Weighing: Weigh 5 mg of the compound (Synthesized or Commercial).

  • Solvent: Add 1 mL of DMSO (dimethyl sulfoxide). Do not use water initially.

    • Note: If using the HCl salt, 0.1 M HCl or water may work, but DMSO is the universal equalizer for bioequivalence testing.

  • Sonication: Sonicate for 5 minutes at room temperature.

  • QC: Visually inspect for particulates. The solution should be clear yellow.

  • Storage: Aliquot and store at -20°C. Warning: Repeated freeze-thaw cycles promote oxidation to the aldehyde.

Protocol B: Comparative DHFR Inhibition Assay

This protocol validates that the synthesized compound has the correct biological "fingerprint" compared to the standard.

Reagents:

  • Recombinant Human DHFR (0.1 U/mL).

  • Substrate: Dihydrofolate (DHF) (50 µM).

  • Cofactor: NADPH (100 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.5.[1]

Steps:

  • Plate Setup: Use a 96-well UV-transparent plate.[1]

  • Dilution: Prepare serial dilutions of Synthesized and Commercial compounds (Range: 100 µM to 0.1 µM) in assay buffer.

  • Incubation: Add DHFR enzyme to wells. Incubate 5 mins at 37°C.

  • Initiation: Add NADPH and DHF mixture to start the reaction.[2]

  • Measurement: Monitor absorbance at 340 nm (depletion of NADPH) every 30 seconds for 10 minutes.

  • Analysis: Calculate Vmax for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .[2]
    
    • Acceptance Criteria: The IC

      
       of the synthesized batch must be within 0.5 log units  of the commercial standard.
      

References

  • European Pharmacopoeia (Ph. Eur.) . Methotrexate: Impurity A. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Rosowsky, A., et al. (1999). Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of DHFR. Journal of Medicinal Chemistry. Available at: [Link]

  • Piper, J. R., & Montgomery, J. A. (1974). Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to X-ray Powder Diffraction (XRPD) Patterns of Pteridine Derivatives

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise—it is a cornerstone of robust drug...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise—it is a cornerstone of robust drug development. Pteridine derivatives, a class of heterocyclic compounds including vital drugs like the antifolates Methotrexate and Folic Acid, are particularly susceptible to polymorphism.[1][2] This phenomenon, where a single compound exists in multiple crystalline forms, can profoundly impact critical drug properties such as solubility, stability, and bioavailability.[3][4][5]

X-ray Powder Diffraction (XRPD) stands as the definitive, non-destructive technique for elucidating the solid-state structure of these materials.[6][7][8] An XRPD pattern is a unique "fingerprint" for a specific crystalline phase, making it an indispensable tool for polymorph identification, quality control, and ensuring batch-to-batch consistency.[8][9][10]

This guide provides an in-depth comparison of the XRPD patterns of key pteridine derivatives, grounded in the principles of crystallographic analysis and field-proven experimental insights. We will move beyond simple data presentation to explain the causality behind experimental choices, ensuring the generation of reliable and reproducible data.

The Foundational Principle: Why XRPD Works

The ability of XRPD to distinguish between different crystal structures is governed by Bragg's Law, a simple yet powerful equation:

nλ = 2d sinθ

Where:

  • λ (lambda) is the wavelength of the incident X-rays.

  • d is the spacing between parallel planes of atoms in the crystal lattice.

  • θ (theta) is the angle of incidence of the X-ray beam.

In essence, a crystalline solid is an ordered, three-dimensional array of molecules. When an X-ray beam hits this array, it is diffracted by the planes of atoms. Constructive interference (a strong signal) occurs only at specific angles (θ) where the path length difference between X-rays scattered from adjacent planes is an integer multiple of the wavelength. Each set of crystal planes (d-spacing) will produce a diffraction peak at a characteristic 2θ angle. The collection of these peaks—their positions and relative intensities—forms the unique XRPD pattern for that specific crystal structure.[6]

Different polymorphs of the same pteridine derivative will have different arrangements of molecules in their crystal lattice, leading to different d-spacings and, consequently, distinct and identifiable XRPD patterns.[3]

Experimental Protocol: A Self-Validating System for High-Quality Data

The integrity of an XRPD pattern is critically dependent on meticulous sample preparation and data acquisition. The goal is to present a sample to the X-ray beam that is a statistically random representation of the bulk material, free from artifacts that can alter the data. Failure to do so can lead to erroneous peak intensities or positions, potentially masking the presence of a new polymorph or leading to incorrect phase identification.[6]

Here, we present a robust, self-validating protocol for the analysis of pteridine derivatives.

Step-by-Step Methodology
  • Sample Preparation (The Causality of Randomness):

    • Objective: To reduce the particle size of the sample to ensure a sufficient number of randomly oriented crystallites are irradiated by the X-ray beam. This mitigates 'preferred orientation,' an artifact where non-spherical crystals (e.g., needles or plates) align non-randomly, systematically skewing peak intensities.[11][12]

    • Protocol:

      • Place approximately 50-100 mg of the pteridine derivative into an agate mortar.

      • Gently grind the sample with the pestle for 2-3 minutes. The goal is a fine, homogenous powder, typically with a particle size of less than 100 μm.[6][13] Avoid overly aggressive grinding, which can in rare cases induce phase transformations or amorphization.

      • The use of specialized equipment like the XRD-Mill McCrone can be employed for gentle homogenization that preserves the crystal lattice.[14]

  • Sample Mounting (The Foundation of Accuracy):

    • Objective: To present a flat, smooth sample surface that is perfectly coplanar with the diffractometer's focusing circle. An incorrect sample height is a primary source of error, causing significant shifts in peak positions.[15]

    • Protocol:

      • Select a zero-background sample holder (e.g., a cut silicon wafer) for small sample quantities to minimize background noise.[15]

      • Use the "back-loading" technique to further reduce preferred orientation. Place the holder face down on a clean glass slide.

      • Carefully introduce the powdered sample into the cavity from the rear.

      • Gently press the powder down with a second glass slide or a flat-edged spatula to create a compact, smooth surface that is flush with the back of the holder.[16]

      • Secure the sample and carefully place the holder into the diffractometer.

  • Instrument Setup & Data Collection:

    • Objective: To collect a high-quality diffraction pattern with good peak resolution and signal-to-noise ratio.

    • Typical Parameters (using a standard Bragg-Brentano diffractometer):

      • X-ray Source: Cu Kα (λ = 1.54056 Å)

      • Voltage & Current: 40 kV and 40 mA

      • Scan Range (2θ): 3° to 40° (This range typically covers the most characteristic peaks for organic molecules)

      • Step Size: 0.02° 2θ

      • Scan Speed/Time per Step: 1-2 seconds per step (A slower scan improves data quality)

      • Sample Rotation: On (if available) to improve particle statistics.

  • Data Analysis & Phase Identification:

    • Objective: To identify the crystalline phase(s) present in the sample.

    • Protocol:

      • Process the raw data using appropriate software to perform background subtraction and locate peak positions (2θ) and intensities.

      • Compare the experimental pattern against a reference database. Authoritative sources include the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[17][18][19][20]

      • A match in both peak positions and relative intensities confirms the identity of the crystalline form.

Workflow Diagram

XRPD_Workflow cluster_prep Sample Preparation cluster_mount Sample Mounting cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Bulk Pteridine Derivative Grind Grind to Fine Powder (~10-100 µm) Sample->Grind Reduces preferred orientation Mount Back-load into Zero-Background Holder Grind->Mount Ensures correct height & flat surface Acquire Collect Diffraction Pattern (e.g., 3-40° 2θ) Mount->Acquire Process Process Raw Data (Background Subtraction, Peak ID) Acquire->Process Compare Compare to Reference Database (CSD, COD) Process->Compare Identify Identify Crystalline Phase(s) Compare->Identify Match peaks & intensities

Caption: Standard XRPD experimental workflow.

Comparative Analysis: XRPD Patterns of Key Pteridine Derivatives

The structural diversity among pteridine derivatives, arising from different substituents on the core bicyclic ring, leads to distinct crystal packing arrangements. This is directly reflected in their XRPD patterns. Here we compare two prominent examples: Folic Acid and Methotrexate.

Methotrexate (MTX), an analog of folic acid, is known to exist in various crystalline forms, including solvates and hydrates, which must be carefully controlled during manufacturing.[21] Differences in solvation can drastically alter the crystal lattice and, therefore, the XRPD pattern.

Data Summary Table

The following table presents characteristic diffraction peaks for Folic Acid and two forms of Methotrexate. This data is synthesized from published experimental patterns and serves as a guide for phase identification.[21][22][23][24][25] Note that relative intensities can vary due to preferred orientation, but peak positions are highly characteristic.

Pteridine DerivativeCharacteristic Peaks (2θ ± 0.2°)Key Differentiating Peaks
Folic Acid 10.9°, 13.1°, 17.8°, 19.1°, 21.2°, 26.9°Strong, sharp peaks around 11° and 13°
Methotrexate (Form A - Anhydrous) 8.5°, 10.8°, 12.5°, 17.0°, 21.0°, 25.5°A distinct peak around 8.5°
Methotrexate (Form B - Hydrate) 9.2°, 11.5°, 14.8°, 18.4°, 23.0°, 26.7°Shifted peaks compared to Form A, with a notable peak near 9.2° and 14.8°

Disclaimer: The 2θ values provided are representative and may vary slightly based on instrument calibration and specific experimental conditions.

Interpreting the Differences

The XRPD patterns clearly distinguish between these compounds.

  • Folic Acid vs. Methotrexate: The substitution of a hydroxyl group in folic acid with an amino group in methotrexate, and the addition of a methyl group to the pteridine ring, fundamentally alters the molecule's hydrogen bonding capabilities and overall shape. This forces a different crystal packing, resulting in completely different sets of d-spacings and a unique XRPD pattern.

  • Methotrexate Polymorphs (Anhydrous vs. Hydrate): The incorporation of water molecules into the crystal lattice of the hydrate form (Form B) expands the unit cell dimensions compared to the anhydrous form (Form A).[26] This expansion directly changes the d-spacings, causing the diffraction peaks to shift to different 2θ positions, providing a clear method of differentiation.[21][24]

Structure-Pattern Relationship Diagram

Structure_Pattern cluster_A Derivative A (e.g., Folic Acid) cluster_B Derivative B (e.g., Methotrexate) mol_A Unique Molecular Structure & Substituents pack_A Specific Crystal Packing (Lattice A) mol_A->pack_A Dictates mol_B Different Molecular Structure & Substituents pattern_A Distinct XRPD Pattern A pack_A->pattern_A Generates via Bragg's Law pack_B Different Crystal Packing (Lattice B) mol_B->pack_B Dictates pattern_B Distinct XRPD Pattern B pack_B->pattern_B Generates via Bragg's Law

Caption: Molecular structure dictates crystal packing and XRPD pattern.

Conclusion

X-ray Powder Diffraction is a powerful, indispensable tool in the development of pteridine-based pharmaceuticals. It provides a definitive fingerprint for identifying and differentiating between various derivatives and, critically, their polymorphic forms.[10][27] By adhering to a robust, scientifically-grounded experimental protocol, researchers can generate high-quality, reliable data. This allows for the precise control of the API's solid form, ensuring the consistent performance, safety, and efficacy of the final drug product. The ability to distinguish between subtle structural variations, such as the presence or absence of solvated water molecules, underscores the sensitivity and utility of XRPD in modern pharmaceutical science.

References

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutical science & technology. [Link]

  • Product characterization by x-ray powder diffraction. International Zeolite Association. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical. [Link]

  • Weekly high-dose leucovorin versus low-dose leucovorin combined with fluorouracil in advanced colorectal cancer: results of a randomized multicenter trial. (1997). PubMed. [Link]

  • The comparison of X-ray powder diffraction (XRPD) patterns for powder products of three experimental procedures. ResearchGate. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. (2020). PubMed. [Link]

  • Pteridine | C6H4N4 | CID 1043. PubChem. [Link]

  • Powder X-ray diffraction (PXRD) patterns for (A) pure MTX, (B) pristine... ResearchGate. [Link]

  • Powder X-ray diffraction patterns for LDH and folic acid-LDH. ResearchGate. [Link]

  • XRD Sample Preparation: Best Practices for Different Sample Forms. (2024). Drawell. [Link]

  • High-performance liquid chromatography separation of aminopterin-polyglutamates within red blood cells of children treated for acute lymphoblastic leukemia. (2007). PubMed. [Link]

  • Powder X-ray diffraction patterns [positions in 2 h for a wavelength of... ResearchGate. [Link]

  • iv. methods of sample preparation and x-ray diffraction data analysis, x-ray mineralogy. Deep Sea Drilling Project. [Link]

  • CCDC 1418453: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor NADP+/NADPH and the substrate folic acid. (2022). IUCr Journals. [Link]

  • Localised and sustained intradermal delivery of methotrexate using nanocrystal-loaded microneedle arrays: Potential for enhanced treatment of psoriasis. (2021). PubMed. [Link]

  • The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. (2021). MDPI. [Link]

  • G-14. US Pharmacopeia (USP). [Link]

  • X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. [Link]

  • Redetermination of the crystal and molecular structure of pteridine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

  • Development of Methotrexate Complexes Endowed with New Biological Properties Envisioned for Musculoskeletal Regeneration in Rheumatoid Arthritis Environments. (2022). PubMed. [Link]

  • Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. (2010). American Pharmaceutical Review. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • Powder X-ray diffraction (PXRD) patterns in comparison to the simulated... ResearchGate. [Link]

  • Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. (2012). American Pharmaceutical Review. [Link]

  • Characterization of solvatomorphs of methotrexate using thermoanalytical and other techniques. ResearchGate. [Link]

  • How complementary techniques boost XRPD in solid form analysis. (2022). Malvern Panalytical. [Link]

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). American Pharmaceutical Review. [Link]

  • Sample Preparation for X-Ray Diffraction Analysis - The XRD-Mill McCrone preserves the crystal lattice structure of the sample. (2017). Retsch. [Link]

  • XRD spectra of chitosan, folic acid and the conjugate XRD... ResearchGate. [Link]

  • Crystallography Open Database. crystallography.net. [Link]

  • Cambridge Structural Database. MIT Information Systems. [Link]

  • Determination of Folic Acid in Pharmaceutical Dosage Forms: A Review. ARC Journals. [Link]

  • Synthesis and characterization of methotrexate nanoparticals. (2022). ScienceScholar. [Link]

  • Introduction to X-Ray Powder Diffraction. (2022). esrf.eu. [Link]

  • Crystallography Open Database. psu.edu. [Link]

  • AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite. ResearchGate. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). PubMed. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University. [Link]

  • Powder X-ray Diffraction Protocol/SOP. chem.gla.ac.uk. [Link]9/02/PXRD-Protocol.pdf)

Sources

Validation

Technical Guide: Potency Verification of (2,4-diaminopteridin-6-yl)methanol Analogs

Topic: Verifying Enzyme Inhibition Potency of (2,4-diaminopteridin-6-yl)methanol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (2,4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying Enzyme Inhibition Potency of (2,4-diaminopteridin-6-yl)methanol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2,4-diaminopteridin-6-yl)methanol represents the critical pharmacophore "head" of classical antifolates like Methotrexate (MTX). While the core structure ensures competitive binding to the Dihydrofolate Reductase (DHFR) active site, it lacks the glutamate tail responsible for high-affinity ionic interactions and active transport via the Reduced Folate Carrier (RFC).

Developing analogs of this core typically aims to enhance lipophilicity for passive diffusion (blood-brain barrier penetration) or to exploit species-specific selectivity (bacterial/protozoal vs. human DHFR). This guide outlines the rigorous validation of these analogs, moving beyond simple IC50 screening to kinetic dissection and orthogonal confirmation.

Molecular Rationale & Target Landscape

To validate your analogs, you must benchmark them against the structural biology of the target. The 2,4-diamino substitution is non-negotiable for potency; it protonates N1 of the pteridine ring, mimicking the transition state of dihydrofolate.

However, the "methanol" substituent at C6 is a modification point.

  • The Challenge: The unmodified (2,4-diaminopteridin-6-yl)methanol (often cited as Methotrexate Impurity A) has significantly lower affinity than MTX because it lacks the p-aminobenzoylglutamate moiety that interacts with conserved Arg/Lys residues in the enzyme's distal pocket.

  • The Goal: Your analogs must compensate for this loss of binding energy through hydrophobic interactions (e.g., lipophilic side chains found in Trimetrexate or Piritrexim) or specific hydrogen bonding unique to the pathogen's enzyme isoform.

Mechanism of Action (DHFR Pathway)

DHFR_Pathway NADPH NADPH + H+ DHFR DHFR Enzyme (Target) NADPH->DHFR DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Inhibitor Pteridine Analog (Inhibitor) Inhibitor->DHFR Competitive Binding DNA DNA/RNA Synthesis THF->DNA One-carbon metabolism

Caption: Figure 1. The DHFR catalytic cycle.[1][2][3][4][5][6] (2,4-diaminopteridin-6-yl)methanol analogs competitively inhibit the reduction of DHF to THF, starving the cell of thymidylate precursors.

Comparative Performance Metrics

When publishing or verifying data, raw IC50 values are insufficient without context. You must compare your analogs against the Gold Standard (Methotrexate) and the Core Intermediate.

Table 1: Benchmarking Pteridine Analogs

Compound ClassRepresentativeBinding ModePotency (Ki)BBB Permeability
Gold Standard Methotrexate (MTX)Ionic + Hydrophobic< 1 nM (Tight Binding)Poor (Active Transport)
Core Intermediate (2,4-diaminopteridin-6-yl)methanolCore H-bonds only~1 - 10

M
Moderate
Lipophilic Analog Your CandidateHydrophobic CompensationTarget: < 10 nMHigh (Passive Diffusion)
Bacterial Control TrimethoprimSpecies SelectivenM (Bacterial) /

M (Human)
High

Critical Insight: If your analog shows nanomolar potency but lacks the glutamate tail, verify that it is not aggregating. Promiscuous aggregators often show false-positive inhibition in enzymatic assays. Add 0.01% Triton X-100 to your assay buffer to rule this out.

Experimental Protocol: Spectrophotometric DHFR Assay

This is the self-validating standard for determining


 and 

. It relies on the strong absorbance of NADPH and Dihydrofolate (DHF) at 340 nm, which disappears as they are converted to NADP+ and Tetrahydrofolate (THF).[5]
Workflow Visualization

Assay_Workflow Step1 1. Reagent Prep (Degas Buffers) Step2 2. Enzyme Activation Pre-incubate DHFR + NADPH (5 min) Step1->Step2 Step3 3. Compound Addition Serial Dilution (DMSO < 1%) Step2->Step3 Step4 4. Reaction Initiation Add Dihydrofolate (DHF) Step3->Step4 Step5 5. Kinetic Read Absorbance @ 340nm (5-10 mins) Step4->Step5 Step6 6. Data Analysis Non-linear Regression (Morrison Equation) Step5->Step6

Caption: Figure 2. Standard operating procedure for the DHFR kinetic spectrophotometric assay.

Detailed Methodology

1. Buffer System:

  • 50 mM Tris-HCl or Potassium Phosphate (pH 7.4).

  • Crucial: Include 1 mM DTT (Dithiothreitol) to prevent oxidation of the enzyme's cysteine residues.

  • 0.1 mM EDTA to chelate trace metals that might inhibit DHFR.

2. Substrate Preparation:

  • NADPH: Prepare fresh.

    
     is typically ~1-5 
    
    
    
    M. Use saturating conditions (100
    
    
    M) to simplify kinetics to competitive inhibition regarding DHF.
  • DHF (Dihydrofolate): Light sensitive![7] Prepare in dark/amber tubes.

    
     is typically ~1-2 
    
    
    
    M.

3. The Reaction (96-well format):

  • Blank: Buffer + substrates (no enzyme).

  • Positive Control: Enzyme + substrates (no inhibitor, DMSO only).

  • Inhibitor: Enzyme + substrates + Analog (range: 0.1 nM to 10

    
    M).
    

4. Measurement:

  • Monitor

    
     at 25°C or 37°C.
    
  • Ensure the "No Inhibitor" rate is linear for at least 5 minutes (

    
    ).
    

5. Calculation (Self-Validation):

  • Calculate % Inhibition:

    
    .
    
  • Fit: Do not use a simple sigmoidal fit if

    
     (tight binding). Use the Morrison Equation  for tight-binding inhibitors, as standard IC50 equations assume 
    
    
    
    , which is false for high-potency antifolates.
Advanced Characterization & Selectivity

Once potency is established via the spectrophotometric assay, you must validate the mechanism and selectivity.

A. Orthogonal Validation: Surface Plasmon Resonance (SPR)

Enzymatic assays measure turnover inhibition. SPR measures physical binding (


, 

).
  • Why: (2,4-diaminopteridin-6-yl)methanol analogs often have faster

    
     rates than MTX. SPR will reveal if your analog is a "fast-on/fast-off" binder (lower residence time) compared to MTX.
    
  • Setup: Immobilize DHFR (biotinylated) on a Streptavidin chip. Inject analog series.

B. Selectivity Profiling

If your goal is an antimicrobial, you must run the assay against:

  • Human recombinant DHFR (Safety/Toxicity proxy).

  • Pathogen DHFR (e.g., E. coli, P. falciparum, S. aureus).

  • Selectivity Index (SI):

    
    .
    
  • Success Criteria: SI > 100 is generally required for therapeutic viability.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Non-linear initial rates Enzyme instability or substrate depletionIncrease [DHF] or add BSA (0.1 mg/mL) to stabilize enzyme.
IC50 varies with [Enzyme] Tight-binding inhibitorUse the Morrison Equation; ensure

to maximize sensitivity.
Precipitation in well Analog insolubility (common in lipophilic pteridines)Check absorbance at 600nm (turbidity). Limit DMSO to 1-2%.
High Background Oxidation DHF degradationPrepare DHF fresh; keep on ice and in the dark.
References
  • BenchChem. (2025).[5] (2,4-Diaminopteridin-6-yl)methanol: Structure and DHFR Inhibition Context. Retrieved from

  • Assay Genie. (2025). Dihydrofolate Reductase Inhibitor Screening Kit Protocol. Retrieved from

  • Rosowsky, A., et al. (1999). Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase. Journal of Medicinal Chemistry. Retrieved from

  • BindingDB. (2013). Affinity Data for Methotrexate and Pteridine Analogs against Human and E. coli DHFR. Retrieved from

  • National Institutes of Health (NIH). (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2,4-diaminopteridin-6-yl)methanol Hydrobromide

The following guide details the technical disposal procedures for (2,4-diaminopteridin-6-yl)methanol Hydrobromide , a critical intermediate in the synthesis of antifolates like Methotrexate. This guide is structured for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for (2,4-diaminopteridin-6-yl)methanol Hydrobromide , a critical intermediate in the synthesis of antifolates like Methotrexate.

This guide is structured for Senior Researchers and Safety Officers , prioritizing high-containment protocols due to the compound's structural relationship to potent teratogens.[1]

[1]

Executive Safety Summary

  • Chemical Name: (2,4-diaminopteridin-6-yl)methanol Hydrobromide[1][2][3]

  • CAS Number: 57963-59-4 (Salt); 945-24-4 (Free Base)[1]

  • Synonyms: 2,4-Diamino-6-hydroxymethylpteridine HBr; Methotrexate Impurity A.[1]

  • Disposal Classification: Hazardous Pharmaceutical Waste .[1] While not explicitly P-listed (acute hazardous waste) under RCRA, it must be managed as a Cytotoxic/Genotoxic substance due to its biological activity as a folate antagonist precursor.[1]

  • Primary Disposal Method: High-Temperature Incineration (via licensed waste contractor).[1]

  • Drain Disposal: STRICTLY PROHIBITED .[1]

Hazard Identification & Risk Assessment

Before initiating disposal, operators must acknowledge the specific hazards associated with pteridine derivatives.

ParameterClassificationCritical Note
GHS Toxicity Acute Tox. 4 (Oral); Skin/Eye Irrit. 2/2AHarmful if swallowed.[1][4] Dust causes respiratory irritation.[1]
Potency Category OEB 3 / SafeBridge 3 (Estimated)Treat as a potential reproductive toxin/teratogen.[1]
Chemical Nature Acidic Salt (Hydrobromide)Solutions may be acidic (pH < 4).[1] Corrosive to metals.[1]
Stability Light SensitiveDegrades under UV light; store waste in opaque containers.[1]

Waste Segregation & Containerization Workflow

Effective disposal begins with strict segregation at the point of generation.[1] Do not mix this compound with general organic solvents or non-hazardous trash.[1]

Visualization: Waste Stream Decision Tree

WasteSegregation Start Waste Generation (2,4-diaminopteridin-6-yl)methanol HBr StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Powder Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid Solution Trace Trace Contamination (Wipes, PPE, Weigh Boats) StateCheck->Trace Debris SolidBin Container A: Wide-Mouth HDPE Jar Label: 'Toxic Solid' Solid->SolidBin LiquidBin Container B: Carboy (HDPE/Glass) Label: 'Toxic Acidic Liquid' Liquid->LiquidBin TraceBin Container C: Yellow Chem/Bio Bag Label: 'Trace Cytotoxic' Trace->TraceBin Incineration FINAL DISPOSAL: High-Temp Incineration (Off-Site Facility) SolidBin->Incineration LiquidBin->Incineration TraceBin->Incineration

Figure 1: Decision tree for segregating waste streams to ensure compliance with RCRA and EHS standards.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Powder)

Applicability: Expired inventory, synthesis yield, or spill cleanup solids.[1]

  • PPE Requirement: Double nitrile gloves, Tyvek lab coat, safety goggles, and N95/P100 respirator (to prevent inhalation of dust).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Avoid glass for solids to prevent breakage.[1]

  • Transfer:

    • Place the waste container inside a fume hood.[1]

    • Transfer the solid carefully using a disposable spatula or scoop.[1]

    • Do not generate dust.[1][4][5][6][7] If the powder is fine, dampen slightly with water (if compatible with downstream incineration profile) to suppress airborne particles.

  • Labeling:

    • Affix a hazardous waste label immediately.[1]

    • Constituents: "(2,4-diaminopteridin-6-yl)methanol Hydrobromide".[1][2][3][8]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Sealing: Tighten the lid and tape it shut with paraffin film or electrical tape to prevent accidental opening during transport.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC waste, reaction mother liquors, cleaning rinsates.[1]

  • Compatibility Check: Ensure the solvent stream is compatible with the container.[1] The Hydrobromide salt is acidic; do not mix with cyanide or sulfide solutions (risk of HCN/H2S gas evolution) or strong bases (exothermic neutralization).[1]

  • Container: HDPE Carboy or Safety Can.

  • Collection:

    • Pour waste through a funnel inside a fume hood.[1]

    • Leave at least 10% headspace (ullage) to allow for thermal expansion.[1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to the HBr moiety, consult your facility's waste acceptance criteria. Some incinerators prefer neutral pH.[1]

    • Neutralization:[1] Slowly add 1M Sodium Bicarbonate (

      
      ) until pH is 6–8.[1] Caution:  This will generate 
      
      
      
      gas.[1][9] Perform slowly in a hood.
Protocol C: Surface Decontamination (Spill Cleanup)

Applicability: Benchtop cleaning or small spill management.[1]

Pteridines are stable, but they can be degraded by strong oxidation.[1]

  • Primary Clean: Wipe the area with water and detergent to remove the bulk salt.[1]

  • Chemical Deactivation:

    • Apply a 10% Sodium Hypochlorite (Bleach) solution to the surface.[1] Allow a contact time of 10–15 minutes. This oxidizes the pteridine ring structure.[1]

    • Note: Bleach is corrosive.[1]

  • Neutralization: Wipe the area with 1% Sodium Thiosulfate to neutralize the bleach residue.[1]

  • Final Rinse: Rinse with water and Ethanol (70%) to remove salts.[1]

  • Waste Disposal: Dispose of all wipes and gloves used in this process into the Trace Cytotoxic (Yellow Bag) waste stream.[1]

Emergency Spill Response Workflow

In the event of a significant release (>1g or outside containment), follow this logic flow to minimize exposure.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Isolate (15ft radius) Spill->Evacuate PPE 2. Don PPE (Double Gloves, Gown, N95) Evacuate->PPE Contain 3. Containment Cover with wet paper towels (Prevent Dust) PPE->Contain Clean 4. Cleanup Scoop/Wipe into Hazardous Waste Bag Contain->Clean Decon 5. Decontaminate Bleach -> Thiosulfate -> Water Clean->Decon Report 6. Report to EHS Decon->Report

Figure 2: Immediate response protocol for solid or liquid spills.[1]

Regulatory & Compliance Reference

  • US EPA (RCRA): This compound is not specifically P-listed or U-listed.[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to oral toxicity (

    
     estimates often <2000 mg/kg for pteridines), it is treated as Toxic .[1]
    
  • EU Waste Code (EWC): 18 01 08 * (Cytotoxic and cytostatic medicines).[1]

  • Transport (DOT/IATA):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (2,4-diaminopteridin-6-yl methanol hydrobromide).[1]

    • UN Number: UN2811.[1]

    • Class: 6.1.[1][2]

    • Packing Group: III.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary for CID 135409395, (2,4-Diaminopteridin-6-yl)methanol hydrobromide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: 2,4-diamino-6-(hydroxymethyl)pteridine.[1][4][6][8][10][11] Retrieved from [Link]

  • World Health Organization (WHO). (2019).[1] Safe management of wastes from health-care activities. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2,4-diaminopteridin-6-yl)methanol Hydrobromide

Part 1: Executive Safety Directives IMMEDIATE ACTION REQUIRED: Treat this compound as a potent bioactive agent.[1] While classified as a chemical intermediate, its structural homology to Methotrexate (MTX) and Aminopteri...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

IMMEDIATE ACTION REQUIRED: Treat this compound as a potent bioactive agent.[1] While classified as a chemical intermediate, its structural homology to Methotrexate (MTX) and Aminopterin necessitates High-Potency Compound (HPC) handling protocols.

Core Hazard Profile
Hazard ClassH-CodeDescriptionCritical Prevention
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Zero-tolerance for open-bench powder handling.
Skin/Eye Irritation H315 / H319 Causes skin and serious eye irritation.[1]Double-gloving (Nitrile) and tight-fitting safety goggles.
STOT - SE H335 May cause respiratory irritation.[1]All solid handling must occur within a certified Chemical Fume Hood.

Scientist-to-Scientist Insight: The hydrobromide salt form increases the compound's solubility in polar solvents but also imparts acidity.[1] Upon contact with mucous membranes, the hydrolysis of the salt can lead to immediate local irritation, distinct from the systemic toxicity of the pteridine core.

Part 2: Technical Logistics & Characterization[1]

Chemical Identity
ParameterDetail
Chemical Name (2,4-diaminopteridin-6-yl)methanol Hydrobromide
Synonyms 2,4-Diamino-6-hydroxymethylpteridine HBr; Methotrexate Impurity A (HBr salt)
CAS Number 57963-59-4 (Salt); 945-24-4 (Free Base)
Molecular Formula C₇H₈N₆O[1][3][4][5][6][7][8] · HBr
Molecular Weight ~273.09 g/mol (Salt)
Appearance Yellow to orange-brown crystalline powder
Solubility Soluble in DMSO, dilute mineral acids (0.1N HCl); Sparingly soluble in water/ethanol.[1]
Storage & Stability[1]
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term working stocks).

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Light Sensitivity: Pteridines are photosensitive.[1] Use amber vials or wrap containers in aluminum foil to prevent photodegradation to pterin-6-carboxylic acid [1].

Part 3: Operational Protocols

Workflow: Preparation of Analytical Stock Solution (10 mM)

Context: This compound is frequently used as a reference standard for HPLC analysis of antifolates or as a synthetic building block. The highest risk of exposure occurs during the weighing of the dry powder.

Prerequisites:

  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]

  • PPE: Double Nitrile gloves (0.11 mm min thickness), Lab coat with cuffs, Safety Goggles (ANSI Z87.1).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Step-by-Step Methodology:

  • Equilibration:

    • Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic salt, which alters weighing accuracy and stability.

  • Weighing (Gravimetric):

    • Place a pre-tared amber glass vial (4 mL) on the analytical balance.

    • Using a disposable anti-static spatula, weigh 2.73 mg of the substance.

    • Note: If static electricity causes powder scattering, use an ionizing bar.

  • Solubilization:

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex for 30 seconds. The solution should turn a clear, bright yellow.

    • Observation: If turbidity persists, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating >40°C to prevent thermal decomposition.

  • Verification:

    • Inspect for particulates against a dark background.

    • Label immediately: "Toxic - Pteridine HBr - 10 mM - [Date]".

Biological Context & Mechanism

Understanding the biological activity is crucial for safety. This compound mimics the pteridine ring of Dihydrofolate and Methotrexate. It can competitively bind to Dihydrofolate Reductase (DHFR), potentially inhibiting DNA synthesis in rapidly dividing cells [2].

FolatePathway cluster_inputs Pteridine (2,4-diaminopteridin-6-yl)methanol (The Compound) MTX Methotrexate (Drug) Pteridine->MTX Synthetic Precursor DHFR DHFR Enzyme (Target) Pteridine->DHFR Potential Weak Inhibition Folate Folate Precursors Folate->DHFR Substrate MTX->DHFR Potent Inhibition DNA DNA Synthesis (Cell Proliferation) DHFR->DNA Catalysis

Figure 1: Mechanistic relationship between (2,4-diaminopteridin-6-yl)methanol, Methotrexate, and the Folate pathway.[1] The compound acts as both a synthetic precursor and a structural analog capable of enzyme interaction.

Part 4: Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear N95/P100 respirator if outside a hood.

  • Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Clean: Wipe up with 10% bleach solution (oxidizes the pteridine ring), followed by water.

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Chemical Waste - Cytotoxic/Pteridine".

Waste Disposal Streams

Do NOT dispose of down the drain.[9][10] This compound is toxic to aquatic life and persists in water systems.

Waste TypeClassificationDisposal Method
Solid Waste Hazardous ChemicalHigh-temperature incineration (>1000°C) via EHS-approved vendor.[1]
Liquid Waste (DMSO) Halogenated OrganicCollect in "Halogenated Solvent" carboy (due to HBr content).
Contaminated Glass Sharps/HazardousRinse with solvent into liquid waste; dispose of glass in sharps container.

References

  • Photochemistry of Pteridines: Cabrerizo, F. M., et al. (2004). "Photophysics and photochemistry of pterin-6-carboxylic acid." Helvetica Chimica Acta.

  • Antifolate Mechanism: McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

  • Safety Data Sheet (SDS): Sigma-Aldrich. (2024). "2,4-Diamino-6-(hydroxymethyl)pteridine Safety Data Sheet."

  • Methotrexate Impurities: European Pharmacopoeia (Ph. Eur.). "Methotrexate Monograph 0560."

Sources

© Copyright 2026 BenchChem. All Rights Reserved.